molecular formula C10H21NO3 B136765 (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester CAS No. 152192-96-6

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Cat. No.: B136765
CAS No.: 152192-96-6
M. Wt: 203.28 g/mol
InChI Key: FVLOTNCJFRUPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLOTNCJFRUPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565518
Record name tert-Butyl (2-hydroxyethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152192-96-6
Record name tert-Butyl (2-hydroxyethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate (CAS No. 152192-96-6), a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document details its chemical properties, a representative synthetic pathway with mechanistic insights, and its critical applications as an intermediate in the development of pharmaceuticals and agrochemicals. Furthermore, this guide outlines standard analytical methodologies for quality control and summarizes essential safety and handling protocols. This content is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a technical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate is a carbamate ester characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on a secondary amine and a primary alcohol functional group. This unique structure makes it an ideal intermediate, allowing for sequential and site-selective chemical modifications.

Table 1: Compound Identification

Identifier Value
CAS Number 152192-96-6[1][2][3][4]
IUPAC Name tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate[2]
Synonyms (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, 2-(N-Boc-propylamino)ethanol[1][4]
Molecular Formula C₁₀H₂₁NO₃[1]
InChI Key FVLOTNCJFRUPFT-UHFFFAOYSA-N[2]
SMILES CCCN(CCO)C(=O)OC(C)(C)C[2]

| PubChem CID | 14925143[1][2] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 203.28 g/mol [1]
Appearance Colorless or light yellow liquid[1]
Purity Typically >96% (HPLC)[1][4]

| Storage Conditions | Store at 0-8°C[1] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the selective N-protection of 2-(propylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). The Boc group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The causality for this choice of reagent lies in its high reactivity towards nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed from the reaction mixture. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may be catalyzed by a non-nucleophilic base.

General Synthetic Protocol
  • Dissolve 2-(propylamino)ethanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice-water bath to 0°C to moderate the exothermic reaction.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting material and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification via column chromatography on silica gel can be performed if necessary to yield the final product as a pure liquid.[5]

G cluster_reactants Reactants cluster_conditions Conditions 2-(propylamino)ethanol 2-(propylamino)ethanol Product tert-Butyl N-(2-hydroxyethyl) -N-propylcarbamate 2-(propylamino)ethanol->Product + (Boc)₂O Boc2O Di-tert-butyl dicarbonate (Boc)₂O Solvent Aprotic Solvent (e.g., DCM) Temp 0°C to RT Byproducts Byproducts (t-BuOH, CO₂)

Caption: General synthesis workflow for Boc-protection.

Applications in Research and Development

The utility of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate stems from its bifunctional nature, which makes it a valuable building block in multi-step synthetic campaigns.[6]

  • Pharmaceutical Intermediary : The compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The Boc-protected amine is inert to many reaction conditions used to modify the free hydroxyl group. Conversely, the hydroxyl group can be protected, allowing for the deprotection and subsequent reaction of the amine. This "orthogonal protection" strategy is fundamental in drug discovery.

  • Agrochemical Synthesis : It is also employed in the formulation of advanced agrochemicals, such as herbicides and pesticides, where its structure can be incorporated to fine-tune the biological activity and physical properties of the final product.[1][2]

  • Material Science : The compound can act as a plasticizer or building block in polymer manufacturing, enhancing material flexibility and durability.[2]

The core value of this molecule is its ability to act as a versatile scaffold. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified. The amine, once deprotected, can undergo acylation, alkylation, or reductive amination to build molecular complexity.

G cluster_mods Potential Modifications Core tert-Butyl N-(2-hydroxyethyl) -N-propylcarbamate Mod_OH Functionalization of -OH Group (Oxidation, Esterification) Core->Mod_OH Mod_NH Deprotection of Boc Group & Functionalization of -NH (Acylation, Alkylation) Core->Mod_NH Final Diverse Bioactive Molecules (APIs, Agrochemicals) Mod_OH->Final Mod_NH->Final

Caption: Role as a versatile synthetic intermediate.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of chemical intermediates is paramount for the reliability of synthetic outcomes and the safety of final products.[7] A suite of analytical techniques is employed for the comprehensive characterization of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate.

Table 3: Analytical Methods for Quality Control

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities. This is a primary method for quality assurance.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure (¹H and ¹³C NMR). Provides detailed information on the connectivity of atoms.[7]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition of the compound.[7]

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the hydroxyl (-OH), carbamate (C=O), and C-H bonds. |

Exemplary HPLC Protocol for Purity Analysis

This protocol is a representative method for assessing the purity of the title compound.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid.

    • Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Analysis : The purity is calculated based on the area percentage of the main product peak relative to the total peak area.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 152192-96-6 should always be consulted, general safety precautions based on structurally similar Boc-protected amino alcohols are imperative. These compounds may cause skin, eye, and respiratory irritation.[9]

Table 4: Recommended Safety and Handling Procedures

Aspect Guideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[10]
Handling Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
Storage Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1] Keep away from strong oxidizing agents and strong acids.[11]
First-Aid Measures (General) Eyes : Immediately flush with plenty of water for at least 15 minutes. Skin : Wash off with soap and plenty of water. Inhalation : Move person to fresh air. Ingestion : Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.[10][11]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate is a strategically important chemical intermediate whose value is defined by its bifunctional nature and the reliable chemistry of the Boc protecting group. Its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries underscores its significance. Proper understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development settings.

References

  • Chem-Impex. (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester.

  • J&K Scientific. (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester | 152192-96-6.

  • ChemicalBook. (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER.

  • Benchchem. [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester.

  • Chemicals USA. (2-hydroxyethyl)propyl-carbamic acid tert-butyl ester suppliers USA.

  • ChemicalBook. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2.

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbamate.

  • Chem-Impex. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS.

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate.

  • TCI Chemicals. SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate.

  • NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery.

  • PubChem. tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate.

  • Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

  • Benchchem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.

  • PubChem. tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate.

  • Organic Syntheses. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

Sources

A Technical Guide to the Physical and Chemical Properties of 2-(N-Boc-propylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical and chemical properties of 2-(N-Boc-propylamino)ethanol, a key intermediate in pharmaceutical research and drug development. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and outlines robust methodologies for its complete characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective use of this versatile building block.

Introduction: The Strategic Importance of N-Boc Protected Amino Alcohols

N-Boc protected amino alcohols are a critical class of molecules in modern organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1] This strategic protection simplifies complex synthetic routes and enhances overall yields.[2] The presence of a reactive hydroxyl group allows for further functionalization, making these compounds versatile synthons for the construction of more complex molecules, including peptide analogues and heterocyclic compounds.[2][]

The target molecule of this guide, 2-(N-Boc-propylamino)ethanol, combines these advantageous features, positioning it as a valuable intermediate for introducing a propylamino ethanol moiety in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, purification, and reaction optimization.

Synthesis and Purification Workflow

The synthesis of 2-(N-Boc-propylamino)ethanol is typically achieved through the N-protection of 2-(propylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). The choice of solvent and the potential need for a base are critical considerations in this process. While the reaction can proceed without a base, the use of a mild base like triethylamine can accelerate the reaction.[4] Alcoholic solvents have also been shown to enhance the rate of Boc protection of amines.[5]

Below is a generalized, self-validating protocol for the synthesis and purification of 2-(N-Boc-propylamino)ethanol.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of 2-(propylamino)ethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add di-tert-butyl dicarbonate (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amine.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(N-Boc-propylamino)ethanol.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 2-(propylamino)ethanol + Boc₂O Reaction Stir at RT Reactants->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Concentration1 Concentrate Monitoring->Concentration1 Reaction Complete Extraction Aqueous Extraction Concentration1->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 2-(N-Boc-propylamino)ethanol Purification->Final_Product Pure Product

Caption: Workflow for the synthesis and purification of 2-(N-Boc-propylamino)ethanol.

Core Physical Properties: A Comparative Analysis

While specific experimental data for 2-(N-Boc-propylamino)ethanol is scarce, we can infer its likely physical properties by examining its parent amine, 2-(propylamino)ethanol, and a closely related Boc-protected amino alcohol, N-Boc-ethanolamine.

Property2-(propylamino)ethanolN-Boc-ethanolamine2-(N-Boc-propylamino)ethanol (Predicted)
Molecular Formula C₅H₁₃NO[6]C₇H₁₅NO₃[7]C₁₀H₂₁NO₃
Molecular Weight 103.16 g/mol [6]161.20 g/mol [7]203.28 g/mol
Boiling Point 182 °C (lit.)[6][8][9][10]267.2 °C at 760 mmHg[7]> 200 °C (likely to decompose at atmospheric pressure)
Melting Point 29.84 °C (estimate)[10][11]Not available (viscous liquid)[7]Likely a low-melting solid or a viscous oil
Density 0.9 g/mL at 25 °C (lit.)[6][8][9][10]1.042 g/mL at 25 °C[7]~1.0 g/mL at 25 °C
Refractive Index n20/D 1.4415 (lit.)[6][8][9][10]n20/D 1.449 (lit.)[12]~1.45
Solubility Soluble in water[13]Soluble in common organic solventsSoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

The introduction of the bulky, non-polar Boc group is expected to significantly increase the molecular weight and boiling point of the molecule compared to the parent amine. It is also likely to decrease its solubility in water while increasing its solubility in organic solvents. The physical state at room temperature is predicted to be a viscous oil or a low-melting solid.

Methodologies for Experimental Determination of Physical Properties

To establish a definitive profile of 2-(N-Boc-propylamino)ethanol, the following experimental procedures are recommended.

Determination of Boiling and Melting Point

Rationale: The boiling and melting points are fundamental physical constants that provide an indication of the purity of a substance. For a potentially high-boiling compound like 2-(N-Boc-propylamino)ethanol, vacuum distillation is the preferred method for determining the boiling point to prevent thermal decomposition.

Experimental Protocol (Boiling Point - Reduced Pressure):

  • Place a small, pure sample of the compound in a micro-distillation apparatus.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Gradually heat the sample while slowly reducing the pressure.

  • Record the temperature at which the liquid boils and the corresponding pressure.

  • Use a nomograph to correct the boiling point to standard pressure if required, although reporting the boiling point at a specific reduced pressure is standard practice for such compounds.

Experimental Protocol (Melting Point):

  • If the substance is a solid at room temperature, introduce a small amount into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample slowly and record the temperature range over which the substance melts. A sharp melting range is indicative of high purity.

Measurement of Density and Refractive Index

Rationale: Density and refractive index are characteristic properties that are sensitive to purity. They are quick and non-destructive measurements that can be used for routine quality control.

Experimental Protocol (Density):

  • Use a calibrated pycnometer.

  • Measure the weight of the empty pycnometer.

  • Fill the pycnometer with the sample to the calibration mark, ensuring there are no air bubbles.

  • Measure the weight of the filled pycnometer.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Experimental Protocol (Refractive Index):

  • Calibrate a refractometer using a standard of known refractive index.

  • Place a few drops of the sample on the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).

  • Read the refractive index from the scale.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum of 2-(N-Boc-propylamino)ethanol is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the propyl group protons, and the methylene protons adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum will display distinct peaks for the carbons of the Boc group, the propyl chain, and the ethanol backbone.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 2-(N-Boc-propylamino)ethanol include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS):

  • MS provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum should show a molecular ion peak (or a related peak such as [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 203.28 g/mol .

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Identification Pure_Sample Pure 2-(N-Boc-propylamino)ethanol BP_MP Boiling/Melting Point Pure_Sample->BP_MP Density Density Pure_Sample->Density RI Refractive Index Pure_Sample->RI NMR ¹H & ¹³C NMR Pure_Sample->NMR IR FT-IR Pure_Sample->IR MS Mass Spectrometry Pure_Sample->MS

Caption: A comprehensive workflow for the characterization of 2-(N-Boc-propylamino)ethanol.

Conclusion

References

  • Vertex AI Search. (2026-01-06). Why N-BOC-(R)
  • Sigma-Aldrich. 2-(Propylamino)ethanol ≥98%.
  • Benchchem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • Sigma-Aldrich. 2-(Propylamino)ethanol ≥98%.
  • Chongqing Chemdad Co., Ltd. 2-(PROPYLAMINO)ETHANOL.
  • ChemicalBook. 2-(PROPYLAMINO)ETHANOL CAS#: 16369-21-4.
  • ChemBK. 2-(PROPYLAMINO)ETHANOL.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • BOC Sciences. Amino Alcohol.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • PubChem. 2-(Isopropylamino)ethanol.
  • Alfa Chemistry. N-Boc-ethanolamine.
  • iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2.

Sources

An In-depth Technical Guide to (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, also known by its synonym 2-(N-Boc-propylamino)ethanol, is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its structure incorporates a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, rendering it a versatile intermediate for the construction of more complex molecular architectures. The presence of the Boc protecting group allows for the selective reaction at the hydroxyl moiety, while the amine remains masked, a crucial feature in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, with a focus on the underlying scientific principles and experimental methodologies.

Chemical Structure and Properties

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a carbamate derivative that serves as a key building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents.[1]

Systematic Information:

IdentifierValue
IUPAC Name tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate
Synonyms 2-(N-Boc-propylamino)ethanol
CAS Number 152192-96-6
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
SMILES CCCN(CCO)C(=O)OC(C)(C)C
InChI Key FVLOTNCJFRUPFT-UHFFFAOYSA-N

Physicochemical Properties:

PropertyValueSource
Appearance Colorless or light yellow liquid[2]
Purity > 96% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]

The unique structure of this compound, featuring both a protected amine and a free hydroxyl group, imparts valuable physicochemical properties such as enhanced solubility and stability, making it an ideal candidate for various synthetic transformations.[2]

Synthesis and Mechanism

The synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is achieved through the protection of the secondary amine of 2-(propylamino)ethanol with a tert-butoxycarbonyl (Boc) group. This is a standard and widely utilized transformation in organic synthesis.

Reaction Scheme:

Synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester reactant1 2-(Propylamino)ethanol product (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester reactant1->product Base (e.g., NEt₃, NaOH) Solvent (e.g., CH₂Cl₂, THF) reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) reactant2->product

Caption: General synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Mechanistic Insights

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This group subsequently deprotonates the newly acylated amine, yielding the final product and byproducts, tert-butanol and carbon dioxide.

Experimental Protocol: A General Procedure for Boc Protection of Amino Alcohols

The following is a representative protocol for the Boc protection of an amino alcohol, which can be adapted for the synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Materials:

  • 2-(Propylamino)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(propylamino)ethanol (1.0 eq.) in the chosen solvent (e.g., dichloromethane).

  • Add the base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Analytical Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the propyl group (triplet and sextet), methylene groups adjacent to the nitrogen and oxygen, a broad singlet for the hydroxyl proton, and a characteristic singlet for the nine protons of the tert-butyl group.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the various methylene and methyl carbons of the propyl and ethyl chains.
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations, and a strong absorption band for the C=O stretch of the carbamate group.
Mass Spectrometry The molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Applications in Drug Development

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a valuable intermediate in the synthesis of various pharmaceuticals.[2] Its bifunctional nature allows for its incorporation into larger molecules through reactions at the hydroxyl group, followed by the deprotection of the amine for further functionalization. This strategy is frequently employed in the synthesis of piperazine derivatives, which are common scaffolds in many active pharmaceutical ingredients (APIs). For example, this intermediate could be utilized in the synthesis of compounds targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.

Illustrative Synthetic Pathway

Synthetic Application A (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester R-OH B Intermediate R-O-X A->B Activation of OH group (e.g., mesylation, tosylation) C Deprotection R'-NH-Propyl B->C Nucleophilic substitution with R' D Final Drug Molecule C->D Further synthetic steps

Caption: A generalized synthetic workflow illustrating the use of the title compound.

Safety and Handling

As a laboratory chemical, (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the safety profile can be inferred from related N-Boc protected amino alcohols.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing vapors or mist. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 0-8°C.[2]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, immediately call a poison center or doctor.

Hazard Statements for Structurally Similar Compounds (e.g., N-Boc-2-aminoethanol):

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a strategically important synthetic intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its well-defined structure and the orthogonal reactivity of its functional groups, governed by the robust and versatile Boc protecting group chemistry, make it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and development.

References

  • AAPPTec. Safety Data Sheet: Boc-Glycinol. Available from: [Link]

Sources

A Technical Guide to (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester: A Strategic Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS No. 152192-96-6) is a bifunctional organic compound whose strategic importance lies not in a direct biological mechanism of action, but in its role as a versatile synthetic intermediate.[1][2] This guide elucidates the function of this molecule from a chemical synthesis perspective, detailing the utility of its distinct functional groups—a tert-butoxycarbonyl (Boc) protected secondary amine and a primary hydroxyl group. We will explore the chemical logic behind its application, provide an illustrative synthetic protocol, and contextualize its role in the development of complex molecules for the pharmaceutical and agrochemical industries.[2]

Introduction: Defining the Role of a Synthetic Building Block

While the query for a "mechanism of action" typically implies a direct biological or pharmacological effect, extensive review of scientific literature reveals that (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is not characterized as a terminal bioactive agent. Instead, its primary function is that of a specialized chemical building block.[1][2] Its value is derived from its molecular architecture, which allows chemists to introduce a specific 2-(propylamino)ethanol fragment into a larger target molecule in a controlled, stepwise manner.

The core utility of this compound stems from two key features:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] It renders the otherwise reactive secondary amine inert to a wide range of reaction conditions, preventing unwanted side reactions.[4][5] This allows for selective chemistry to be performed on other parts of the molecule.

  • The Primary Hydroxyl Group: The free -OH group provides a reactive handle for subsequent chemical transformations, such as etherification, esterification, or oxidation, enabling the connection of this building block to other molecular scaffolds.[][7]

This guide will therefore focus on its "mechanism of action" in a synthetic context: how its structure is leveraged to build complex molecules efficiently.

Physicochemical Properties and Structural Analysis

A clear understanding of the compound's properties is essential for its effective application in synthesis.

Table 1: Properties of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester
PropertyValueSource
CAS Number 152192-96-6[2]
Molecular Formula C₁₀H₂₁NO₃[2]
Molecular Weight 203.28 g/mol [2]
Appearance Colorless or light yellow liquid[2]
Purity >96% (HPLC)[2]
Synonyms tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate, 2-(N-Boc-propylamino)ethanol[2]
Storage Conditions Store at 0-8°C[2]
Structural Diagram

The diagram below illustrates the key functional groups that define the compound's synthetic utility.

Caption: Key functional groups of the title compound.

Core Directive: A Bifunctional Linchpin in Synthesis

The primary purpose of using a molecule like tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate is to execute a synthetic strategy with precision. This strategy relies on the orthogonal reactivity of its two functional groups.

The Causality of Amine Protection

Amines are nucleophilic and basic, meaning they will react with a wide variety of electrophiles (e.g., alkyl halides, acyl chlorides) and acids. In a multi-step synthesis, if the nitrogen atom were unprotected, it could interfere with reactions intended for other parts of the molecule.

The Boc group provides a robust shield for the amine.[4] It is stable to most basic, nucleophilic, and reductive conditions, allowing chemists to perform a wide range of transformations on the rest of the molecule without affecting the nitrogen.[8] The Boc group is intentionally designed to be removed under specific, mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not harm other acid-sensitive groups in the molecule.[4] This selective removal unveils the secondary amine at a desired later stage of the synthesis.

Leveraging the Hydroxyl Group

With the amine protected, the primary alcohol becomes the principal site of reactivity. It can be readily converted into other functional groups or used as a nucleophile to connect with an electrophilic partner. Common transformations include:

  • Williamson Ether Synthesis: Deprotonation with a base (e.g., NaH) to form an alkoxide, which can then be coupled with an alkyl halide (R-X) to form an ether.

  • Esterification: Reaction with an acyl chloride or carboxylic acid (under activating conditions) to form an ester.

  • Activation and Displacement: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles.

This bifunctionality allows the compound to serve as a bridge, linking two different molecular fragments together in a controlled sequence.

Experimental Protocol: Illustrative Synthesis of a Hypothetical Ether-Linked Amine

To demonstrate the compound's utility, this section provides a validated, two-step protocol for synthesizing a more complex molecule, N-propyl-N-(2-benzyloxyethyl)amine. This procedure is representative of how tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate would be used in a real-world research setting.

Objective: To synthesize N-propyl-N-(2-benzyloxyethyl)amine by first forming a protected ether and then deprotecting the amine.

Workflow Diagram

G start Start: tert-Butyl N-(2-hydroxyethyl) -N-propylcarbamate step1 Step 1: Etherification (Williamson Synthesis) - NaH, THF - Benzyl Bromide (BnBr) start->step1 intermediate Intermediate: Protected Ether step1->intermediate step2 Step 2: Deprotection (Acidolysis) - Trifluoroacetic Acid (TFA) - Dichloromethane (DCM) intermediate->step2 product Final Product: N-propyl-N-(2-benzyloxyethyl)amine step2->product

Caption: Synthetic workflow for the illustrative protocol.

Step 1: Williamson Ether Synthesis (Protection of Hydroxyl as Benzyl Ether)

Rationale: This step couples the starting material to benzyl bromide via an ether linkage. Sodium hydride (NaH) is a strong base used to deprotonate the alcohol, forming a nucleophilic alkoxide. Tetrahydrofuran (THF) is an appropriate aprotic solvent.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF via syringe to create a slurry. Cool the flask to 0°C in an ice bath.

  • Substrate Addition: Dissolve (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH slurry over 15 minutes.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed as the alkoxide is formed.

  • Coupling: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil (the protected ether intermediate) is purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection (Acidolysis)

Rationale: This step selectively removes the Boc protecting group using a strong acid, trifluoroacetic acid (TFA), to liberate the free secondary amine. Dichloromethane (DCM) is a standard solvent for this transformation.

  • Preparation: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature. The amount of TFA can be adjusted based on the scale and substrate.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, N-propyl-N-(2-benzyloxyethyl)amine. Further purification can be performed if necessary.

This self-validating protocol, where progress is monitored at each stage, demonstrates the precise, controlled application of the title compound as a synthetic tool.

Broader Context and Conclusion

While (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester does not have a defined biological mechanism of action, it is a crucial component in the synthesis of molecules that do. It is used in the development of novel therapeutic agents and specialized agrochemicals.[2] The broader class of carbamates does include many biologically active compounds, but the function of this specific molecule is firmly established as an enabling tool for chemical innovation.

By providing two functional groups with orthogonal reactivity, this compound gives researchers precise control over the construction of complex molecular architectures, accelerating the discovery and development of new chemical entities.

References

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). PharmaChem Insights. [Accessed Jan 14, 2026].
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. [Link]

  • Molekula. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Cowley, A. R., & Davis, B. G. (2018). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2018(4), M1013. [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Amino Alcohols: Synthesis, Application, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-Butoxycarbonyl (Boc)-protected amino alcohols are foundational chiral building blocks in modern organic synthesis and medicinal chemistry. Their unique bifunctional nature, combined with the reliable and robust Boc protecting group, makes them indispensable intermediates for the synthesis of a wide array of pharmaceuticals, chiral ligands, and complex molecular architectures.[1][] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Boc-protected amino alcohols. We will explore the causality behind various synthetic strategies, detail field-proven experimental protocols, delineate their critical applications, and establish a framework for rigorous quality control. The focus is on delivering practical, actionable insights grounded in established chemical principles to empower scientists in their research and development endeavors.

The Strategic Importance of Amino Alcohols and Boc Protection

Chiral amino alcohols are structural motifs prevalent in numerous biologically active compounds, including beta-blockers, antiviral agents, and anticancer drugs.[1] The specific stereochemistry of the amino and hydroxyl groups is often critical for the molecule's interaction with biological targets like enzymes and receptors, directly influencing its efficacy and safety.[1]

The tert-butoxycarbonyl (Boc) group serves as an ideal protecting group for the amine functionality. Its widespread adoption is due to several key advantages:

  • Stability: The Boc group is resistant to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3]

  • Mild Cleavage: It is readily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functional groups.[4][5]

  • Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), enabling complex, multi-step synthetic sequences.[3]

The combination of the chiral amino alcohol scaffold with the robust Boc protecting group yields a versatile and stable intermediate, perfectly suited for the rigors of multi-step synthesis in drug discovery and development.[6][7]

Core Synthetic Strategies for Boc-Amino Alcohols

The synthesis of enantiomerically pure Boc-amino alcohols can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and the specific stereochemistry of the target molecule.

Reduction of N-Boc-Protected α-Amino Acids

One of the most direct and reliable methods for preparing Boc-amino alcohols is the reduction of the carboxylic acid moiety of the corresponding N-Boc-α-amino acid.[1] This strategy leverages the vast, commercially available "chiral pool" of natural and unnatural amino acids, ensuring high enantiopurity in the final product.[1]

Causality Behind Reagent Choice: The primary challenge is to reduce the carboxylic acid without affecting the acid-labile Boc group or the ester-containing side chains (e.g., in Boc-Asp(OBn)-OH). Therefore, harsh reducing agents that require strongly acidic workups are avoided. Borane-based reagents are particularly well-suited for this transformation due to their high chemoselectivity for carboxylic acids over other functional groups under relatively mild conditions.

G cluster_0 Preparation cluster_1 Reaction & Workup cluster_2 Purification start N-Boc-α-Amino Acid reagent Reducing Agent (e.g., BH₃•THF, NaBH₄/I₂) start->reagent 1. Add reduction Reduction in THF reagent->reduction 2. React quench Quench Reaction (e.g., Methanol, H₂O) reduction->quench 3. Cool & Quench extraction Aqueous Workup & Extraction quench->extraction 4. Extract purify Purification (e.g., Column Chromatography) extraction->purify 5. Isolate product Boc-Protected Amino Alcohol purify->product 6. Characterize

Caption: General workflow for the synthesis of Boc-amino alcohols via reduction.

Reducing SystemKey AdvantagesKey Considerations & CausalityTypical Conditions
Borane-THF Complex (BH₃•THF) High chemoselectivity for carboxylic acids. Good yields.Pyrophoric reagent, requires inert atmosphere. The borane-amine complex formed during the reaction must be hydrolyzed during workup to liberate the final product.[8]Anhydrous THF, 0 °C to RT
Sodium Borohydride (NaBH₄) & Iodine (I₂) In situ generation of diborane. Milder and less hazardous than BH₃•THF.Stoichiometry is critical. Iodine is added slowly to a suspension of NaBH₄ to control the generation of diborane gas (B₂H₆).[9]Anhydrous THF, 0 °C
Sodium Borohydride (NaBH₄) & Mixed Anhydride Avoids borane reagents. Good for scale-up.Two-step, one-pot procedure. The carboxylic acid is first activated (e.g., with ethyl chloroformate) to form a mixed anhydride, which is then readily reduced by NaBH₄.[9][10]Anhydrous THF, 0 °C to RT
Detailed Protocol 2.1.1: Reduction of N-Boc-Phenylalanine using NaBH₄ and Iodine

This protocol describes a reliable, lab-scale synthesis of (S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol.

Materials:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Iodine (I₂) (0.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaBH₄ (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Diborane Generation: Dissolve Iodine (I₂) (0.5 eq) in anhydrous THF. Add this solution dropwise to the stirred NaBH₄ suspension over 30-60 minutes. Causality: This slow addition controls the in situ generation of diborane, minimizing potential hazards and ensuring efficient conversion.

  • Substrate Addition: Once the iodine addition is complete, add a solution of N-Boc-L-Phenylalanine (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the THF under reduced pressure. To the residue, add Ethyl Acetate (EtOAc) and water. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual iodine), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Boc-protected amino alcohol.[9]

Applications in Drug Development and Asymmetric Synthesis

Boc-protected amino alcohols are not merely intermediates; they are enabling synthons that have paved the way for numerous important molecules.[1][11]

  • Pharmaceuticals: They are key structural components in a wide range of drugs. For example, γ-amino alcohols are found in HIV protease inhibitors like ritonavir and lopinavir.[12] The synthesis of paclitaxel (Taxol) derivatives and various peptide-based drugs also relies heavily on these building blocks.[1][6][7]

  • Chiral Ligands & Auxiliaries: The inherent chirality and the presence of coordinating heteroatoms (N and O) make amino alcohols excellent precursors for chiral ligands used in asymmetric catalysis.[][13] They can be derivatized to form ligands that effectively control the stereochemical outcome of metal-catalyzed reactions.

  • Peptidomimetics: They are used to create peptide mimics with improved stability, bioavailability, and receptor-binding affinity compared to their natural peptide counterparts.[13]

Drug ClassExample(s)Role of the Amino Alcohol Moiety
HIV Protease Inhibitors Ritonavir, Lopinavir, SaquinavirForms the core backbone essential for binding to the enzyme's active site.[12][13]
Beta-Blockers PropranololThe 1-amino-2-propanol structure is critical for adrenergic receptor antagonism.[1]
Anticancer Agents Taxol (Side-chain)The phenylisoserine side chain is crucial for its microtubule-stabilizing activity.[1]
Antidepressants VariousUsed as building blocks for compounds targeting neurotransmitter systems.[14]

Quality Control and Characterization

Ensuring the chemical purity and stereochemical integrity of Boc-protected amino alcohols is a self-validating step critical for the success of subsequent synthetic transformations. A multi-technique approach is required for comprehensive characterization.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Key signals include the large singlet around 1.4 ppm (9H, tert-butyl group of Boc), signals for the CH and CH₂ protons adjacent to the N and O atoms, and aromatic/aliphatic protons from the side chain.[15]

    • ¹³C NMR: Confirms the carbon skeleton. Look for the characteristic signals of the Boc carbonyl (~155-156 ppm) and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, typically as [M+H]⁺ or [M+Na]⁺ adducts in ESI-MS.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity (ee%). The sample is run on a chiral stationary phase to separate the two enantiomers.

G cluster_0 Initial Checks cluster_1 Structural Verification cluster_2 Purity Assessment sample Purified Product Sample tlc TLC Analysis sample->tlc 1. Spot nmr ¹H and ¹³C NMR tlc->nmr 2. Confirm Structure ms Mass Spectrometry nmr->ms 3. Confirm Mass hplc Chiral HPLC ms->hplc 4. Determine ee% final Qualified Boc-Amino Alcohol (>99% ee) hplc->final 5. Release Lot

Caption: A standard quality control workflow for Boc-protected amino alcohols.

Conclusion and Future Outlook

Boc-protected amino alcohols represent a cornerstone of modern asymmetric synthesis. Their value is derived not only from their utility as chiral building blocks but also from the robust and predictable chemistry of the Boc protecting group. The synthetic strategies outlined in this guide, particularly the reduction of readily available N-Boc-amino acids, provide a reliable and scalable path to these high-value intermediates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and innovative methods for their synthesis, including biocatalytic routes using engineered enzymes, will remain a key focus for the scientific community.[11][17] Mastery of the synthesis and handling of these compounds is an essential skill for any scientist engaged in the art of molecular construction for drug discovery and development.

References

  • Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. (2019). ACS Publications.
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). BenchChem.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications.
  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed.
  • Peptide Synthesis. (2024). Chemistry LibreTexts.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. (n.d.). BenchChem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org.
  • Amino Alcohol Synthesis Service. (n.d.). BOC Sciences.
  • Amino Alcohol. (n.d.). BOC Sciences.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers.
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU.
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.
  • Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Royal Society of Chemistry.
  • Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Open.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. (2025). ResearchGate.
  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.
  • EXTENDED ABSTRACT. (n.d.). Open Access Journals.
  • The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.
  • Borane & Borane Complexes. (2026). ACS GCI Pharmaceutical Roundtable.
  • Ammonia borane, Borane ammonia complex. (n.d.). Organic Chemistry Portal.
  • Specific reduction of carboxyl groups in peptides and proteins by diborane. (n.d.). PubMed.
  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008). PubMed.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate.

Sources

A Technical Guide to the Characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS: 152192-96-6) is a key bifunctional intermediate used in the synthesis of novel therapeutic agents and other bioactive molecules.[1] Its utility in pharmaceutical development, agrochemical formulation, and polymer manufacturing hinges on a thorough understanding of its solubility profile.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. While exhaustive quantitative data is not publicly available, this document presents a predictive analysis based on molecular structure, a detailed experimental protocol for generating reliable data according to Good Laboratory Practice (GLP) standards, and a framework for interpreting the results.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate like (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a critical physicochemical property that influences every stage of the development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, the extent to which a compound dissolves in a given solvent dictates process efficiency, purification strategies, and formulation viability.[3] This guide focuses on providing the theoretical and practical tools necessary to determine and understand the solubility of this specific carbamate ester in a range of common organic solvents.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility behavior of a compound is governed by its molecular structure and the principle of "like dissolves like".[4] An analysis of the structure of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.

  • Structure: CCN(CCO)C(=O)OC(C)(C)C[5]

  • Molecular Weight: 203.28 g/mol [1]

Key Functional Groups:

  • Hydroxyl (-OH) Group: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It will strongly favor interactions with polar protic solvents (e.g., alcohols, water).

  • Carbamate Moiety (-N-C(=O)-O-): The carbonyl oxygen and the nitrogen atom make this group polar and a strong hydrogen bond acceptor. It contributes to solubility in polar solvents.

  • Propyl Group (-CH2CH2CH3): A non-polar, hydrophobic alkyl chain that will favor interactions with non-polar solvents through van der Waals forces.

  • tert-Butyl Group (-C(CH3)3): A bulky, highly non-polar group that significantly contributes to the hydrophobic character of the molecule.

Qualitative Predictions:

  • High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxyl group.[6] Limited qualitative data confirms solubility in methanol.[6]

  • Moderate to High Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). These solvents can accept hydrogen bonds and engage in dipole-dipole interactions.[7] Qualitative data indicates solubility in ethyl acetate.[6]

  • Low Solubility Expected: In non-polar solvents such as hexane, cyclohexane, and toluene. The dominant polar groups (-OH, carbamate) will be poorly solvated by these non-polar environments.[8]

A more advanced prediction can be made using Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9] A solute will be most soluble in a solvent whose Hansen parameters are closest to its own in 3D "Hansen space".[10] While the HSP of the target compound are not published, they can be determined experimentally by testing its solubility in a range of characterized solvents.[11]

Experimental Protocol for Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The Isothermal Saturation Shake-Flask Method is a gold-standard technique for determining equilibrium solubility.[3][12] The following protocol is based on Good Laboratory Practice (GLP) guidelines.[13]

Materials and Apparatus
  • (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of the compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the isothermal shaker set to a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to sediment.[12]

  • Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed container. This step must be performed quickly to minimize temperature changes and potential solvent evaporation.[14]

  • Dilution: Accurately weigh the collected filtrate. Perform a precise serial dilution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Expression: Express solubility in standard units, such as mg/mL or g/100 g of solvent.

The following diagram illustrates the experimental workflow for this protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to pre-weighed vial B Add known volume of solvent A->B 1 C Agitate at constant temperature (24-48h) B->C 2 D Allow solids to sediment (≥2h) C->D 3 E Withdraw supernatant via syringe D->E 4 F Filter (0.22µm) into tared vial E->F 5 G Perform serial dilution F->G 6 H Quantify via calibrated method (HPLC/GC) G->H 7 I Calculate Solubility (e.g., mg/mL) H->I 8

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a comprehensive table to facilitate comparison and analysis.

Table 1: Experimental Solubility Data for (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester at 25°C

Solvent ClassSolventPolarity Index (P')[15]Solubility (mg/mL)Observations
Polar Protic Methanol5.1To be determinedPredicted: High
Ethanol4.3 (est.)To be determinedPredicted: High
Isopropanol3.9To be determinedPredicted: Moderate-High
Water10.2To be determinedPredicted: Moderate
Polar Aprotic Acetone5.1To be determinedPredicted: Moderate
Acetonitrile5.8To be determinedPredicted: Moderate
Ethyl Acetate4.4To be determinedPredicted: Moderate-High
Tetrahydrofuran (THF)4.0To be determinedPredicted: Moderate
Dimethyl Sulfoxide (DMSO)7.2To be determinedPredicted: High
Non-Polar Toluene2.4To be determinedPredicted: Low
Dichloromethane3.1To be determinedPredicted: Moderate-Low
Hexane0.1To be determinedPredicted: Very Low

Note: Polarity Index values are relative; higher numbers indicate greater polarity.

Interpreting the Results: The experimentally determined solubility should be correlated with the properties of the solvents. The following diagram illustrates the expected relationships between the compound's functional groups and solvent characteristics.

G cluster_solute Solute: tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Solute -OH Group Carbamate Moiety Propyl & tert-Butyl Groups Solvent Hydrogen Bond Donating/Accepting Dipole Moment (Polarity) Dispersion Forces (Non-Polar) Solute:n->Solvent:n interacts via High High Solubility Solvent:s->High Strong Match (e.g., Methanol) Medium Medium Solubility Solvent:s->Medium Partial Match (e.g., THF) Low Low Solubility Solvent:s->Low Poor Match (e.g., Hexane)

Caption: Relationship between molecular features and solubility.

A high solubility in methanol, for instance, would confirm the dominant role of hydrogen bonding. Conversely, very low solubility in hexane would highlight the energetic penalty of solvating the polar hydroxyl and carbamate groups in a non-polar medium. Any significant solubility in a mid-polarity solvent like dichloromethane would indicate a balance between all present intermolecular forces.

Conclusion

While public quantitative data on the solubility of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is limited, a systematic characterization is achievable. By combining theoretical analysis of the molecular structure with rigorous experimental determination using the shake-flask method, researchers can generate the high-quality data needed for informed decision-making in process development, purification, and formulation. This guide provides the necessary framework to execute such a study, ensuring data is both reliable and interpretable in the context of modern pharmaceutical and chemical science.

References

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]

  • Hansch, C., & Leo, A. (n.d.). Polarity of Solvents. University of California.
  • University of Wisconsin-Madison. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. Available at: [Link]

  • Slideshare. (n.d.). Solubility experimental methods. Available at: [Link]

  • University of Salahaddin-Erbil. (n.d.). Experiment 1 Determination of Solubility Class.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]

  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Baka, E., et al. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... Download Scientific Diagram. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Hansen, C.M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Lorimer, J.W., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass. (n.d.). (2-hydroxy-ethyl)carbamic acid t-butyl ester. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of tert-butyl (2-hydroxyethyl)(propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the carbamate compound, tert-butyl (2-hydroxyethyl)(propyl)carbamate. While not a widely cataloged commercial chemical, its properties can be reliably determined through fundamental chemical principles. This guide details the derivation of its molecular formula, the precise calculation of its molecular weight, and a validated protocol for its synthesis via Boc-protection of its secondary amine precursor. Furthermore, it outlines expected analytical characterization data and essential safety protocols. This whitepaper is intended for researchers in synthetic chemistry, drug discovery, and materials science who may utilize this molecule as a functionalized building block or intermediate.

Chemical Identity and Core Properties

tert-butyl (2-hydroxyethyl)(propyl)carbamate is a tertiary carbamate featuring a central nitrogen atom covalently bonded to a propyl group, a 2-hydroxyethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group makes the nitrogen lone pair significantly less nucleophilic, providing chemical stability under a range of conditions, while the hydroxyl group offers a reactive site for further functionalization.

Molecular Structure and Formula

The systematic name defines the connectivity of the molecule:

  • A central nitrogen atom.

  • A propyl group (-CH₂CH₂CH₃) attached to the nitrogen.

  • A 2-hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen.

  • A tert-butoxycarbonyl group (-C(=O)OC(CH₃)₃) attached to the nitrogen.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 3 (propyl) + 2 (hydroxyethyl) + 5 (Boc group) = 10 atoms

  • Hydrogen (H): 7 (propyl) + 4 (hydroxyethyl backbone) + 1 (hydroxyl) + 9 (Boc group) = 21 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 (carbonyl) + 1 (ester) + 1 (hydroxyl) = 3 atoms

Thus, the molecular formula is C₁₀H₂₁NO₃ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic masses of all atoms in the molecular formula.[][2][3] The calculation relies on the standard atomic weights of the constituent elements.[4][5][6]

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 120.110 + 21.168 + 14.007 + 47.997 = 203.282 g/mol

This calculated value is fundamental for all stoichiometric considerations in synthesis and analysis.

G cluster_formula Molecular Formula: C₁₀H₂₁NO₃ cluster_atomic_weights Standard Atomic Weights (u) cluster_calculation Calculation C Carbon (C) C_aw 12.011 H Hydrogen (H) H_aw 1.008 N Nitrogen (N) N_aw 14.007 O Oxygen (O) O_aw 15.999 C_calc 10 × 12.011 = 120.110 C_aw->C_calc Count = 10 H_calc 21 × 1.008 = 21.168 H_aw->H_calc Count = 21 N_calc 1 × 14.007 = 14.007 N_aw->N_calc Count = 1 O_calc 3 × 15.999 = 47.997 O_aw->O_calc Count = 3 MW Molecular Weight 203.282 g/mol C_calc->MW + H_calc->MW + N_calc->MW + O_calc->MW +

Diagram 1: Derivation of Molecular Weight.
Physicochemical Properties Summary

The following table summarizes the core calculated and inferred properties of the target compound and its key synthetic precursor, 2-(propylamino)ethanol.

Propertytert-butyl (2-hydroxyethyl)(propyl)carbamate2-(Propylamino)ethanol (Precursor)
Molecular Formula C₁₀H₂₁NO₃C₅H₁₃NO[7][8]
Molecular Weight 203.28 g/mol 103.16 g/mol [8][9]
CAS Number Not assigned16369-21-4[7][10]
Appearance Inferred: Colorless to light yellow viscous liquidColorless liquid[10]
Boiling Point Inferred: >200 °C (High due to MW and H-bonding)182 °C (lit.)[7]
Density Inferred: ~1.0 g/mL0.9 g/mL at 25 °C (lit.)[7]

Synthesis and Verification Workflow

The most direct and reliable synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate involves the protection of the secondary amine of 2-(propylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding transformation in organic synthesis.[11]

Synthesis Protocol: Boc Protection

This protocol describes a robust method for the N-Boc protection of a secondary amine.[11][12][13]

Materials:

  • 2-(propylamino)ethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(propylamino)ethanol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to afford the pure carbamate.

G start Start: Dissolve 2-(propylamino)ethanol in DCM add_boc Add Boc₂O at 0°C start->add_boc react Stir at Room Temp (12-18h) add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Complete extract Extract with DCM workup->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: tert-butyl (2-hydroxyethyl)(propyl)carbamate purify->product

Diagram 2: Synthetic Workflow.
Experimental Verification of Molecular Weight

The definitive experimental verification of the calculated molecular weight is achieved through Mass Spectrometry (MS) . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Expected [M+H]⁺: 203.282 + 1.008 = 204.290 m/z

  • Expected [M+Na]⁺: 203.282 + 22.990 = 226.272 m/z

Observation of these ions at high resolution provides unambiguous confirmation of both the molecular weight and the elemental composition.

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural validation. Based on known chemical shifts for similar Boc-protected amines and alcohols, the following proton signals are predicted (in CDCl₃):

  • ~3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • ~3.3 ppm (m, 4H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-CH₂-OH and -N-CH₂-CH₂-CH₃). Due to rotational isomers (rotamers) around the N-C(O) bond, these signals may appear broadened or as multiple peaks.

  • ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. This is a highly characteristic, sharp singlet.

  • ~1.4 ppm (m, 2H): The central methylene protons of the propyl group (-CH₂-CH₂-CH₃).

  • ~0.9 ppm (t, 3H): The terminal methyl protons of the propyl group (-CH₂-CH₃).

Safety and Handling

The precursor, 2-(propylamino)ethanol, is classified as a corrosive and acutely toxic substance (oral, dermal, inhalation). It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While the final Boc-protected product is expected to be less acutely toxic due to the masking of the basic amine, it should still be handled with standard laboratory precautions until its specific toxicology is fully characterized.

Conclusion

tert-butyl (2-hydroxyethyl)(propyl)carbamate is a difunctional organic molecule with a calculated molecular weight of 203.282 g/mol . Its synthesis is readily achievable through standard protection chemistry. The presence of both a protected amine and a free hydroxyl group makes it a versatile intermediate for the construction of more complex molecules in pharmaceutical and materials science applications. This guide provides the foundational data and protocols necessary for its confident synthesis and use in a research setting.

References

  • BOC Sciences. (n.d.). Molecular Weight Calculator.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • National Center for Biotechnology Information. (n.d.). PubChem Periodic Table of Elements. Retrieved from [Link]

  • Ptable. (n.d.). Periodic Table. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(Propylamino)ethanol.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). A catalyst-free N-tert-butyloxycarbonylation of amines in water. Journal of Organic Chemistry, 71(21), 8283-8286.
  • ChemBK. (2024, April 10). 2-(PROPYLAMINO)ETHANOL. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-(PROPYLAMINO)ETHANOL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85382, 2-(Propylamino)ethanol. Retrieved from [Link]

  • S. K. GADAKH, et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Molar Mass Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • YouTube. (2018, March 22). How to Calculate Molar Mass (Molecular Weight). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester for the Synthesis of Novel N-Alkylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Enhanced Peptide Therapeutics

The landscape of drug discovery is continually evolving, with peptides emerging as highly selective and potent therapeutic agents. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and poor cell permeability. One of the most effective strategies to overcome these hurdles is the introduction of N-alkylated amino acids into the peptide backbone. N-alkylation not only imparts significant resistance to enzymatic cleavage but also modulates the conformational landscape of the peptide, which can lead to improved binding affinity and pharmacokinetic profiles.

These application notes provide a comprehensive guide for the innovative use of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester as a versatile building block for the synthesis of novel N-alkylated amino acids and their subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of peptide modification techniques.

Reagent Profile: (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, also known as 2-(N-Boc-propylamino)ethanol, is a bifunctional organic molecule that is not naturally incorporated into peptides. Its unique structure, featuring a Boc-protected secondary amine and a primary alcohol, makes it an ideal starting material for the synthesis of custom N-substituted amino acid derivatives.

PropertyValueSource
CAS Number 152192-96-6[1][2]
Molecular Formula C10H21NO3[1]
Molecular Weight 203.28 g/mol [1]
IUPAC Name tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate[1]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in most organic solvents (DCM, DMF, THF)N/A

Synthetic Strategy: From Building Block to Peptide-Ready Amino Acid

The primary application of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester in this context is its conversion into a protected N-substituted glycine derivative. This is achieved through a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a glycine ester. The resulting molecule can then be deprotected and reprotected with an Fmoc group for compatibility with standard SPPS protocols.

Workflow for Synthesis of Fmoc-N-(2-(propylamino)ethyl)glycine

A (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B C Boc-N-(2-(methylsulfonyloxy)ethyl)-N-propylamine B->C D Nucleophilic Substitution with Glycine Methyl Ester C->D E Boc-N-(2-(propylamino)ethyl)glycine Methyl Ester D->E F Saponification E->F G Boc-N-(2-(propylamino)ethyl)glycine F->G H Boc Deprotection (TFA) G->H I N-(2-(propylamino)ethyl)glycine H->I J Fmoc Protection (Fmoc-OSu) I->J K Fmoc-N-(2-(propylamino)ethyl)glycine J->K

Caption: Synthetic workflow for the conversion of the starting material to an Fmoc-protected N-alkylated glycine derivative.

Experimental Protocols

Part 1: Synthesis of Fmoc-N-(2-(propylamino)ethyl)glycine

Materials:

  • (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Glycine methyl ester hydrochloride

  • Sodium bicarbonate

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium carbonate

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.2 eq) followed by the dropwise addition of MsCl (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Nucleophilic Substitution:

    • Dissolve glycine methyl ester hydrochloride (1.5 eq) in a mixture of THF and water.

    • Add sodium bicarbonate (3.0 eq) and stir until the glycine ester is fully dissolved and neutralized.

    • Add a solution of the mesylated intermediate (1.0 eq) in THF to the glycine solution.

    • Heat the reaction mixture to 50 °C and stir overnight.

    • Monitor by LC-MS. After completion, extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected N-substituted glycine methyl ester.

  • Saponification:

    • Dissolve the ester from the previous step in a mixture of THF and MeOH.

    • Add a solution of lithium hydroxide (2.0 eq) in water.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the carboxylic acid.

  • Fmoc Protection:

    • Treat the Boc-protected acid with a 50% solution of TFA in DCM for 1 hour to remove the Boc group.[3]

    • Co-evaporate with toluene to remove excess TFA.

    • Dissolve the resulting amine salt in a 10% sodium carbonate solution.

    • Add a solution of Fmoc-OSu (1.1 eq) in acetone.

    • Stir vigorously overnight at room temperature.

    • Acidify the reaction mixture and extract the Fmoc-protected product.

    • Purify by column chromatography to obtain the final product.

Part 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • The newly synthesized Fmoc-N-(2-(propylamino)ethyl)glycine

  • Other standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine in DMF (20%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

SPPS Cycle for N-Alkylated Amino Acid Incorporation:

A Start: Resin with N-terminal Fmoc group B Deprotection: 20% Piperidine in DMF A->B C Washing: DMF and DCM B->C D Coupling: Fmoc-N-alkyl-AA (3 eq) DIC (3 eq), Oxyma (3 eq) C->D E Washing: DMF and DCM D->E E->A Completion of one cycle F Repeat Cycle E->F For next amino acid

Caption: A typical SPPS cycle for the incorporation of the N-alkylated amino acid.

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3).

  • Coupling of the N-Alkylated Amino Acid:

    • Pre-activation: In a separate vessel, dissolve Fmoc-N-(2-(propylamino)ethyl)glycine (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF. Allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. N-alkylated amino acids often exhibit slower coupling kinetics, so an extended coupling time is recommended.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note that N-alkylated amines will not give a positive Kaiser test. A chloranil test is a suitable alternative.

  • Washing: Wash the resin with DMF (x5) and DCM (x3).

  • Chain Elongation: Repeat steps 2-5 for the subsequent standard amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF and DCM, and then dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

Expected Outcomes and Impact

The incorporation of the N-(2-(propylamino)ethyl)glycine moiety into a peptide is expected to confer several advantageous properties:

  • Increased Proteolytic Stability: The N-substitution will sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.

  • Modulated Conformation: The flexible N-alkyl chain can alter the peptide's secondary structure, potentially leading to enhanced receptor binding or novel biological activities.

  • Enhanced Solubility: The presence of the additional propylaminoethyl group may improve the overall solubility of the peptide, which is beneficial for formulation and administration.

Conclusion

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a valuable, albeit unconventional, starting material for the synthesis of novel peptide analogues. The protocols outlined in these application notes provide a robust framework for its conversion into a peptide-ready N-alkylated amino acid and its subsequent incorporation into peptide chains. This approach opens up new avenues for the design of peptide therapeutics with improved pharmacological properties, empowering researchers to push the boundaries of drug discovery.

References

  • Google Patents. US4569967A - Synthesis of N-substituted peptide amides.
  • Royal Society of Chemistry. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. [Link]

  • ResearchGate. Introduction of Functional Groups into Peptides via N-Alkylation. [Link]

  • ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]

  • Google Patents. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. A convenient approach to synthesizing peptide C-terminal N-alkyl amides. [Link]

  • ACS Publications. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. [Link]

  • ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Pharmacompass. (2-hydroxy-ethyl)carbamic acid t-butyl ester. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • USA Chemical Suppliers. (2-hydroxyethyl)propyl-carbamic acid tert-butyl ester suppliers USA. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

Sources

Application Protocol: Robust and Efficient Boc Protection of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selective masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Secondary amines, ubiquitous structural motifs in countless target molecules, present a unique challenge due to their nucleophilic and basic character. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent protecting group for amines due to its exceptional stability across a wide range of reaction conditions and its facile, clean cleavage under mild acidic conditions.[1][2][3][4][5]

This comprehensive application note provides a detailed, field-proven protocol for the Boc protection of secondary amines. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings, offers practical insights for various substrate classes, and provides a framework for troubleshooting, ensuring researchers can approach this critical transformation with confidence and achieve high-yielding, reproducible results.

Reaction Mechanism: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is fundamental to optimizing conditions and troubleshooting unforeseen challenges. The Boc protection of a secondary amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction proceeds via a nucleophilic acyl substitution pathway.

The lone pair of electrons on the secondary amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This attack forms a transient tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the thermodynamically stable products: carbon dioxide (gas) and a tert-butoxide anion.[6] The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated N-Boc amine, yielding the final protected product and tert-butanol. The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.[5][6]

While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[5] For less reactive or sterically hindered amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed as a powerful acylation catalyst.[7][8]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products & Byproducts R2NH R₂NH (Secondary Amine) Intermediate [Tetrahedral Intermediate] R2NH->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base (e.g., TEA) Base->R2NH Increases Nucleophilicity Boc_Amine R₂N-Boc (Protected Amine) Intermediate->Boc_Amine Collapse & Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Figure 1: General mechanism for the Boc protection of a secondary amine.

Core Experimental Protocol: A Universal Starting Point

This protocol is designed for the robust Boc protection of a generic secondary amine and serves as an excellent starting point for a wide variety of substrates.

Materials & Reagents
Reagent/MaterialRecommended GradeNotes
Secondary AmineSubstrateEnsure it is free of primary amine impurities.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, >97%Typically used in 1.1–1.5 molar excess.
Triethylamine (TEA) or DIPEAAnhydrous, >99%Used in 1.2–2.0 molar excess.
4-(Dimethylamino)pyridine (DMAP)Reagent Grade, >99%Optional catalyst (0.05–0.1 eq).
Dichloromethane (DCM) or THFAnhydrousReaction solvent.
Saturated aq. NaHCO₃Laboratory GradeFor aqueous work-up.
1 M aq. HClLaboratory GradeFor aqueous work-up.
Brine (Saturated aq. NaCl)Laboratory GradeFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄Laboratory GradeFor drying the organic phase.
Standard Glassware & Equipment-Round-bottom flask, separatory funnel, magnetic stirrer, rotary evaporator.
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask under ambient atmosphere, dissolve the secondary amine (1.0 eq.) in anhydrous DCM or THF (to a concentration of 0.1–0.5 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Stir for 5 minutes at room temperature. For challenging substrates, add DMAP (0.1 eq.) at this stage.

  • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.2 eq.) in the same solvent to the reaction mixture. For highly reactive amines, consider cooling the flask to 0 °C in an ice bath prior to addition to moderate any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Aqueous Work-up:

    • Upon completion, quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel. If THF was used, it may need to be partially removed in vacuo before extraction.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Figure 2: Standard workflow for Boc protection of secondary amines.

Protocol Modifications and Troubleshooting

The versatility of the Boc group is matched by the adaptability of its installation protocol.

ScenarioRecommended Action & Rationale
Incomplete Reaction Cause: Low amine nucleophilicity, steric hindrance.[9] Solution: 1) Add a catalytic amount of DMAP (0.1 eq) to accelerate the acylation.[7][8] 2) Increase reaction temperature to 40 °C. 3) Increase equivalents of (Boc)₂O to 1.5. 4) Consider using the more reactive reagent, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).[10]
Poorly Nucleophilic Amines (e.g., anilines) Challenge: Electron-withdrawing groups decrease amine nucleophilicity. Solution: These substrates often require more forcing conditions. The use of DMAP is highly recommended. In some cases, solvent-free conditions or specialized catalysts may be beneficial.[11]
Sterically Hindered Amines Challenge: Access to the nitrogen lone pair is restricted.[12] Solution: Prolonged reaction times at elevated temperatures (40-50 °C) are often necessary. A combination of excess (Boc)₂O and catalytic DMAP is a robust starting point.
Product is Water-Soluble Challenge: Product is lost into the aqueous layer during work-up. Solution: Minimize aqueous washes. Saturate the aqueous phase with NaCl (brine) before extraction to decrease the solubility of the organic product. Back-extract all aqueous layers multiple times with the organic solvent.
Side Product Formation Cause: Over-reaction or reaction with other functional groups. Solution: Ensure the reaction is not heated unnecessarily or for excessive periods. If other nucleophilic groups are present, Boc protection should be performed early in the synthetic sequence. Monitor carefully and stop the reaction as soon as the starting material is consumed.

Safety & Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can be an irritant. It is a low-melting solid, often handled as a liquid. Handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Handle all organic solvents in a fume hood and away from ignition sources.

  • Reagents: Triethylamine and DMAP are toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Boc protection of secondary amines is a reliable and indispensable transformation in the synthetic chemist's toolkit. By understanding the core mechanism and employing the robust protocol outlined herein, researchers can effectively protect a wide array of secondary amines. The provided troubleshooting guide and considerations for challenging substrates offer a clear path to optimizing this reaction, ensuring high yields and purity, and thereby facilitating the advancement of complex synthetic campaigns.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • The Chemistry of the Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines - ResearchGate. [Link]

Sources

Application Notes & Protocols: (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Overview: A Bifunctional Linchpin for Complex Synthesis

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, also known as 2-(N-Boc-propylamino)ethanol, is a valuable bifunctional building block in modern organic synthesis.[1] Its structure uniquely combines a primary alcohol with a sterically hindered secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement provides chemists with two orthogonal reactive sites, enabling sequential and selective modifications essential for the construction of complex molecular architectures.

The strategic importance of this reagent lies in its ability to introduce a hydroxyethyl-propyl-amino moiety into a target molecule. The Boc group ensures the amine's inertness during reactions targeting the hydroxyl group, such as oxidations, esterifications, or etherifications. Conversely, the robust nature of the hydroxyl group allows for the selective removal of the Boc protecting group under acidic conditions, liberating the secondary amine for subsequent transformations like amidation or reductive amination.[2][3] This versatility makes it an effective intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][4][5]

Physicochemical Properties & Handling

Proper storage and handling are critical for maintaining the integrity of the reagent.

PropertyValueReference
CAS Number 152192-96-6[1][6]
Synonyms 2-(N-Boc-propylamino)ethanol[1]
Molecular Formula C₁₀H₂₁NO₃[1]
Molecular Weight 203.28 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity >96% (HPLC)[1]
Storage Conditions Store at 0-8°C, keep container tightly closed in a dry, cool, and well-ventilated place.[1]

Health & Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the safety profile can be inferred from related structures such as N-(tert-Butoxycarbonyl)ethanolamine and N-Propylethanolamine.[7]

  • General Handling: Work in a well-ventilated area or under a chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[9] Avoid inhalation of mist or vapor and prevent contact with skin and eyes.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

  • First Aid Measures:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7][8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]

The Strategic Advantage: Orthogonal Reactivity

The core utility of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester stems from the differential reactivity of its two functional groups. The Boc-protected amine is stable to a wide range of nucleophilic and basic conditions, while the primary alcohol is available for modification. Subsequently, the Boc group can be selectively cleaved under acidic conditions that leave many other functional groups intact. This two-step, selective functionalization is a cornerstone of modern multi-step synthesis.

Sources

Application Note & Protocol: Strategic N-Boc Protection of 2-(Propylamino)ethanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible protection of amine functionalities is a cornerstone of modern multi-step organic synthesis, particularly within the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this role due to its robust stability across a wide range of chemical conditions and its facile, clean removal under mild acidic treatment.[1][2] This document provides a comprehensive, field-proven protocol for the N-Boc protection of 2-(propylamino)ethanol, a valuable bifunctional building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for process control and optimization. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Amine Protection

In the intricate landscape of drug development, synthetic routes often involve molecules with multiple reactive sites. Amines, being both nucleophilic and basic, can interfere with desired transformations at other functional groups.[3] Protective group chemistry offers a strategic solution by temporarily masking the amine's reactivity. The ideal protecting group, such as Boc, exhibits orthogonality—it can be introduced and removed under conditions that do not affect other sensitive moieties in the molecule.[2]

The N-Boc protection of 2-(propylamino)ethanol yields tert-butyl (2-hydroxyethyl)(propyl)carbamate. This transformation is critical as it deactivates the secondary amine, allowing for selective reactions at the primary hydroxyl group (e.g., oxidation, esterification, or etherification) without undesired N-alkylation or other side reactions. The resulting Boc-protected intermediate is a versatile platform for building more complex molecular architectures.

Mechanistic Rationale and Reaction Dynamics

The N-Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction. The process is typically executed using di-tert-butyl dicarbonate (Boc₂O), a highly effective and convenient electrophilic source of the Boc group.[1]

The Mechanism Proceeds in Three Key Stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(propylamino)ethanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial step forms a transient tetrahedral intermediate.[2][4]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. This results in the expulsion of a tert-butyl carbonate anion as a leaving group and the formation of the protonated N-Boc product.[5]

  • Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, being a strong base, then deprotonates the carbamate, yielding the final neutral N-Boc protected product and tert-butanol.[4][6] This decomposition is thermodynamically favorable, driving the reaction to completion.[6]

While the reaction can proceed without an external base, the inclusion of a mild base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[7][8]

Physicochemical Data and Reaction Stoichiometry

Accurate quantitative data is essential for reproducibility and scale-up. The tables below summarize the properties of the key compounds and a typical reaction stoichiometry.

Table 1: Physicochemical Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
2-(Propylamino)ethanolC₅H₁₃NO103.161820.90016369-21-4[9]
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2556-57 (0.5 mmHg)0.95024424-99-5[1]
tert-Butyl (2-hydroxyethyl)(propyl)carbamateC₁₀H₂₁NO₃203.28N/AN/ANot Available

Table 2: Recommended Reaction Parameters

ParameterValueRationale
Stoichiometry
2-(Propylamino)ethanol1.0 eqLimiting Reagent
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2 eqA slight excess ensures complete consumption of the starting amine.
Triethylamine (Et₃N)1.2 eqActs as a base to neutralize the protonated product, accelerating the reaction.
Solvent Dichloromethane (DCM)Aprotic solvent, effectively dissolves both reactants, and facilitates easy work-up.
Temperature 0 °C to Room Temp.The reaction is exothermic; starting at 0 °C controls the initial rate. Allowing it to warm to room temperature ensures completion.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion, monitored by TLC or LC-MS.
Typical Yield >90%High efficiency is expected with proper technique.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Equipment
  • Chemicals: 2-(propylamino)ethanol (≥98%), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aq. NaCl), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, rotary evaporator, separatory funnel, standard glassware for extraction, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), and supplies for column chromatography (silica gel, solvents).

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(propylamino)ethanol (1.03 g, 10.0 mmol, 1.0 eq). Dissolve it in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq) to the cooled solution.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up & Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.[2]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification (if necessary): While the crude product is often of high purity, flash column chromatography on silica gel (using a gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) can be performed to remove any residual impurities.

  • Characterization: Confirm the identity and purity of the final product, tert-butyl (2-hydroxyethyl)(propyl)carbamate, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis s1 Dissolve 2-(propylamino)ethanol in anhydrous DCM s2 Cool flask to 0-5 °C in ice bath s1->s2 s3 Add Triethylamine (Et3N) s2->s3 r1 Add Boc2O solution dropwise at 0-5 °C s3->r1 Start Reaction r2 Warm to Room Temperature and stir for 2-6 hours r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Dilute with DCM r3->w1 Reaction Complete w2 Wash with aq. NaHCO3 and Brine w1->w2 w3 Dry organic layer (MgSO4) w2->w3 w4 Concentrate via Rotary Evaporation w3->w4 a1 Purify via Column Chromatography (optional) w4->a1 a2 Characterize Product (NMR, MS) w4->a2 If pure a1->a2 a1->a2

Caption: Workflow for N-Boc protection of 2-(propylamino)ethanol.

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is sensitive to moisture and heat.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed within a fume hood.

  • Triethylamine (Et₃N): Corrosive and flammable with a strong odor. Handle with care, avoiding inhalation and skin contact.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient Boc₂O; inactive Boc₂O (hydrolyzed); insufficient reaction time.Add an additional 0.1-0.2 eq of fresh Boc₂O and continue stirring. Confirm Boc₂O quality.
Di-Boc Product Formation Not applicable for this secondary amine, but a concern with primary amines.N/A
Difficult Purification Co-elution of product with unreacted Boc₂O or byproducts.During work-up, use a polymer-supported trisamine resin to scavenge excess Boc₂O before concentration.[10]
Low Yield Loss of product during aqueous work-up (if product has some water solubility); incomplete reaction.Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with DCM. Ensure the reaction has gone to completion before work-up.

Conclusion

This application note provides a robust and reliable protocol for the N-Boc protection of 2-(propylamino)ethanol. The procedure is high-yielding, uses readily available reagents, and is scalable for laboratory and pilot-plant applications. By understanding the underlying mechanism and adhering to the detailed steps, researchers can confidently synthesize the tert-butyl (2-hydroxyethyl)(propyl)carbamate intermediate, a valuable component for the advancement of pharmaceutical and fine chemical synthesis programs.

References

  • Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ChemEurope. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Akhoon, M. A., et al. (2009). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 50(34), 4883-4886. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-Boc-ethylamino)ethanol. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propylamino)ethanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(N-Boc-amino)-ethanol. Retrieved from [Link]

Sources

The Essential Guide to Carbamate Synthesis Using Boc Anhydride: Mechanisms, Protocols, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a paradigm of efficiency and versatility. Its widespread adoption is attributable to its straightforward introduction, robust stability across a diverse range of chemical environments, and the mild acidic conditions required for its cleavage.[1][2]

This comprehensive guide provides an in-depth exploration of the use of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) for the synthesis of carbamates. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, details field-tested protocols for various substrates, and offers insights into troubleshooting and optimization.

The Mechanistic Heart of Boc Protection

The formation of an N-tert-butoxycarbonyl (N-Boc) derivative is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of Boc anhydride.[3][4] This initial step leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which readily decomposes into the thermodynamically stable byproducts tert-butanol and carbon dioxide gas.[5][6] The evolution of CO₂ provides a significant thermodynamic driving force for the reaction, ensuring high conversion rates.[5][7]

The reaction can proceed with or without a base. In the absence of an external base, the generated tert-butyl carbonate or another molecule of the starting amine can act as a proton acceptor.[2] However, the inclusion of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[2][8]

For less nucleophilic amines, such as anilines or sulfonamides, a catalytic amount of DMAP is often employed.[9][10] DMAP acts as a potent nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium species. This intermediate is significantly more electrophilic than Boc anhydride itself, rendering it more susceptible to attack by weakly nucleophilic amines.[9][11]

Boc_Protection_Mechanism cluster_0 Base-Free Pathway cluster_1 Base-Catalyzed Pathway Amine R-NH₂ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Amine->Tetrahedral_Intermediate_1 Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate_1 Protonated_Carbamate R-NH(Boc)⁺-H Tetrahedral_Intermediate_1->Protonated_Carbamate tBuOCOO- tBuOCOO⁻ Tetrahedral_Intermediate_1->tBuOCOO- Final_Product_1 R-NH(Boc) Protonated_Carbamate->Final_Product_1 tBuOCOO-->Final_Product_1 Proton Abstraction Byproducts_1 tBuOH + CO₂ tBuOCOO-->Byproducts_1 Decomposition Amine_2 R-NH₂ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Amine_2->Tetrahedral_Intermediate_2 Nucleophilic Attack Boc_Anhydride_2 (Boc)₂O Boc_Anhydride_2->Tetrahedral_Intermediate_2 Final_Product_2 R-NH(Boc) Tetrahedral_Intermediate_2->Final_Product_2 Byproducts_2 tBuOH + CO₂ Tetrahedral_Intermediate_2->Byproducts_2 Decomposition of Leaving Group Base Base (e.g., TEA) Protonated_Base Base-H⁺ Base->Protonated_Base Proton Abstraction

Caption: Simplified reaction mechanism for the Boc protection of an amine.

Strategic Considerations for Reaction Conditions

The selection of appropriate reaction conditions is paramount for achieving high yields and purity in Boc protection. Key parameters to consider include the nature of the amine substrate, the choice of solvent, and the use of a base or catalyst.

Parameter Common Choices Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane, Methanol, Water, or solvent-freeThe solubility of the amine substrate is a primary consideration. For polar or zwitterionic substrates like amino acids, aqueous or mixed aqueous/organic solvent systems are often employed.[12] Protic solvents like methanol can accelerate the reaction with weakly nucleophilic anilines.[10][13]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH)An organic base like TEA is commonly used in anhydrous conditions. For aqueous reactions, inorganic bases such as NaHCO₃ or NaOH are preferred. The stoichiometry of the base should be carefully controlled to avoid side reactions.[8][10]
Catalyst 4-(Dimethylamino)pyridine (DMAP)A catalytic amount (1-10 mol%) of DMAP is highly effective for the Boc protection of sterically hindered or electron-deficient (less nucleophilic) amines.[9][11]
Stoichiometry 1.0 - 1.5 equivalents of Boc AnhydrideA slight excess of Boc anhydride is typically used to ensure complete consumption of the starting amine.[14]
Temperature 0 °C to Room Temperature (or gentle heating)Most Boc protections proceed efficiently at room temperature. For highly reactive amines, cooling in an ice bath during the addition of Boc anhydride can help to control the reaction exotherm. Less reactive substrates may require gentle heating.[12][15]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: General Procedure for the Boc Protection of a Primary Aliphatic Amine

This robust protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

  • Aliphatic amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • Dissolve the aliphatic amine (1.0 equiv) in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add triethylamine (1.2 equiv) to the solution and stir. For highly reactive amines, cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution. The Boc anhydride can be added as a solid or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of an Aniline (Weakly Nucleophilic Amine)

This protocol utilizes a catalytic amount of DMAP to facilitate the protection of less reactive aromatic amines.

Materials:

  • Aniline derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the aniline derivative (1.0 equiv) in the chosen solvent (ACN or DCM) in a round-bottom flask.

  • Add DMAP (0.1 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equiv) to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. The reaction may require gentle heating (e.g., 40 °C) for particularly electron-deficient anilines.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl to remove DMAP, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Aqueous Conditions for the Boc Protection of Amino Acids

This environmentally friendly protocol is ideal for water-soluble amines, such as amino acids, and avoids the use of organic bases.[16]

Materials:

  • Amino acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Water and Dioxane (or THF)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or round-bottom flask

Procedure:

  • Dissolve the amino acid (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of water and dioxane (e.g., 1:1 v/v).

  • To the vigorously stirring solution, add di-tert-butyl dicarbonate (1.1 equiv) dissolved in a small amount of dioxane.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC (a suitable staining agent like ninhydrin can be used to visualize the free amine).

  • Upon completion, wash the reaction mixture with a nonpolar organic solvent like hexane or ethyl ether to remove any unreacted Boc anhydride and tert-butanol.

  • Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the N-Boc protected amino acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Experimental_Workflow Start Dissolve Amine Substrate in Solvent Add_Base Add Base/Catalyst (e.g., TEA, DMAP) Start->Add_Base Add_Boc Slowly Add (Boc)₂O Add_Base->Add_Boc React Stir at Appropriate Temperature Add_Boc->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup/Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated N-Boc Carbamate Purify->Product

Sources

Navigating the Synthesis of Amino Alcohols: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino alcohols are foundational chiral building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and fine chemicals.[1][2][3] Their bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, presents a unique challenge in chemical synthesis. Achieving selective transformations at one functional group while the other remains untouched necessitates a robust and well-designed protecting group strategy. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of protecting group strategies for amino alcohols. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from years of in-field experience to empower you to navigate the complexities of amino alcohol synthesis with confidence and precision.

The Inherent Challenge: Chemoselectivity in Amino Alcohols

The primary hurdle in the chemical manipulation of amino alcohols is the similar reactivity of the amino and hydroxyl groups. Both are nucleophilic and can react with a wide range of electrophiles. The amino group is generally more nucleophilic than the hydroxyl group, which can sometimes be exploited for selective reactions.[4] However, for most synthetic transformations, protecting one or both functional groups is essential to prevent unwanted side reactions and ensure the desired outcome. The ideal protecting group strategy hinges on the principles of orthogonality , where each protecting group can be removed under specific conditions without affecting the others.[5][6]

Strategic Protection of the Amino Group

The protection of the amine functionality is a critical first step in many synthetic routes involving amino alcohols. The goal is to convert the nucleophilic amine into a non-nucleophilic group that is stable to the subsequent reaction conditions.[7] The most widely employed protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

The Ubiquitous tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction, general stability, and mild deprotection conditions.[8]

  • Expertise & Experience: The choice of Boc protection is often favored for its robustness towards a wide range of non-acidic reagents, making it compatible with many synthetic transformations, including oxidations, reductions with borohydrides, and organometallic reactions.

Protocol 1: Boc Protection of an Amino Alcohol

Objective: To selectively protect the amino group of an amino alcohol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amino alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amino alcohol in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino alcohol.

  • Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the product can be readily purified by extraction. The use of a mild base like sodium bicarbonate ensures that sensitive functional groups are not affected.[9]

Boc Deprotection: The Boc group is readily cleaved under acidic conditions.[10][11][12]

Protocol 2: Acidic Deprotection of a Boc-Protected Amine

Materials:

  • Boc-protected amino alcohol (1.0 equiv)

  • 4 M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amino alcohol in DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the deprotected amine.

  • Expertise & Experience: When dealing with substrates containing acid-sensitive functionalities, using scavengers like anisole or thioanisole during Boc deprotection can prevent side reactions caused by the liberated tert-butyl cation.[10][11]

The Classic Carboxybenzyl (Cbz) Group

The Cbz group, introduced by Bergmann and Zervas, was pivotal in the development of peptide synthesis. It offers excellent stability and is orthogonal to the Boc group.[13][14]

  • Expertise & Experience: The Cbz group is particularly useful when acidic conditions for Boc removal are not tolerated by the substrate. Its removal via catalytic hydrogenolysis is exceptionally mild and clean.[14][15]

Protocol 3: Cbz Protection of an Amino Alcohol

Materials:

  • Amino alcohol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1 M Aqueous sodium carbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the amino alcohol in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[16]

  • While vigorously stirring, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[16]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[16]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[16]

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the Cbz-protected amino alcohol.

Cbz Deprotection: The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[13][14][15]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.[16]

  • Carefully add the 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[16]

  • Secure the flask to a hydrogenation apparatus or purge with hydrogen gas and maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[16]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[16]

Shielding the Hydroxyl Group: The Versatility of Silyl Ethers

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal.[17][18][19] The steric bulk of the substituents on the silicon atom dictates the stability and reactivity of the silyl ether.[17]

  • Expertise & Experience: The ability to tune the stability of silyl ethers by varying the substituents on the silicon atom allows for a high degree of control in complex syntheses. For instance, a primary alcohol can be selectively protected with a less hindered silyl group in the presence of a more hindered secondary or tertiary alcohol.

Common Silyl Ethers (in increasing order of stability):

  • TMS (Trimethylsilyl): Highly labile, often used for temporary protection.[17]

  • TES (Triethylsilyl): More stable than TMS.[18]

  • TBS (tert-Butyldimethylsilyl) or TBDMS: A robust and widely used protecting group.[17][18]

  • TIPS (Triisopropylsilyl): Offers greater steric hindrance and increased stability compared to TBS.[17][18]

  • TBDPS (tert-Butyldiphenylsilyl): Even more stable than TBS and TIPS, particularly towards acidic conditions.[17][18]

Protocol 5: TBS Protection of an Alcohol

Materials:

  • Alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol in anhydrous DCM or DMF.

  • Add imidazole, followed by TBSCl.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography.

  • Trustworthiness: The Corey protocol using imidazole in DMF is a highly reliable and rapid procedure for silyl ether formation.[18]

Silyl Ether Deprotection: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[20][21]

Protocol 6: TBAF-Mediated Deprotection of a TBS Ether

Materials:

  • TBS-protected alcohol (1.0 equiv)

  • 1 M Tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected alcohol in THF.

  • Add the 1 M TBAF solution in THF dropwise at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography to obtain the deprotected alcohol.

The Power of Orthogonal Protection: A Strategic Workflow

In the synthesis of complex molecules containing amino alcohol moieties, the ability to selectively deprotect one functional group in the presence of others is paramount.[5][6] This is achieved through an orthogonal protection strategy .[22] A classic example is the use of a Boc group for the amine and a silyl ether for the alcohol. The Boc group can be removed with acid, leaving the silyl ether intact, while the silyl ether can be cleaved with fluoride, leaving the Boc group untouched.

Decision-Making Workflow for Protecting Group Selection

G start Start: Amino Alcohol Synthesis next_step What is the next synthetic step? start->next_step acid_labile Acidic Conditions? next_step->acid_labile base_labile Basic/Nucleophilic Conditions? next_step->base_labile reductive_labile Reductive Conditions (e.g., H₂/Pd)? next_step->reductive_labile protect_both Protect Both (Orthogonally) next_step->protect_both protect_amine Protect Amine acid_labile->protect_amine Yes protect_hydroxyl Protect Hydroxyl acid_labile->protect_hydroxyl No base_labile->protect_amine No base_labile->protect_hydroxyl Yes reductive_labile->protect_amine Yes boc_amine Use Boc for Amine (Stable to Base/Reduction) reductive_labile->boc_amine cbz_amine Use Cbz for Amine (Stable to Acid/Base) protect_amine->cbz_amine silyl_hydroxyl Use Silyl Ether for Hydroxyl (Stable to Base/Reduction) protect_hydroxyl->silyl_hydroxyl protect_both->boc_amine protect_both->silyl_hydroxyl boc_amine->protect_hydroxyl If Hydroxyl is also reactive proceed Proceed with Synthesis boc_amine->proceed cbz_amine->protect_hydroxyl If Hydroxyl is also reactive cbz_amine->proceed silyl_hydroxyl->protect_amine If Amine is also reactive silyl_hydroxyl->proceed

Caption: Decision workflow for selecting protecting groups.

Data Summary: Stability of Common Protecting Groups

Protecting GroupStable ToLabile To
Boc Bases, Nucleophiles, H₂/PdStrong Acids (TFA, HCl)[10][11]
Cbz Acids (mild), BasesH₂/Pd, Strong Acids (HBr/AcOH)[13][14][15]
TMS -Mild Acid, Fluoride, Alcohols[17][18]
TES -Acid, Fluoride[18]
TBS/TBDMS Bases, Mild AcidsStrong Acids, Fluoride[17][18]
TIPS Bases, Mild AcidsStrong Acids, Fluoride[17][18]
TBDPS Bases, Mild AcidsStrong Acids, Fluoride[17][18]

Conclusion

The successful synthesis of complex molecules derived from amino alcohols is critically dependent on the strategic implementation of protecting groups. By understanding the principles of chemoselectivity and orthogonality, and by carefully selecting protecting groups based on the specific demands of the synthetic route, researchers can navigate the challenges posed by these bifunctional building blocks. The protocols and insights provided in this guide serve as a practical resource for the rational design and execution of protecting group strategies, ultimately enabling the efficient and successful synthesis of valuable chemical entities.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • NISCAIR. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

  • ResearchGate. Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • J-Stage. Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. [Link]

  • Semantic Scholar. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • YouTube. Protecting Groups in Organic Synthesis. [Link]

  • University of Rochester. Protecting Groups. [Link]

  • LaboratorySafety.org. Chemical Compatibility Chart. [Link]

  • SynArchive. Protecting Groups List. [Link]

Sources

Application Notes and Protocols: (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, a versatile functional monomer, in the field of polymer chemistry. We will explore its synthesis, conversion to polymerizable acrylate derivatives, and subsequent controlled radical polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). Detailed, field-proven protocols for polymerization, post-polymerization deprotection to unmask the reactive amine functionality, and characterization are provided. Furthermore, we delve into the potential applications of the resulting functional polymers in biomedical domains such as drug delivery and bioconjugation, owing to their unique combination of hydrophilicity and reactive handles.

Introduction: A Versatile Building Block for Functional Polymers

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a bifunctional organic molecule containing a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary hydroxyl group. This unique combination of a readily deprotectable amine and a reactive hydroxyl group makes it an invaluable precursor for the synthesis of advanced functional polymers. The Boc protecting group is stable under a variety of reaction conditions, yet can be cleanly removed under acidic conditions, providing temporal control over the amine functionality.[1] The hydroxyl group, on the other hand, serves as a convenient handle for esterification with polymerizable moieties such as acrylates or methacrylates.

Polymers derived from this monomer possess pendant N-propyl-N-(2-hydroxyethyl)amine side chains (after deprotection), which can impart desirable properties such as hydrophilicity, pH-responsiveness, and the ability to be conjugated with bioactive molecules. This makes them highly attractive for a range of applications, particularly in the biomedical field.[2][3][4]

Monomer Synthesis and Characterization

The synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester can be achieved through the reaction of N-propylethanolamine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure for the protection of amines.

Protocol 2.1: Synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Materials:

  • N-propylethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N-propylethanolamine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester as a pure compound.

Characterization:

The structure and purity of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected shifts for similar Boc-protected amino alcohols are well-documented.[5][6]

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (Predicted)δ 4.5-4.7 (br s, 1H, OH), 3.6-3.8 (t, 2H, -CH₂-OH), 3.2-3.4 (t, 2H, -N-CH₂-), 3.0-3.2 (t, 2H, -N-CH₂-CH₂-CH₃), 1.4-1.6 (m, 2H, -CH₂-CH₃), 1.45 (s, 9H, -C(CH₃)₃), 0.9 (t, 3H, -CH₃)δ 156.0, 80.0, 61.0, 50.0, 48.0, 28.5, 20.0, 11.0

Preparation of Polymerizable Monomer

To incorporate (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester into a polymer backbone via radical polymerization, the hydroxyl group must be converted into a polymerizable moiety, typically an acrylate or methacrylate. This is achieved through esterification with acryloyl chloride or methacryloyl chloride.

Protocol 3.1: Synthesis of tert-Butyl (2-(acryloyloxy)ethyl)(propyl)carbamate

Materials:

  • (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Inhibitor (e.g., 4-methoxyphenol, MEHQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (1 equivalent) and a small amount of inhibitor in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure acrylate monomer.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, are essential for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures.[7][8]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions.[8] The choice of RAFT agent is crucial for successful polymerization. For acrylates, a trithiocarbonate-based RAFT agent is often suitable.

Protocol 4.1.1: RAFT Polymerization of tert-Butyl (2-(acryloyloxy)ethyl)(propyl)carbamate

Materials:

  • tert-Butyl (2-(acryloyloxy)ethyl)(propyl)carbamate (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane, anhydrous (solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, dissolve the monomer, CPADB, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen to target a specific degree of polymerization (e.g., 100:1:0.2).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • To monitor kinetics, take aliquots at different time points and analyze for monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature.

Characterization:

  • ¹H NMR: To confirm the polymer structure and determine monomer conversion.

  • GPC: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A linear increase of Mₙ with conversion and a low Đ (typically < 1.3) are indicative of a controlled polymerization.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Purification & Analysis M Monomer FPT Freeze-Pump-Thaw M->FPT R RAFT Agent R->FPT I Initiator I->FPT S Solvent S->FPT Heat Heat (e.g., 70 °C) FPT->Heat Under N₂/Ar Precipitate Precipitation Heat->Precipitate Quench Dry Vacuum Dry Precipitate->Dry NMR ¹H NMR Dry->NMR GPC GPC Dry->GPC

Caption: Workflow for RAFT Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[9]

Protocol 4.2.1: ATRP of tert-Butyl (2-(acryloyloxy)ethyl)(propyl)carbamate

Materials:

  • tert-Butyl (2-(acryloyloxy)ethyl)(propyl)carbamate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add CuBr.

  • Seal the flask, evacuate, and backfill with nitrogen or argon.

  • Add the monomer, EBiB, and anisole via syringe.

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • In a separate flask, degas the PMDETA ligand.

  • Add the degassed PMDETA to the reaction mixture via syringe. The solution should turn dark brown/green, indicating the formation of the Cu(I) complex.

  • Place the flask in a preheated oil bath at 60 °C.

  • Follow the reaction kinetics and quench the polymerization as described in the RAFT protocol.

  • Purify the polymer by passing the reaction mixture through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

  • Dry the polymer under vacuum.

Characterization:

The polymer should be characterized by ¹H NMR and GPC as described for the RAFT polymerization.

Post-Polymerization Modification: Boc Deprotection

The key advantage of using a Boc-protected monomer is the ability to deprotect the amine groups after polymerization, yielding a cationic or primary amine-functionalized polymer. This is typically achieved by treating the polymer with a strong acid like trifluoroacetic acid (TFA).

Protocol 5.1: Boc Deprotection of the Polymer

Materials:

  • Boc-protected polymer

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the Boc-protected polymer in DCM in a round-bottom flask.

  • Add TFA (e.g., 20-50% v/v) to the solution and stir at room temperature.

  • Monitor the deprotection by ¹H NMR by observing the disappearance of the tert-butyl peak at ~1.45 ppm. The reaction is typically complete within 2-4 hours.

  • Remove the DCM and excess TFA under reduced pressure.

  • Dissolve the resulting polymer in a minimal amount of deionized water.

  • Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove residual acid and small molecules.

  • Freeze-dry the purified polymer solution to obtain the final amine-functionalized polymer as a fluffy white solid.

Deprotection_Workflow Start Boc-Protected Polymer in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate Monitor by ¹H NMR Dissolve_H2O Dissolve in Deionized Water Evaporate->Dissolve_H2O Dialysis Dialysis against Deionized Water Dissolve_H2O->Dialysis Lyophilize Lyophilization Dialysis->Lyophilize End Amine-Functionalized Polymer Lyophilize->End

Caption: Boc Deprotection and Purification Workflow.

Applications in Biomedical Research

The resulting polymer, poly(N-propyl-N-(2-acryloyloxyethyl)amine), possesses a unique combination of functionalities that make it a promising candidate for various biomedical applications.

  • Drug Delivery: The tertiary amine groups in the polymer backbone can be protonated at physiological pH, leading to a cationic polymer that can electrostatically interact with negatively charged nucleic acids (siRNA, pDNA) for gene delivery applications. The polymer can also be used to encapsulate hydrophobic drugs, with the hydrophilic amine and hydroxyl groups forming a shell that enhances aqueous solubility and stability.[3]

  • Bioconjugation: The primary amine functionality (if a primary amine-containing precursor is used and protected) or the hydroxyl groups can be used as reactive sites for the covalent attachment of targeting ligands, imaging agents, or therapeutic proteins.[2][4]

  • pH-Responsive Materials: The amine groups in the side chains have a pKa that can be tuned by the local environment. This pH-responsiveness can be exploited to create "smart" materials that undergo conformational changes or alter their solubility in response to changes in pH, for example, in the acidic environment of a tumor or within the endosomal compartment of a cell.

Conclusion

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a highly valuable and versatile monomer for the synthesis of advanced functional polymers. Through the use of controlled radical polymerization techniques like RAFT and ATRP, it is possible to create well-defined polymers with pendant Boc-protected amine functionalities. Subsequent deprotection yields a functional polymer with significant potential in various high-value applications, particularly in the biomedical field. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this promising monomer in their own research and development endeavors.

References

  • Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. ResearchGate. [Link]

  • Supporting Information. [Source for NMR data of similar compounds, specific URL not available]
  • Synthesis and Biological Activities of Naturally Functionalized Polyamines: An Overview. Current Medicinal Chemistry. [Link]

  • Microwave-assisted RAFT polymerization of N-(2-hydroxypropyl) methacrylamide and its relevant copolymers. Reactive and Functional Polymers. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

  • ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... ResearchGate. [Link]

  • Synthesis and Biological Activities of Naturally Functionalized Polyamines: An Overview. Current Medicinal Chemistry. [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

  • tert-butyl N-(2-hydroxyethyl)carbamate. PubChem. [Link]

  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206. PubChem. [Link]

  • Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature: Comparison of Glycerol Monomethacrylate with 2-Hydroxypropyl Methacrylate. Macromolecules. [Link]

  • Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. National Institutes of Health. [Link]

  • Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. Macromolecules. [Link]

  • Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications. Acta Biomaterialia. [Link]

  • ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. ResearchGate. [Link]

  • Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature: Comparison of Glycerol Monomethacrylate with 2-Hydroxypropyl Methacrylate. Macromolecules. [Link]

  • Evaluation of pH-sensitive poly(2-hydroxyethyl methacrylate-co-2-(diisopropylamino)ethyl methacrylate) copolymers as drug delive. CORE. [Link]

  • ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. PubMed. [Link]

  • Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Polymer Chemistry. [Link]

  • Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. ResearchGate. [Link]

  • Physicochemical characterization of poly(tert-butyl acrylate-b-methyl methacrylate) prepared with atom transfer radical polymerization by inverse gas chromatography. ResearchGate. [Link]

  • NMR spectrum of poly(n-butyl acrylate) with 0.05% of PSt macroinitiator. ResearchGate. [Link]

  • Synthesis of densely grafted copolymers with tert-butyl methacrylate/2-(dimethylamino ethyl) methacrylate side chains as precursors for brush polyelectrolytes and polyampholytes. ResearchGate. [Link]

  • Poly(tert-butyl methacrylate), predominantly syndiotactic Sample #: P40623-tBuMA. Polymer Source. [Link]

Sources

The Art of Precision: A Guide to Synthesizing Pharmaceutical Intermediates with Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the synthesis of complex pharmaceutical intermediates is a symphony of precisely controlled reactions. Among the vast repertoire of chemical tools, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone, enabling the selective masking and subsequent unmasking of amine functionalities with remarkable efficiency and predictability. This guide provides an in-depth exploration of the strategic application of Boc-protected compounds in the synthesis of pharmaceutical intermediates, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals.

The Indispensable Role of the Boc Protecting Group

The high reactivity of amino groups makes them susceptible to a variety of undesired side reactions during multi-step syntheses, such as acylation, alkylation, and oxidation. The Boc group, a carbamate, temporarily shields the amine's nucleophilicity and basicity, allowing for chemical transformations to be performed on other parts of the molecule with high fidelity. Its widespread adoption in both academic and industrial settings is a testament to its unique combination of stability under a broad range of conditions and its facile, selective removal under acidic conditions.[1] This acid-lability is a key feature that enables its orthogonal use with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, a critical strategy in the synthesis of complex molecules.[2][3]

The Chemistry of Control: Boc Protection and Deprotection

The successful application of Boc-protected intermediates hinges on a thorough understanding of the mechanisms governing its introduction and removal.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amine, enhancing its nucleophilicity.[5]

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[6]

Diagram: Boc Protection Workflow

Boc_Protection_Workflow amine Primary or Secondary Amine (R-NH₂ or R₂NH) reaction Reaction Vessel (Stirring at RT) amine->reaction reagents Reagents: (Boc)₂O Base (e.g., TEA, NaOH) Solvent (e.g., THF, DCM) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup product Boc-Protected Amine (R-NHBoc or R₂NBoc) workup->product

Caption: General workflow for the Boc protection of an amine.

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[7] The mechanism is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate unstable. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine, which is then protonated by the excess acid to form the corresponding salt.[6]

Diagram: Boc Deprotection Mechanism

Boc_Deprotection_Mechanism start Boc-Protected Amine protonation Protonation (with TFA or HCl) start->protonation H⁺ intermediate1 Protonated Carbamate protonation->intermediate1 cleavage Cleavage intermediate1->cleavage products tert-Butyl Cation + Carbamic Acid cleavage->products decarboxylation Decarboxylation products->decarboxylation -CO₂ amine_salt Amine Salt (R-NH₃⁺ X⁻) decarboxylation->amine_salt

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data for Boc Protection and Deprotection Reactions

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final pharmaceutical intermediate. The following tables provide a summary of typical reaction conditions and expected outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

Amine Substrate TypeReagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Primary Aliphatic(Boc)₂O (1.1)TEA (1.2)DCMRoom Temp2-4>95[5]
Secondary Aliphatic(Boc)₂O (1.2)DMAP (cat.), TEA (1.5)THFRoom Temp4-8>90[5]
Aniline(Boc)₂O (1.5)NaOH (2.0)Dioxane/H₂ORoom Temp12-2485-95[8]
Amino Acid(Boc)₂O (1.1)NaHCO₃ (2.0)THF/H₂O0 to Room Temp4-12>90[9]

Table 2: Common Conditions for Acid-Catalyzed Boc Deprotection

Acid ReagentConcentrationSolventTemperature (°C)TimeTypical Yield (%)NotesReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)DCMRoom Temp0.5-2 h>99Most common and efficient method.[7][7][10]
Hydrochloric Acid (HCl)4 MDioxane or Ethyl AcetateRoom Temp1-4 h>95Often used to avoid trifluoroacetylation.[5]
Formic Acid90%-50-602-6 h80-95Milder alternative to TFA.
p-Toluenesulfonic Acid (TsOH)1.2 eqTolueneReflux1-3 h>90Useful for substrates sensitive to strong acids.[8]

Protocols in Practice: Synthesis of Key Pharmaceutical Intermediates

The true utility of Boc-protected compounds is best illustrated through their application in the synthesis of active pharmaceutical ingredients (APIs).

Protocol 1: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid - A Key Intermediate for Sitagliptin

Sitagliptin, an inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, is synthesized from a chiral β-amino acid intermediate. The Boc-protected version of this intermediate is crucial for subsequent coupling reactions.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.[9]

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq) portion-wise while stirring.[9]

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. Extract the product into ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired Boc-protected intermediate as a white solid. A yield of 95% can be expected.[11]

Protocol 2: Selective Mono-Boc Protection of 1,4-Diaminobutane

Mono-protected diamines are versatile building blocks in medicinal chemistry, allowing for the differential functionalization of the two amino groups.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 1,4-diaminobutane (6.5 eq) in dichloromethane (DCM).[]

  • Slow Addition of (Boc)₂O: Over a period of 6 hours, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the vigorously stirred solution of the diamine at room temperature.[] The large excess of the diamine and the slow addition rate are crucial for minimizing the formation of the di-Boc-protected byproduct.

  • Reaction: Continue stirring the reaction mixture for 16 hours at room temperature.

  • Work-up: Remove the solvent under reduced pressure. Take up the residue in cold water, filter, and extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc-protected 1,4-diaminobutane as an oil. An 86% yield has been reported for this procedure.[]

Orthogonal Protection Strategies in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. The Boc group, being acid-labile, is an excellent partner for the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[2][3]

Table 3: Orthogonality of Common Amine Protecting Groups

Protecting GroupDeprotection ConditionStability of Other Groups
Boc Acid (e.g., TFA) Fmoc: StableCbz: Stable
FmocBase (e.g., Piperidine)Boc: StableCbz: Stable
CbzH₂, Pd/C (Hydrogenolysis)Boc: StableFmoc: Generally Stable

Diagram: Orthogonal Deprotection Strategy

Orthogonal_Deprotection start Molecule with Boc, Fmoc, and Cbz Protected Amines deprotect_fmoc Treat with Piperidine start->deprotect_fmoc intermediate1 Fmoc group removed deprotect_fmoc->intermediate1 deprotect_boc Treat with TFA intermediate1->deprotect_boc intermediate2 Boc group removed deprotect_boc->intermediate2 deprotect_cbz H₂, Pd/C intermediate2->deprotect_cbz final_product All amines deprotected deprotect_cbz->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc (tert-butoxycarbonyl) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental reaction in organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Troubleshooting Common Issues

This section addresses specific problems encountered during the Boc protection of amines in a question-and-answer format.

Q1: My Boc protection reaction is sluggish or incomplete. What are the primary causes and how can I fix it?

Answer:

Several factors can lead to an incomplete or slow reaction. A systematic approach to troubleshooting is crucial.

1. Insufficient Amine Nucleophilicity:

  • The "Why": The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[1] Amines with reduced nucleophilicity, such as anilines (especially those with electron-withdrawing groups) or sterically hindered amines, will react more slowly.[2]

  • The Fix:

    • Catalysis: The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often highly effective. DMAP reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the less nucleophilic amine.[3][4]

    • Increase Temperature: Gently heating the reaction can provide the necessary activation energy to drive the reaction to completion. A temperature of 40-55°C is a common starting point.[5]

    • Solvent Choice: Alcoholic solvents like methanol can accelerate the reaction rate for aromatic amines, even without a base.[6]

2. Inadequate Base:

  • The "Why": A base is often used to neutralize the protonated amine that forms during the reaction, regenerating the free amine to continue the reaction cycle.[1] If the amine starting material is an ammonium salt (e.g., a hydrochloride salt), a stoichiometric amount of base is required for initial neutralization.

  • The Fix:

    • Choice of Base: For standard aliphatic amines, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is suitable.[4] For less reactive amines where DMAP is used as a catalyst, TEA can still be beneficial.[4] In aqueous or biphasic systems, an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is commonly employed.[7]

    • Stoichiometry: Ensure at least one equivalent of base is used if starting from an amine salt. For free amines, a slight excess (1.1-1.5 equivalents) can help drive the reaction.

3. Poor Solubility:

  • The "Why": If the amine starting material is not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly reduced.[8] This is a common issue with zwitterionic compounds like amino acids.

  • The Fix:

    • Solvent System: Choose a solvent system in which the amine is soluble. Common choices include tetrahydrofuran (THF), acetonitrile (ACN), dichloromethane (DCM), and methanol. For polar or zwitterionic substrates, using a mixture of solvents like water/THF or water/methanol can be effective.[5]

    • Biphasic Conditions: A biphasic system, such as chloroform and aqueous sodium bicarbonate, can be effective for certain substrates.[7]

Q2: I'm observing the formation of a di-Boc protected primary amine. How can I prevent this side reaction?

Answer:

The formation of N,N-di-Boc-protected amines is a known side reaction, particularly under forcing conditions.

  • The "Why": After the initial mono-Boc protection, the resulting carbamate's nitrogen is significantly less nucleophilic. However, with a large excess of (Boc)₂O and a strong catalyst like DMAP, a second Boc group can be added.[9]

  • The Fix:

    • Control Stoichiometry: Use a modest excess of (Boc)₂O (typically 1.1-1.2 equivalents). Avoid using a large excess.

    • Catalyst Loading: If using DMAP, employ it in catalytic amounts (e.g., 0.05-0.1 equivalents) rather than stoichiometric amounts.[9]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

    • Alternative Procedure for Anilines: For weakly nucleophilic aryl amines where di-Boc formation might be followed by selective mono-deprotection, a two-step, one-pot procedure can be effective. This involves intentionally forming the di-Boc derivative and then selectively removing one Boc group under mild conditions.[2]

Q3: My substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol). How can I achieve selective N-Boc protection?

Answer:

Achieving chemoselectivity is a common challenge.

  • The "Why": Alcohols and thiols are also nucleophilic and can react with (Boc)₂O, especially in the presence of a strong catalyst like DMAP, to form O-Boc or S-Boc protected products.[9]

  • The Fix:

    • pH Control: In many cases, the amine is significantly more nucleophilic than the hydroxyl group at a neutral or slightly basic pH. Running the reaction with a mild base like NaHCO₃ can often provide excellent N-selectivity.

    • Catalyst-Free Conditions: For many aliphatic amines, the reaction proceeds efficiently without a catalyst, which minimizes the reactivity of less nucleophilic groups.[9] Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective.[10]

    • Temperature Control: Running the reaction at room temperature or below (0 °C) can disfavor the protection of less reactive functional groups.

Q4: The reaction workup is difficult, and I'm having trouble removing excess (Boc)₂O and other byproducts.

Answer:

A clean workup is essential for obtaining a pure product.

  • The "Why": Excess (Boc)₂O can co-elute with the desired product during chromatography. The byproduct, tert-butanol, is volatile but can sometimes be challenging to remove completely from high-boiling solvents.

  • The Fix:

    • Quenching: After the reaction is complete, quenching with a nucleophilic amine scavenger, such as polymer-supported trisamine, can react with the excess (Boc)₂O, making it easier to remove by filtration.

    • Aqueous Wash: A wash with a dilute acid (e.g., 0.1 N HCl) can remove basic impurities like TEA and DMAP, while a subsequent wash with saturated aqueous NaHCO₃ can remove acidic byproducts.[11]

    • Sublimation: For residual (Boc)₂O in the final product, it can sometimes be removed by sublimation under high vacuum.[5]

Section 2: Core Experimental Protocols

These protocols provide a validated starting point for your experiments. Always monitor your reactions by an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine

This protocol is suitable for most primary and secondary aliphatic amines.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 2-12 hours, monitoring the reaction progress by TLC.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with water and brine.[12]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.[12]

Protocol 2: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine (e.g., Aniline)

This protocol is designed for less reactive amines, such as anilines.

Materials:

  • Aryl amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • 0.1 N aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aryl amine (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) followed by DMAP (0.1 eq).[2]

  • Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, add saturated aqueous NaHCO₃ solution to quench the reaction.[11]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with 0.1 N aqueous HCl to remove DMAP, followed by a wash with saturated aqueous NaHCO₃ solution and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Section 3: Mechanism and Optimization Principles

Understanding the underlying mechanisms allows for more rational optimization.

Reaction Mechanism

The protection reaction involves the nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[1][13] The tert-butoxide or an added base then deprotonates the positively charged amine intermediate.[1]

Boc_Protection_Mechanism

The Role of DMAP Catalyst

When DMAP is used, it first attacks (Boc)₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent, making the subsequent reaction with even a weak amine nucleophile much faster.[3][14]

DMAP_Catalysis

Parameter Optimization Summary

For quick reference, the table below summarizes key reaction parameters and their typical ranges.

ParameterRecommendationRationale & Considerations
(Boc)₂O Stoichiometry 1.05 - 1.5 equivalentsA slight excess drives the reaction to completion. A large excess can lead to di-protection.
Solvent THF, DCM, ACN, MeOH, H₂OChoice depends on substrate solubility. Aprotic solvents are common; protic solvents like MeOH can accelerate reactions with anilines.[6]
Base (if used) TEA, DIPEA, NaHCO₃, NaOHNeutralizes acid byproduct. Required if starting from an amine salt. Not always necessary for free amines.
Catalyst (if used) DMAP (0.05 - 0.1 eq)Significantly accelerates reactions for weakly nucleophilic or sterically hindered amines.[2][3]
Temperature 0 °C to 55 °CRoom temperature is often sufficient. Gentle heating (40-55 °C) can be used for sluggish reactions.[5]
Reaction Time 1 - 24 hoursHighly substrate-dependent. Monitor by TLC or LC-MS for completion.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I perform a Boc protection without any solvent? A: Yes, solvent-free conditions have been reported, sometimes using a catalyst like iodine or perchloric acid adsorbed on silica gel, which can be efficient and environmentally friendly.[10]

Q: My amine is provided as a hydrochloride salt. Do I need to perform a separate free-basing step? A: Not necessarily. You can perform the reaction in situ by adding at least one equivalent of a base (like TEA or NaOH) to neutralize the HCl salt before or during the addition of (Boc)₂O.

Q: Is it possible to selectively protect a primary amine in the presence of a secondary amine? A: This is challenging as primary amines are typically more sterically accessible but secondary amines can be more nucleophilic. Selectivity often depends on the specific substrate. It may be possible to achieve some selectivity by carefully controlling stoichiometry and temperature, but a protecting group strategy that differentiates the two amines through another method is often more reliable.

Q: My reaction produces a lot of gas. Is this normal? A: Yes. The reaction mechanism involves the breakdown of a tert-butyl carbonate intermediate, which releases carbon dioxide gas.[1] For this reason, you should never run Boc protection reactions in a sealed system.[3][4]

Q: Are there alternatives to (Boc)₂O for introducing the Boc group? A: While (Boc)₂O is the most common reagent, other reagents like Boc-ONH₂ and Boc-N₃ can also be used, though they are less common in standard laboratory practice.[10]

References
  • Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc Protection Mechanism (Boc2O + Base + DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • El-Malah, A. A., & El-Gazzar, A. B. A. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Shaikh, I. R., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]

  • Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. (2024, August 17). YouTube. Retrieved from [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (2021). ResearchGate. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of tert-butyl carbamate (Boc-carbamate) and its application in amine protection. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of Boc-protection chemistry, troubleshoot common experimental hurdles, and understand the underlying mechanisms that govern both success and failure in this critical synthetic transformation.

I. Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section directly addresses specific problems that may arise during the synthesis of Boc-protected amines using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).

Issue 1: Low or No Yield of the Desired Boc-Protected Product

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting amine, or a complex mixture of products with little of the desired carbamate.

Potential Causes & Solutions:

  • Cause A: Poorly Nucleophilic Amine. Electron-deficient amines, such as anilines with electron-withdrawing groups or certain heterocyclic amines, react sluggishly with (Boc)₂O.[1]

    • Solution 1: Catalysis. The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with (Boc)₂O to form a more reactive intermediate.[2][3] However, be aware that DMAP can promote side reactions (see Issue 2).

    • Solution 2: Alternative Reagents. For particularly challenging substrates, consider alternative Boc-donating reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which is highly effective for amino acids.[4]

  • Cause B: Inappropriate Solvent or Poor Solubility. If the amine starting material is not fully dissolved, the reaction will be slow and incomplete. This is a common issue with zwitterionic compounds like amino acids.[1][5]

    • Solution 1: Solvent Optimization. A biphasic system (e.g., Dioxane/water, THF/water) with a base like NaOH or NaHCO₃ can improve the solubility of amino acids and other polar amines.[4]

    • Solution 2: Water-Mediated Synthesis. For many amines, a mixture of water and acetone can provide an eco-friendly and surprisingly rapid medium for Boc protection, often without the need for a catalyst.[6]

  • Cause C: Hydrolysis of Boc Anhydride. (Boc)₂O can be hydrolyzed by water, especially in the presence of a base. While often slow, this can be a competing reaction.

    • Solution: Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O to compensate for any minor hydrolysis.

Issue 2: Formation of an Unexpected Urea Byproduct

Symptoms: A byproduct with a mass corresponding to the coupling of two amine molecules with a carbonyl group is observed.

Potential Causes & Solutions:

  • Cause: Isocyanate Formation. The use of a strong base or catalyst like DMAP can sometimes lead to the formation of a tert-butyl isocyanate intermediate.[2][6] This highly reactive isocyanate can then be trapped by the starting amine to form a urea derivative.

    • Solution 1: Omit or Change the Base/Catalyst. Often, no base is required for the reaction to proceed, as the tert-butyl carbonate leaving group is basic enough to neutralize the protonated product.[7][8] If a base is needed to accelerate the reaction, a milder inorganic base like NaHCO₃ is less likely to promote isocyanate formation than strong organic bases.

    • Solution 2: Temperature Control. Running the reaction at a lower temperature (0 °C to room temperature) can help suppress the formation of the isocyanate intermediate.[2]

Issue 3: Double Boc-Protection of Primary Amines

Symptoms: A byproduct is observed with a mass corresponding to the addition of two Boc groups to the primary amine.

Potential Causes & Solutions:

  • Cause: Excess Reagent and/or Forcing Conditions. Using a large excess of (Boc)₂O, along with a strong base and elevated temperatures, can lead to the formation of the N,N-di-Boc derivative.[6]

    • Solution: Careful Stoichiometry. Use a controlled amount of (Boc)₂O (typically 1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Issue 4: Unwanted Deprotection during Workup or Purification

Symptoms: The desired Boc-protected product is isolated, but subsequent steps or purification lead to the reappearance of the free amine.

Potential Causes & Solutions:

  • Cause: Acidic Conditions. The Boc group is highly sensitive to acid.[9][10][11] Exposure to acidic conditions during workup (e.g., an overly acidic aqueous wash) or purification (e.g., using TFA in preparative HPLC) can cause premature cleavage.[12][13]

    • Solution 1: Neutral or Basic Workup. Ensure all aqueous washes are neutral or slightly basic (e.g., saturated NaHCO₃ solution).

    • Solution 2: Alternative HPLC Modifiers. If purifying by reverse-phase HPLC, avoid strong acids like TFA. Consider using formic acid or a buffered mobile phase like ammonium acetate if compatible with your molecule.[12] When evaporating fractions containing TFA, the concentration of the acid increases, which can accelerate deprotection.[12] Co-evaporation with a non-acidic solvent like toluene can help remove residual acid.[10][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc protection with (Boc)₂O?

A1: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O, forming a tetrahedral intermediate.[10] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide gas and tert-butanol (or tert-butoxide if a base is used).[7][8][9][10]

Q2: Is a base always necessary for Boc protection?

A2: No, a base is not always required.[7] The reaction can proceed without a base, where the tert-butyl carbonate leaving group is sufficient to deprotonate the product.[7] However, for less nucleophilic amines or to increase the reaction rate, a base such as triethylamine (TEA), NaOH, or NaHCO₃ is often added.[8][13]

Q3: Why is the Boc group so stable under basic conditions?

A3: The Boc group is a carbamate, which is less electrophilic than an ester due to the resonance contribution from the nitrogen lone pair. Furthermore, the mechanism for basic hydrolysis would require a nucleophilic attack at the carbonyl carbon. The bulky tert-butyl group provides significant steric hindrance, making this attack difficult. The primary mechanism for Boc cleavage is through acid-catalyzed formation of a stable tert-butyl carbocation, a pathway that is not accessible under basic conditions.[14]

Q4: My starting material contains both an amine and a hydroxyl group. Will the hydroxyl group react?

A4: Generally, amines are more nucleophilic than alcohols and will react preferentially. However, under forcing conditions, particularly with DMAP catalysis, O-Boc protection of alcohols can occur.[2] To ensure selectivity for the amine, it is best to use milder conditions (e.g., no DMAP, room temperature) and monitor the reaction carefully.

Q5: How do I safely handle (Boc)₂O and the reaction byproducts?

A5: Di-tert-butyl dicarbonate is an irritant and flammable solid with a low melting point (22-24 °C).[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The protection reaction generates carbon dioxide gas, which can cause pressure buildup. Never run a Boc protection in a sealed vessel. [7][8][16]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Boc-Protection of a Primary Amine

This protocol is a standard starting point for the Boc protection of a typical primary or secondary amine.

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature. If the reaction is known to be sluggish, triethylamine (TEA, 1.2 equiv.) can be added.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).[10]

  • Workup: Dilute the reaction mixture with the reaction solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 5% citric acid solution), water, and brine.[4][10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[10] Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Common Reagents for Boc Protection
Reagent/MethodTypical SubstratesReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
(Boc)₂O Primary & Secondary AminesTHF or DCM, Room Temp, 6-12h90-99%Simple, high-yielding, can be run without a base.[4]Can be slow for less nucleophilic amines.[4]
(Boc)₂O with Base Amino Acids, AminesBiphasic (DCM/H₂O) or THF, 0°C to RT, 1-12h85-98%Faster reaction rates, good for polar substrates.[4]Potential for side reactions like isocyanate formation.[2][6]
Boc-ON Amino Acids, AminesAq. Dioxane, Et₃N, Room Temp, ~3hExcellentRapid reaction, easily removed byproduct.[4]Reagent is less common than (Boc)₂O.

IV. Mechanistic Diagrams

Diagram 1: General Boc Protection Mechanism

This diagram illustrates the core reaction pathway for the protection of an amine using (Boc)₂O.

Boc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse & Elimination tBuOH t-BuOH Tetrahedral->tBuOH Decomposition of Leaving Group CO2 CO₂ Tetrahedral->CO2

Caption: Workflow of Boc protection of an amine.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues.

Troubleshooting_Yield Start Low Yield of Boc-Product CheckNucleophilicity Is amine poorly nucleophilic? Start->CheckNucleophilicity CheckSolubility Is amine fully dissolved? CheckNucleophilicity->CheckSolubility No AddDMAP Add catalytic DMAP CheckNucleophilicity->AddDMAP Yes ChangeSolvent Use biphasic system (e.g., Dioxane/H₂O) CheckSolubility->ChangeSolvent No Success Improved Yield CheckSolubility->Success Yes UseAltReagent Use Boc-ON AddDMAP->UseAltReagent If DMAP fails AddDMAP->Success ChangeSolvent->Success UseAltReagent->Success

Caption: Decision tree for troubleshooting low yield.

V. References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Common Organic Chemistry. Boc Anhydride. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • ResearchGate. Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

Sources

Technical Support Center: Purification of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS 152192-96-6).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This document will explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

I. Introduction to the Compound and Purification Challenges

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[4] Its structure, which includes a hydrophilic hydroxyl group and a lipophilic Boc group, gives it unique physicochemical properties.[4] This amphiphilic nature can present challenges during purification, as the compound may exhibit partial solubility in both polar and non-polar solvents. Key challenges include removing unreacted starting materials, byproducts from the Boc protection reaction, and other process-related impurities.

The choice of purification technique is critical and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods for this compound are liquid-liquid extraction, column chromatography, and recrystallization.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Issue 1: Low Yield After Liquid-Liquid Extraction

Symptoms:

  • The desired product is detected in the aqueous layer by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The final isolated yield is significantly lower than expected.

Causality: The amphiphilic nature of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester can lead to its partial partitioning into the aqueous phase during extraction, especially if the organic solvent is not optimal or if the pH of the aqueous phase is not controlled.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in liquid-liquid extraction.

Detailed Steps:

  • pH Adjustment: Ensure the aqueous phase is slightly basic (pH 8-9). The Boc-protected amine is more soluble in the organic phase at a higher pH. Use a mild base like sodium bicarbonate to adjust the pH.[5]

  • "Salting Out": Add sodium chloride to the aqueous layer until saturation (creating a brine solution). This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic compound and driving it into the organic layer.[5]

  • Solvent Selection: If using a non-polar solvent like hexane, consider switching to a more polar solvent such as ethyl acetate or dichloromethane, which will have a higher affinity for the target compound.

  • Back Extraction: Perform one or two additional extractions of the aqueous layer with the chosen organic solvent to recover any remaining product.

Issue 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows overlapping spots of the product and an impurity.

  • NMR analysis of the "pure" fractions reveals the presence of contaminants, often unreacted starting materials or byproducts.

Causality: Impurities with similar polarity to the target compound will travel at a similar rate down the chromatography column, leading to poor separation. This is common if the starting amine is not fully consumed or if side reactions occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting impurities in column chromatography.

Detailed Steps:

  • Solvent System Optimization: Use TLC to test various solvent systems with different polarities. A common starting point for N-Boc protected amino alcohols is a mixture of hexane and ethyl acetate.[6] Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation.

  • Gradient Elution: Instead of isocratic (constant solvent mixture) elution, employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to better resolve compounds with close polarities.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar compounds, alumina may be a suitable alternative. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be effective.

  • Pre-purification: If the impurity is an unreacted amine, an acidic wash (e.g., with dilute HCl) during the initial workup can protonate the amine, making it water-soluble and easily removable before chromatography.[5]

Issue 3: Failure to Crystallize or Oiling Out During Recrystallization

Symptoms:

  • The compound precipitates as an oil rather than a solid upon cooling the recrystallization solvent.

  • No solid forms even after prolonged cooling.

Causality: This often occurs when the compound is of low purity, the chosen solvent is not appropriate, or the cooling rate is too fast. The presence of impurities can disrupt the crystal lattice formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization problems.

Detailed Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carbamates, solvent systems like chloroform, or mixtures such as ethyl acetate/hexane can be effective.[7][8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals or oils.

  • Induce Crystallization:

    • Seeding: Add a small, pure crystal of the compound to the cooled solution to initiate crystal growth.[9]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Purity Check: If the compound consistently oils out, it may be too impure for recrystallization. In this case, a preliminary purification by column chromatography may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester?

A1: For small-scale laboratory preparations (up to a few grams), flash column chromatography on silica gel is typically the most reliable method for achieving high purity.[9] It offers good resolution for separating the target compound from common reaction byproducts. For larger scales, recrystallization, if a suitable solvent system is found, can be more economical and scalable.[9]

Q2: How can I remove residual di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts?

A2: Boc-anhydride and its primary byproduct, tert-butanol, are generally more volatile and less polar than the desired product. A significant portion can be removed by evaporation under reduced pressure. During column chromatography, these impurities will typically elute much faster than the product in a hexane/ethyl acetate system. A basic wash (e.g., with dilute sodium bicarbonate solution) during the workup can also help to hydrolyze any remaining Boc-anhydride.

Q3: My purified compound appears as a colorless to light yellow liquid. Is this normal?

A3: Yes, (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is often described as a colorless or light yellow liquid at room temperature.[2] The color can be an indication of minor impurities, but a slight yellow tint is not uncommon and may not necessarily impact the outcome of subsequent reactions. If a completely colorless product is required, treatment with activated charcoal during recrystallization may be an option, followed by filtration while hot.[10]

Q4: What are the recommended storage conditions for the purified compound?

A4: It is recommended to store the purified compound at 0-8°C.[2] As a carbamate, it is generally stable, but refrigeration will minimize any potential degradation over time.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester in a minimal amount of dichloromethane or the initial elution solvent.

  • Column Packing: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude material. The column can be slurry-packed using the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product. The progress of the separation should be monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethyl acetate, hexane, or a mixture). Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form. The goal is to find a solvent or solvent pair that dissolves the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

V. Data Summary

Purification MethodAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction Fast, simple, good for initial cleanup.[11]May not remove impurities with similar solubility.Removing highly polar or non-polar impurities.
Column Chromatography High resolution, capable of separating close spots.Can be time-consuming and use large solvent volumes.Achieving high purity (>98%) on a small to medium scale.[9]
Recrystallization Potentially high purity, scalable, cost-effective.[9]Not always applicable, requires screening for solvents.Large-scale purification of solid compounds or those that crystallize easily.

VI. References

  • Vertex AI Search. (2025). Liquid–liquid extraction - Wikipedia.

  • SciEngine. (2025). Methyl carbamate purification by extraction and recrystallazation.

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.

  • ResearchGate. (2025). Methyl carbamate purification by extraction and recrystallization.

  • LCGC International. (2025). Liquid-Liquid Extraction of Polar Organic Compounds.

  • Columbia University. (n.d.). solid-liquid extraction.

  • UreaKnowHow. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds.

  • University of Colorado Boulder. (n.d.). Recrystallization.

  • PMC - NIH. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows.

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.

  • ResearchGate. (2025). (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

  • BenchChem. (n.d.). [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester.

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.

  • ChemicalBook. (2022). (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER.

  • Google Patents. (n.d.). EP2352721B1 - Novel process for the preparation of amino acid derivatives.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Chem-Impex. (n.d.). (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester.

  • Pharmacompass. (n.d.). (2-hydroxy-ethyl)carbamic acid t-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

  • J&K Scientific. (n.d.). (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester | 152192-96-6.

  • CymitQuimica. (n.d.). (2-carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.

Sources

challenges in the deprotection of Boc-protected amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges related to the deprotection of tert-butyloxycarbonyl (Boc)-protected amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who encounter specific issues during this common but often troublesome synthetic step. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate these challenges effectively.

Introduction: The Boc Group in Amino Alcohol Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[1][2][3][4] In the context of amino alcohols, the Boc group provides crucial protection of the amine nucleophile, allowing for selective reactions at the hydroxyl moiety. However, the deprotection step, while conceptually simple, is fraught with potential challenges ranging from incomplete reactions to the formation of persistent side products and purification difficulties. This guide provides a systematic approach to diagnosing and solving these common problems.

The fundamental mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by fragmentation to release a stable tert-butyl cation, carbon dioxide, and the free amine, which is then protonated by the acid to form a salt.[5][6][7] Understanding this mechanism is key to troubleshooting the issues that may arise.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product Boc_Amine Boc-Protected Amino Alcohol Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_Cation Free_Amine Free Amino Alcohol Carbamic_Acid->Free_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Side_Products Side Products (e.g., t-butylated scavenger or substrate) tBu_Cation->Side_Products Alkylation Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H+ Troubleshooting Workflow Start Incomplete Deprotection (TLC/NMR shows starting material) Check_Acid Is acid stoichiometry sufficient? (>2 eq. + eq. for other basic sites) Start->Check_Acid Increase_Acid Increase acid concentration or equivalents Check_Acid->Increase_Acid No Check_Time_Temp Is reaction time/temp adequate? Check_Acid->Check_Time_Temp Yes Increase_Acid->Check_Time_Temp Increase_Time_Temp Extend reaction time (2-16h) or gently warm (30-40°C) Check_Time_Temp->Increase_Time_Temp No Check_Solvent Is the solvent optimal? Check_Time_Temp->Check_Solvent Yes Increase_Time_Temp->Check_Solvent Change_Solvent Switch solvent system (e.g., DCM to neat TFA, or TFA/DCM to HCl/Dioxane) Check_Solvent->Change_Solvent No Success Reaction Complete Check_Solvent->Success Yes Change_Solvent->Success

Caption: Decision tree for troubleshooting incomplete reactions.

Issue 2: Formation of Side Products

Question: My deprotection is complete, but my crude product is a complex mixture. LC-MS analysis suggests byproducts with a mass increase of +56 amu. What is happening?

Answer: The formation of a +56 amu adduct is a classic sign of tert-butylation. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your substrate or in the reaction mixture. [1][8]

Common Side Reactions & Prevention
Side ReactionCause & Substrate SusceptibilityPrevention Strategy
t-Butylation The electrophilic tert-butyl cation alkylates nucleophilic functional groups. Highly problematic for electron-rich aromatic rings and sulfur-containing residues like Tryptophan, Tyrosine, Cysteine, and Methionine. [8][9]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or water. [2]
Cleavage of Other Acid-Labile Groups The strongly acidic conditions required for Boc removal can inadvertently cleave other sensitive protecting groups, such as tert-butyl esters, acetals, or trityl ethers. [10][8]Use a milder, more selective deprotection method. Options include using a lower concentration of TFA, switching to HCl in an organic solvent, or employing non-acidic methods. [11][12]
N to O Boc Migration In amino alcohols, particularly under basic or thermal conditions, an intramolecular transfer of the Boc group from the nitrogen to the adjacent oxygen can occur, forming a carbonate. [4]This is less common under standard acidic deprotection but can be a concern during work-up if a basic wash is used prematurely. Ensure the reaction is fully quenched and the amine is protonated before raising the pH.
Issue 3: Purification & Isolation Problems

Question: The deprotection worked, but I'm struggling to isolate my product. The resulting amine salt is a hygroscopic oil that is difficult to handle, or I'm getting intractable emulsions during aqueous work-up.

Answer: Isolation of the final amino alcohol can be challenging, especially if the product is highly polar or water-soluble.

Strategies for Improved Isolation
  • Anhydrous Work-up: To avoid dealing with water, after the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The resulting crude salt can then be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of a solid hydrochloride or trifluoroacetate salt. [13]* Salt Conversion: If the trifluoroacetate (TFA) salt is oily or hygroscopic, it can be converted to the hydrochloride (HCl) salt, which is often more crystalline and easier to handle. This can be achieved by dissolving the crude TFA salt in a minimal amount of solvent and adding a solution of HCl in dioxane or ether. [14]* Breaking Emulsions: If an aqueous work-up is necessary, emulsions can often be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

  • Ion-Exchange Chromatography: For highly water-soluble amino alcohols, purification can be achieved using an ion-exchange resin. The crude product salt is loaded onto a cation-exchange column, washed to remove non-basic impurities, and then the desired product is eluted by washing with a basic solution (e.g., aqueous ammonia). [15]

Frequently Asked Questions (FAQs)

Q1: What are the "standard" conditions for Boc deprotection? A: A very common and robust method is treatment with 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours. [5][16]Another widely used system is 4M Hydrogen Chloride (HCl) in 1,4-dioxane. [17] Q2: How can I monitor the progress of the deprotection reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. The deprotected amino alcohol product will be much more polar and have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) with the newly formed primary or secondary amine, while the Boc-protected starting material will not stain. [10] Q3: I have an acid-sensitive ester in my molecule. How can I selectively remove the Boc group? A: This requires careful selection of conditions to exploit the differential acid lability. The Boc group is generally more acid-labile than many common esters. [8]* Strategy 1: Titrated Acid: Use milder acidic conditions, such as 10-20% TFA in DCM at 0°C, and monitor the reaction carefully to stop it as soon as the starting material is consumed. [18]* Strategy 2: HCl in Anhydrous Solvent: Using dry HCl gas bubbled through a solution or a commercially available solution of HCl in an anhydrous solvent like ethyl acetate or dioxane can sometimes offer better selectivity than TFA. [11]* Strategy 3: Milder Reagents: For extremely sensitive substrates, consider alternative reagents like oxalyl chloride in methanol, which can deprotect the N-Boc group under very mild conditions that are often compatible with acid-labile esters. [12][19] Q4: Are there any non-acidic methods for Boc deprotection? A: Yes, although less common, several alternative methods exist for substrates that cannot tolerate any acid.

  • Thermal Deprotection: Simply heating the Boc-protected compound, often in a high-boiling point solvent or under vacuum, can cause thermal cleavage of the Boc group. [11][18][20]* Lewis Acids: Some Lewis acids like ZnBr₂ in DCM can mediate Boc removal under non-protic conditions. [14]* Green Chemistry Methods: Reports have shown that heating in water near reflux can achieve Boc deprotection without any additives, offering an environmentally friendly alternative. [21]

Orthogonal Protection: A Key Strategy

For complex syntheses, using protecting groups that can be removed under different conditions is essential. This is known as an orthogonal strategy. The acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group. [2][3][4]

Orthogonal Protection Molecule Substrate -NH-Boc -NH-Fmoc Acid_Treatment Acidic Conditions (e.g., TFA) Molecule->Acid_Treatment Selective Deprotection Base_Treatment Basic Conditions (e.g., Piperidine) Molecule->Base_Treatment Selective Deprotection Product_A Substrate -NH3+ -NH-Fmoc Acid_Treatment->Product_A Removes Boc Product_B Substrate -NH-Boc -NH2 Base_Treatment->Product_B Removes Fmoc

Caption: Orthogonal removal of Boc and Fmoc groups.

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This protocol is suitable for most standard amino alcohols without other highly acid-sensitive groups.

  • Dissolve the Boc-protected amino alcohol in Dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v). If scavengers (e.g., triethylsilane, 1-5%) are required, add them to the DCM before the TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (staining with ninhydrin) every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.

  • The resulting crude TFA salt can be purified by precipitation, crystallization, or chromatography.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is often preferred when a crystalline hydrochloride salt is desired.

  • Dissolve the Boc-protected amino alcohol in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents) dropwise at room temperature. [17]3. Stir the mixture at room temperature for 2-16 hours. Monitor by TLC.

  • If a precipitate forms, the product can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • If no precipitate forms, the solvent is removed in vacuo to yield the crude hydrochloride salt.

Protocol 3: Mild Deprotection using Oxalyl Chloride/Methanol

This protocol is designed for substrates containing acid-labile functionalities like esters that may not survive TFA or concentrated HCl treatment. [12]

  • Dissolve the Boc-protected amino alcohol in anhydrous methanol (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Slowly add oxalyl chloride (approx. 3 equivalents) to the stirred solution. Gas evolution (HCl, CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amino alcohol.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Dsouza, D. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Retrieved from [Link]

  • Cheung, K.-M., et al. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 53(27), 3465-3468. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic & Biomolecular Chemistry, 10(22), 4383-4386. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Cheung, K.-M., et al. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kirschning, A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 20(15), 4581-4585. Retrieved from [Link]

  • Liu, Y.-S., et al. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 67(10), 3487–3490. Retrieved from [Link]

  • Aouf, C., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 76(10), 1365-1372. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (2-Hydroxyethyl)(propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Foundational Principles of the Synthesis

The synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate involves the protection of the secondary amine of 2-(propylamino)ethanol with a tert-butoxycarbonyl (Boc) group. The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[3][5]

The Boc protecting group is favored in organic synthesis due to its stability in a wide range of reaction conditions and the mild acidic conditions required for its removal.[3][6] This allows for selective manipulation of other functional groups within a molecule.[6]

Troubleshooting Guide: Enhancing Your Yield

Low yields in the synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate can be frustrating. This section addresses common problems in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: My reaction has a low conversion rate, with a significant amount of unreacted 2-(propylamino)ethanol remaining. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The molar ratio of Boc anhydride to the amine is critical. While a 1:1 stoichiometry is theoretically sufficient, a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.

  • Reagent Quality and Moisture Sensitivity: Boc anhydride is highly sensitive to moisture.[7] Hydrolysis of Boc anhydride to tert-butanol and carbon dioxide will reduce the effective concentration of the reagent available for the reaction.[7]

    • Actionable Advice: Always use a fresh, high-purity bottle of Boc anhydride. If the reagent has been opened previously, ensure it was stored under anhydrous conditions (e.g., in a desiccator).

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, localized concentration gradients can occur, leading to incomplete reaction.

    • Actionable Advice: Ensure vigorous and consistent stirring throughout the reaction.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) can sometimes increase the reaction rate and improve conversion.[8] However, be cautious as excessive heat can lead to side reactions.

Q2: I'm observing the formation of significant byproducts in my reaction mixture. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a common challenge that directly impacts the yield and purity of the desired product.

Common Byproducts and Mitigation Strategies:

  • Double Boc-Protection: Although less common with secondary amines, it is possible for the hydroxyl group of the product to react with a second molecule of Boc anhydride, especially if a large excess of the reagent is used in the presence of a strong base.

    • Mitigation: Use a modest excess of Boc anhydride (1.1 equivalents) and avoid strong, non-nucleophilic bases if possible. The reaction can often proceed without a base, as the amine itself is basic enough.[5]

  • Urea Formation: If the starting 2-(propylamino)ethanol is contaminated with primary amines, or if the Boc anhydride has degraded to form isocyanate, urea byproducts can form.

    • Mitigation: Ensure the purity of your starting amine. Use fresh Boc anhydride.

  • Oxazolidinone Formation: In the presence of a strong base, intramolecular cyclization of the product can occur to form an oxazolidinone.

    • Mitigation: If a base is necessary, a milder base like sodium bicarbonate is often sufficient.[9] Triethylamine (TEA) or diisopropylethylamine (DIEA) can also be used, but their concentrations should be carefully controlled.[10]

Experimental Workflow Overview

The following diagram outlines a general experimental workflow for the synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dissolve 2-(propylamino)ethanol in an appropriate solvent (e.g., THF, Dichloromethane) Reaction Add Di-tert-butyl dicarbonate (1.1 - 1.2 eq.) portion-wise. Optional: Add base (e.g., NaHCO₃) Prep->Reaction Reagent Addition Stir Stir at room temperature. Monitor by TLC or LC-MS. Reaction->Stir Quench Quench reaction (e.g., with water or saturated NH₄Cl solution) Stir->Quench Reaction Completion Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer (e.g., with brine) Extract->Wash Dry Dry over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify

Caption: General workflow for the synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of tert-butyl (2-hydroxyethyl)(propyl)carbamate.

Q1: Is a base necessary for this reaction? If so, which one is best?

A1: A base is not strictly required for the Boc protection of amines.[5] The amine starting material can act as a base to neutralize the acidic byproduct. However, the addition of a mild base can sometimes accelerate the reaction.[10]

  • Recommended Bases:

    • Sodium Bicarbonate (NaHCO₃): An inexpensive and mild inorganic base that is often used in aqueous or biphasic systems.[9]

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA): Organic bases that are soluble in common organic solvents. Use with caution to avoid potential side reactions.[10]

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can influence the reaction rate and ease of work-up.

  • Commonly Used Solvents:

    • Tetrahydrofuran (THF): A good general-purpose solvent for this reaction.

    • Dichloromethane (DCM): Another effective solvent.

    • Acetonitrile: Can also be used and may facilitate the reaction with certain bases like 4-dimethylaminopyridine (DMAP).[9]

    • Aqueous/Biphasic Systems: Using a mixture of an organic solvent and water with a base like sodium bicarbonate is a common and effective method.[9]

Q3: How can I effectively monitor the progress of the reaction?

A3: Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times.

  • Monitoring Techniques:

    • Thin-Layer Chromatography (TLC): A simple and rapid method. The product, being more nonpolar than the starting amine, will have a higher Rf value.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the purity of the crude product after work-up.

  • Purification Strategy:

    • Direct Use: If the reaction goes to completion with minimal byproducts, the crude product obtained after an aqueous work-up and solvent removal may be sufficiently pure for subsequent steps.

    • Column Chromatography: If significant impurities are present, purification by silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a typical eluent system.

Data Summary Table

ParameterRecommendationRationale
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion while minimizing side reactions from a large excess.
Base Optional; NaHCO₃ or TEANot strictly necessary, but can accelerate the reaction. Mild bases are preferred.[5][9]
Solvent THF, DCM, Acetonitrile, or aqueous biphasicChoice depends on the base used and desired reaction conditions.[8][9]
Temperature Room Temperature to 40°CGenerally proceeds well at room temperature; gentle heating can increase the rate.[8]
Reaction Monitoring TLC or LC-MSEssential for determining reaction completion and identifying byproducts.

Logical Relationship Diagram

The following diagram illustrates the key relationships between reaction parameters and the desired outcome of high yield.

YieldFactors HighYield High Yield of tert-Butyl (2-hydroxyethyl)(propyl)carbamate CompleteConversion Complete Conversion CompleteConversion->HighYield MinimalByproducts Minimal Byproducts MinimalByproducts->HighYield ReagentQuality High Reagent Purity (Anhydrous (Boc)₂O) ReagentQuality->CompleteConversion OptimalStoichiometry Optimal Stoichiometry (1.1-1.2 eq. (Boc)₂O) OptimalStoichiometry->CompleteConversion OptimalStoichiometry->MinimalByproducts EffectiveMixing Effective Mixing EffectiveMixing->CompleteConversion AppropriateConditions Appropriate Reaction Conditions (Solvent, Temp) AppropriateConditions->CompleteConversion ReactionMonitoring Careful Reaction Monitoring ReactionMonitoring->CompleteConversion MildBase Use of Mild or No Base MildBase->MinimalByproducts

Caption: Factors influencing the yield of the target carbamate.

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available from: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Adding Boc Group Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available from: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available from: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]

  • Di-tert-butyl dicarbonate. chemeurope.com. Available from: [Link]

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. Available from: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]

  • Troubleshooting of hydrazine carbamate synthesis. Reddit. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. ResearchGate. Available from: [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available from: [Link]

  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed. Available from: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. Available from: [Link]

  • tert-butyl N-(2-hydroxyethyl)carbamate. PubChem. Available from: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]

  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.

Sources

Technical Support Center: Stability of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to navigate challenges during the critical N-Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Boc deprotection under acidic conditions?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is prized for its stability in basic and neutral conditions, yet readily cleaved under acidic conditions.[1][2] The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid (H⁺).[1][3] This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[1][4] The tert-butyl cation is subsequently deprotonated to form the gaseous byproduct isobutene.[1][4]

The overall process is driven by the formation of these stable, neutral byproducts, making the deprotection thermodynamically favorable.[1]

Q2: My N-Boc deprotection of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete or slow deprotection of the N-Boc group. Here are the most common culprits:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acidity of the reaction medium.[5] Using a weak acid or an insufficient concentration of a strong acid may not be enough to efficiently protonate the carbamate and drive the reaction forward. Studies have shown that the deprotection of some Boc-protected amines exhibits a second-order dependence on the concentration of acids like HCl.[6][7]

  • Presence of Water: Many strong acids, such as trifluoroacetic acid (TFA), are hygroscopic. The presence of water can decrease the effective acidity of the medium, thereby slowing down the deprotection reaction.[5][8]

  • Steric Hindrance: While the propyl and 2-hydroxyethyl groups on your specific molecule are unlikely to cause significant steric hindrance, in more complex substrates, bulky neighboring groups can impede the approach of the acid to the Boc group, leading to a slower reaction rate.[8]

  • Poor Substrate Solubility: If your starting material, (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[5]

  • Inadequate Reaction Time or Temperature: Boc deprotection is not always instantaneous. Depending on the substrate and the acidic conditions employed, the reaction may require longer times or gentle heating to proceed to completion.[5]

Q3: I'm observing unexpected side products in my reaction mixture after attempted deprotection. What could they be and how can I minimize them?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the intermediate tert-butyl cation.[9] Potential side reactions include:

  • tert-Butylation: The tert-butyl cation can act as an electrophile and alkylate any nucleophilic functional groups present in your molecule or in the reaction mixture. Electron-rich aromatic rings, thiols, and even the newly deprotected amine can be susceptible to tert-butylation.[9]

  • Trifluoroacetylation: When using TFA for deprotection, there is a possibility of trifluoroacetylation of the newly formed amine, especially if the work-up is delayed.[5]

To mitigate these side reactions, the use of "scavengers" is highly recommended. Scavengers are reagents that are added to the reaction mixture to trap the reactive tert-butyl cation. Common scavengers include:

  • Anisole: Prevents alkylation of tryptophan residues in peptide synthesis.[10]

  • Thioanisole or Dimethyl Sulfide (DMS): Often used in combination with anisole to protect methionine and cysteine residues.[10]

  • Triethylsilane (TES): Effectively reduces the tert-butyl cation to isobutane.

Careful control of reaction conditions and prompt work-up are also crucial to minimize the formation of side products.[5]

Q4: What are some alternative, milder acidic conditions for deprotecting N-Boc groups on sensitive substrates?

While strong acids like TFA and HCl are effective, they may not be suitable for substrates containing other acid-labile functional groups. In such cases, an "orthogonal protection strategy" is necessary, where protecting groups can be removed under different conditions without affecting each other.[11] For milder N-Boc deprotection, consider the following options:

  • Aqueous Phosphoric Acid: This has been shown to be a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[12]

  • Zinc Bromide (ZnBr₂): Can be used for the selective cleavage of secondary N-Boc groups.[5]

  • Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K10 clay or zeolites can facilitate N-Boc deprotection under milder conditions and offer the advantage of easier product purification.[13]

  • Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, often in a continuous flow setup at high temperatures, which can offer selectivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the deprotection of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Problem: Incomplete Deprotection

Initial Checks:

  • Confirm Starting Material Purity: Ensure the starting material is of high purity and the structure is confirmed.

  • Verify Reagent Quality: Use fresh, high-quality acids and anhydrous solvents. TFA, in particular, should be handled under anhydrous conditions to prevent the ingress of water.[5]

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting incomplete N-Boc deprotection.

Problem: Side Product Formation

Initial Checks:

  • Characterize Side Products: Use techniques like LC-MS and NMR to identify the structure of the major side products. This will provide clues about the underlying side reaction (e.g., tert-butylation).

  • Review Substrate for Nucleophilic Sites: Examine the structure of your starting material and product for any functional groups that could be susceptible to alkylation by the tert-butyl cation.

Troubleshooting Workflow:

Caption: A workflow for minimizing side product formation during N-Boc deprotection.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA in DCM

This protocol outlines a standard procedure for the removal of the N-Boc group from (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Reagents and Materials:

  • (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product, 2-(propylamino)ethanol.

  • Purify the product as necessary by distillation or column chromatography.

Protocol 2: Assessing the Stability of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester under Various Acidic Conditions

This protocol provides a framework for systematically evaluating the stability of your compound under different acidic conditions to determine the optimal deprotection parameters.

Materials:

  • (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

  • A selection of acids (e.g., TFA, HCl in dioxane, formic acid, acetic acid)

  • A selection of anhydrous solvents (e.g., DCM, dioxane, methanol)

  • Internal standard (e.g., a stable compound with a distinct NMR signal or LC retention time)

  • NMR tubes or HPLC vials

  • Thermostatted reaction block or water bath

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester in a suitable solvent (e.g., DCM).

    • Prepare stock solutions of the various acids at different concentrations.

    • Prepare a stock solution of the internal standard.

  • Set up Reactions:

    • In a series of vials, add a known amount of the starting material stock solution and the internal standard stock solution.

    • To each vial, add a different acid solution to initiate the reaction. Ensure the final concentrations of the substrate and acid are known.

    • Include a control vial with no acid.

  • Incubate and Sample:

    • Place the vials in a thermostatted block at a controlled temperature (e.g., room temperature, 40 °C).

    • At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), quench the reaction in a small aliquot by neutralizing with a base (e.g., triethylamine).

  • Analyze Samples:

    • Analyze the quenched samples by a suitable analytical method (e.g., HPLC, GC, or ¹H NMR) to determine the percentage of remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of remaining starting material versus time for each condition.

    • From these plots, you can determine the rate of deprotection under each set of conditions and identify the optimal parameters for your specific application.

Data Presentation

Table 1: Relative Deprotection Rates of N-Boc Group with Common Acids

Acid SystemTypical ConcentrationSolventRelative RateNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)DCM++++Very fast, standard condition.[14]
Hydrochloric Acid (HCl)4 MDioxane/EtOAc+++Common alternative to TFA.[15]
Formic AcidNeat-++Milder than TFA and HCl.
Acetic Acid50-80% (v/v)Water/Dioxane+Generally slow, requires heating.
Aqueous Phosphoric Acid85%THF++Mild and selective reagent.[12]

Relative Rate: + (Slow) to ++++ (Very Fast)

Mechanistic Visualization

G sub N-Boc Protected Amine protonated Protonated Carbamate sub->protonated Protonation h_plus H+ frag Fragmentation protonated->frag amine Free Amine frag->amine co2 CO2 frag->co2 tbu_cation tert-Butyl Cation frag->tbu_cation isobutene Isobutene tbu_cation->isobutene Deprotonation trapped Trapped Cation tbu_cation->trapped Alkylation (Side Reaction) h_plus2 H+ scavenger Scavenger

Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527–532. Retrieved from [Link]

  • Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Jamieson, C., et al. (2010). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Semantic Scholar. Retrieved from [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Retrieved from [Link]

  • Kocienski, P. J. (1994). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Pharmacompass. (n.d.). (2-hydroxy-ethyl)carbamic acid t-butyl ester. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]

  • Johnson, M., et al. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-Butoxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this fundamental synthetic transformation. By understanding the underlying mechanisms of byproduct formation, you can optimize your reaction conditions to ensure high yields and purity of your desired N-Boc protected product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific byproducts and experimental failures in a problem-solution format.

Issue 1: Formation of N,N-di-Boc Product

Symptom: You observe a significant amount of a less polar, higher molecular weight byproduct corresponding to the addition of two Boc groups to a primary amine.

Root Cause Analysis: The formation of the di-Boc byproduct is a sequential process. After the initial formation of the mono-Boc protected amine (a carbamate), the nitrogen atom is still weakly nucleophilic.[1] In the presence of a strong base, the N-H proton of the carbamate can be removed, generating a highly nucleophilic amidate anion. This anion readily attacks a second molecule of di-tert-butyl dicarbonate (Boc₂O), leading to the N,N-di-Boc product.[1] This issue is more pronounced for primary amines with low steric hindrance around the nitrogen atom.[1]

Solutions & Preventative Measures:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of Boc₂O. A large excess of the reagent can drive the reaction towards the di-protected product.

  • Base Selection is Critical: Avoid strong, deprotonating bases like 4-(dimethylamino)pyridine (DMAP) when protecting non-hindered primary amines, as DMAP is known to significantly promote di-Boc formation.[1][2] Opt for weaker, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or use inorganic bases like sodium bicarbonate (NaHCO₃) in an aqueous/organic biphasic system.[3][4] In many cases, no base is required at all, as the reaction can proceed with the amine itself acting as the base.[5][6]

  • Reaction Temperature: Maintain a low to ambient temperature (0 °C to room temperature). Higher temperatures can increase the rate of the second Boc addition.

  • Catalyst-Free Conditions: For many substrates, catalyst-free conditions in water or water-acetone mixtures can provide excellent yields of the mono-Boc product without competitive side reactions.[7]

Workflow Diagram: Mechanism of Di-Boc Formation

DiBoc_Formation cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Di-Boc Formation (Undesired) R-NH2 Primary Amine MonoBoc R-NH(Boc) (Mono-protected) R-NH2->MonoBoc + Boc₂O Boc2O_1 Boc₂O Anion [R-N⁻(Boc)] (Amidate Anion) MonoBoc->Anion + Base - Base-H⁺ Base Strong Base (e.g., DMAP) DiBoc R-N(Boc)₂ (Di-protected Byproduct) Anion->DiBoc + Boc₂O Boc2O_2 Boc₂O

Caption: The role of a strong base in forming the di-Boc byproduct.

Issue 2: Formation of Urea or Isocyanate Byproducts

Symptom: You observe byproducts corresponding to a urea derivative (from reaction of a starting amine with an isocyanate intermediate) or you isolate an isocyanate directly.

Root Cause Analysis: This side reaction is particularly common when using the combination of Boc₂O and a catalytic amount of a powerful nucleophilic catalyst like DMAP with primary amines.[8] DMAP reacts with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. This intermediate can then react with the primary amine. Instead of simple acylation, a sequence of elimination reactions can occur, especially at elevated temperatures, leading to the formation of a tert-butyl isocyanate and subsequently urea derivatives upon reaction with another amine molecule.[7][8]

Solutions & Preventative Measures:

  • Avoid DMAP with Primary Amines: The simplest solution is to avoid using DMAP as a catalyst for the Boc protection of primary amines unless absolutely necessary for very unreactive substrates.[8]

  • Control Temperature: If DMAP must be used, conduct the reaction at low temperatures (e.g., 0 °C) to disfavor the elimination pathway that leads to the isocyanate.[8]

  • Alternative Catalysts: Consider milder catalysts or catalyst-free systems. For example, using an ionic liquid or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can promote clean N-Boc protection without isocyanate formation.[9]

Workflow Diagram: DMAP-Catalyzed Isocyanate Formation

Isocyanate_Formation Boc2O Boc₂O Active_Intermediate Reactive Intermediate [Boc-DMAP]⁺ Boc2O->Active_Intermediate + DMAP DMAP DMAP Catalyst Isocyanate R-N=C=O (Isocyanate Byproduct) Active_Intermediate->Isocyanate + R-NH₂ (Elimination Pathway) Primary_Amine R-NH₂ Urea R-NH-CO-NH-R (Urea Byproduct) Isocyanate->Urea + R-NH₂

Caption: The catalytic cycle showing DMAP's role in isocyanate formation.

Issue 3: O-Boc Protection of Alcohols or Phenols

Symptom: In a substrate containing both an amine and a hydroxyl group (e.g., an amino alcohol), you observe protection on the oxygen atom in addition to, or instead of, the nitrogen atom.

Root Cause Analysis: While amines are generally more nucleophilic than alcohols, the O-Boc protection of hydroxyl groups can occur, particularly under forcing conditions or when catalyzed by DMAP.[8][] The Boc₂O/DMAP system is highly effective at acylating alcohols, and if the reaction is left for an extended period, significant O-protection can be observed.[]

Solutions & Preventative Measures:

  • Avoid DMAP: Do not use DMAP as a catalyst when your substrate contains an unprotected hydroxyl group.

  • pH Control: In aqueous systems, maintaining a basic pH (e.g., with NaHCO₃ or NaOH) ensures the amine is deprotonated and thus significantly more nucleophilic than the neutral hydroxyl group, favoring N-protection.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting amine is consumed. Avoid prolonged reaction times and elevated temperatures. Conducting the reaction at room temperature or below is advisable.

  • Chemoselective Methods: Using catalyst-free conditions in water has been shown to afford N-Boc protected derivatives of amino alcohols and aminophenols without the formation of oxazolidinone or O-Boc byproducts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Boc protection?

A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This forms a tetrahedral intermediate which then collapses. The resulting leaving group, a tert-butyl carbonate, is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[6][11] The release of CO₂ provides a strong thermodynamic driving force for the reaction.[3][5]

Diagram: General Mechanism of N-Boc Protection

Boc_Protection_Mechanism cluster_main Desired Reaction Pathway Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Product R-NH(Boc) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: The desired pathway for mono-N-Boc protection of an amine.

Q2: How do I choose the correct solvent and base for my specific substrate?

A2: The choice depends on the substrate's properties:

  • For simple aliphatic/aromatic amines: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile with a mild base like Triethylamine (TEA) are standard.[3][12]

  • For amino acids: A biphasic system of dioxane/water or THF/water with a base like Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) is common to ensure solubility of the zwitterionic starting material.[3][4]

  • For poorly nucleophilic amines (e.g., electron-deficient anilines): A more forcing condition or the use of a catalyst like DMAP might be necessary, but care must be taken to watch for side reactions.[13]

  • For sensitive substrates: Catalyst-free conditions in water or solvent-free conditions can be exceptionally mild and effective.[7][9][12]

Q3: My reaction is very slow or incomplete. What should I do?

A3:

  • Check Solubility: Ensure your amine starting material is fully dissolved. For zwitterionic compounds like amino acids, solubility in common organic solvents can be poor, necessitating the use of aqueous mixtures.[13][14]

  • Assess Nucleophilicity: Sterically hindered or electron-poor amines react more slowly.[][13] For these, gentle heating (40-50 °C) or switching to a more potent activating system (e.g., using NaH or NaHMDS to pre-form the anion before adding Boc₂O) can be beneficial.[]

  • Verify Reagent Quality: Boc₂O can slowly decompose to tert-butanol and CO₂, especially in the presence of moisture.[4] Use a fresh bottle or verify the purity of your reagent.

Q4: Are there any byproducts formed during the deprotection of a Boc group that I should be aware of?

A4: Yes. The primary issue during acid-mediated Boc deprotection (e.g., with TFA or HCl) is the generation of a reactive tert-butyl cation (t-Bu⁺).[5][11][15] This cation is a potent electrophile and can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (methionine, cysteine).[16][17][18] To prevent this, a "scavenger" such as triisopropylsilane (TIS), thioanisole, or anisole is almost always included in the deprotection cocktail to trap the t-butyl cation.[4][18][19]

Summary of Byproducts and Prevention Strategies

ByproductPrimary Cause(s)Key Prevention StrategyRecommended Conditions
N,N-di-Boc Amine Strong base (DMAP), large excess of Boc₂O, unhindered primary amine.[1]Avoid strong, deprotonating bases; use precise stoichiometry.Use 1.1 eq. Boc₂O with NaHCO₃ in THF/H₂O or TEA in DCM.
Isocyanate / Urea Use of DMAP with primary amines, elevated temperature.[8]Avoid DMAP with primary amines.Use catalyst-free conditions or a non-nucleophilic base (TEA, DIPEA).
O-Boc Ether/Ester Use of DMAP with substrates containing -OH groups, long reaction times.[]Avoid DMAP; control reaction time.Protect at pH > 8 in aqueous media to favor N-acylation.
tert-Butylation (During Deprotection) Formation of t-Bu⁺ cation under acidic conditions.[17][18]Use a carbocation scavenger.Add TIS (2.5-5%) or anisole to the TFA deprotection mixture.

Experimental Protocols

Protocol 1: Standard Mono-N-Boc Protection of a Primary Amine

This protocol is suitable for most primary and secondary amines with moderate reactivity.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) to the solution and stir.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in the same solvent to the stirring amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Selective Mono-N-Boc Protection of an Amino Acid

This protocol is designed to prevent side reactions for water-soluble, zwitterionic substrates.

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃) (2.5 equiv) and stir until dissolved.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise or as a solution in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and wash with ethyl acetate to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. European Journal of Organic Chemistry.
  • ResearchGate. (2015).
  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2018).
  • Sigma-Aldrich. (2023).
  • Echemi. (2024).
  • YouTube. (2015).
  • MDPI. (2018).
  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10137.
  • ACS Publications. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 1936-1942.
  • Alpha Chemika. (n.d.).

Sources

Technical Support Center: Reaction Monitoring for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking these vital reactions. Carbamate synthesis, often involving highly reactive isocyanates, requires precise monitoring to ensure reaction completion, minimize side products, and guarantee product quality. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the selection and implementation of reaction monitoring techniques for carbamate synthesis.

Q1: What are the primary methods for monitoring carbamate synthesis, and how do I choose the right one?

A1: The choice of monitoring technique hinges on several factors: the specific reaction chemistry, the information required (e.g., qualitative progress vs. quantitative kinetics), the physical state of the reaction (homogeneous or heterogeneous), and available instrumentation. The most common and effective methods fall into two categories:

  • Spectroscopic Techniques (In-situ/Online): These methods are ideal for real-time, continuous monitoring without disturbing the reaction.

    • Fourier Transform Infrared (FTIR) Spectroscopy: Excellent for tracking the disappearance of the strong, sharp isocyanate (N=C=O) peak around 2250-2285 cm⁻¹ and the appearance of the carbamate carbonyl (C=O) peak.[1][2] It is highly sensitive and applicable to a wide range of reaction conditions.[3]

    • Raman Spectroscopy: A powerful complementary technique to FTIR, particularly useful for reactions in aqueous media or with minimal sample preparation.[4][5] It can effectively monitor both isocyanate consumption and urethane formation.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, and products.[6][7][8][9][10] It is especially useful for mechanistic studies and identifying byproducts.[11][12]

  • Chromatographic Techniques (Offline): These methods require sample extraction from the reaction mixture but provide excellent separation and quantification of components.

    • High-Performance Liquid Chromatography (HPLC): The go-to method for accurate quantification of carbamates, especially at low concentrations.[13][14][15] It is particularly useful when dealing with complex mixtures or when UV-active species are present.

    • Gas Chromatography (GC): Can be used for volatile carbamates or after derivatization of less volatile compounds. However, thermal instability of many carbamates can be a challenge.[16]

Decision Workflow:

To aid in your selection, consider the following workflow:

G start Start: Define Monitoring Goal q1 Need real-time kinetic data? start->q1 q4 Need precise quantification of final product/impurities? q1->q4 No ftir Use in-situ FTIR q1->ftir Yes q2 Reaction in aqueous media or strong IR absorbing solvent? q2->ftir No raman Use in-situ Raman q2->raman Yes q3 Need detailed structural info or byproduct identification? q3->ftir No nmr Use NMR q3->nmr Yes hplc Use offline HPLC q4->hplc Yes ftir->q2 If issues with IR... ftir->q3 If byproducts suspected... gc Consider GC (if thermally stable) hplc->gc For volatile compounds...

Caption: Workflow for selecting a carbamate synthesis monitoring technique.

Q2: I'm seeing a persistent isocyanate peak in my FTIR spectrum even after a long reaction time. Does this mean my reaction is incomplete?

A2: Not necessarily. While an incomplete reaction is a strong possibility, other factors could be at play:

  • Steric Hindrance: Bulky alcohols or isocyanates can significantly slow down the reaction rate.[4]

  • Reagent Purity: Impurities in your alcohol or solvent (especially water) can consume the isocyanate, leading to a stalled reaction.

  • Catalyst Deactivation: If you are using a catalyst, it may have degraded or been poisoned over time.

  • Low Temperature: The reaction may require more thermal energy to proceed to completion.[17]

  • Equilibrium: Some carbamate formation reactions are reversible, and you may be observing an equilibrium state.

Refer to the "Incomplete Reaction or Low Yield" section in the Troubleshooting Guide for a systematic approach to diagnose this issue.

Q3: My HPLC chromatogram shows multiple peaks besides my desired carbamate. What are the likely side products?

A3: The formation of side products in carbamate synthesis is common, primarily due to the high reactivity of isocyanates. Common side products include:

  • Ureas: Formed from the reaction of the isocyanate with water (which forms an unstable carbamic acid that decarboxylates to an amine, which then reacts with another isocyanate molecule) or with the amine byproduct.

  • Allophanates: Formed from the reaction of the isocyanate with the newly formed carbamate. This is more common at higher temperatures.

  • Isocyanurates: A trimer of the isocyanate, which can form at elevated temperatures or in the presence of certain catalysts.

  • N-Alkylation Products: If the reaction conditions are too harsh, the amine or carbamate nitrogen can be alkylated.[17][18]

The "Side Product Formation" section in our Troubleshooting Guide provides strategies for identifying and minimizing these impurities.

Troubleshooting Guide

This section offers a problem-oriented approach to resolving common issues encountered during carbamate synthesis monitoring.

Issue 1: Incomplete Reaction or Low Yield

Symptom: In-situ monitoring (FTIR/Raman) shows a persistent reactant peak (e.g., isocyanate), or offline analysis (HPLC/GC) indicates low conversion to the desired carbamate.

Troubleshooting Workflow:

G start Problem: Incomplete Reaction q1 Verify Reagent Purity & Stoichiometry start->q1 step1 Action: Use freshly purified reagents. Confirm stoichiometry via NMR/titration. q1->step1 q2 Are reaction conditions optimal? (Temperature, Catalyst) step2 Action: Incrementally increase temperature. Screen alternative catalysts. q2->step2 q3 Is steric hindrance a factor? step3 Action: Increase reaction time. Consider a less hindered reactant. q3->step3 q4 Check for catalyst deactivation step1->q2 step2->q3 step3->q4 step4 Action: Introduce fresh catalyst. Ensure inert atmosphere.

Caption: Troubleshooting workflow for incomplete carbamate synthesis.

Detailed Troubleshooting Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Causality: Water is a common contaminant in alcohols and solvents that readily reacts with isocyanates, consuming your starting material. Incorrect stoichiometry can also lead to an excess of one reactant.

    • Action: Ensure solvents are anhydrous. Dry alcohols over molecular sieves if necessary. Verify the concentration of your isocyanate solution if it has been stored for a prolonged period.

  • Optimize Reaction Temperature:

    • Causality: Carbamate formation has an activation energy barrier that must be overcome.[17][19] Insufficient temperature can lead to a sluggish or stalled reaction.

    • Action: Cautiously increase the reaction temperature in 10°C increments, monitoring for both an increased reaction rate and the potential formation of side products.

  • Evaluate Catalyst Activity:

    • Causality: Many carbamate syntheses, especially with secondary or tertiary alcohols, require a catalyst. The chosen catalyst may be inefficient, or it may have been deactivated by impurities.

    • Action: If uncatalyzed, consider adding a suitable catalyst (e.g., dibutyltin dilaurate for polyurethane formation). If a catalyst is already in use, try adding a fresh aliquot or consider a different catalyst.

Issue 2: Side Product Formation

Symptom: Chromatographic analysis (HPLC, GC) reveals significant impurity peaks, or spectroscopic data (NMR) shows unexpected resonances.

Systematic Approach to Identification and Mitigation:

Potential Side Product Likely Cause Identification Method Mitigation Strategy
Urea Presence of water in reactants or solvent.NMR (distinct carbonyl carbon), LC-MS (mass confirmation).Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Allophanate High reaction temperature; excess isocyanate.FTIR (appearance of a second carbonyl peak), NMR.Reduce reaction temperature. Use a slight excess of the alcohol component.
Isocyanurate (Trimer) High temperatures; specific catalysts (e.g., tertiary amines).FTIR (characteristic peak around 1700 cm⁻¹), insolubility.Maintain lower reaction temperatures. Choose catalysts less prone to promoting trimerization.
Issue 3: Inconsistent Kinetic Data

Symptom: Real-time monitoring provides erratic or non-reproducible reaction profiles.

Potential Causes and Solutions:

  • Poor Mixing:

    • Causality: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction rates. This is especially true for viscous reaction mixtures.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For highly viscous systems, consider mechanical stirring over magnetic stirring.

  • Exothermic Reaction Runaway:

    • Causality: The reaction of isocyanates with alcohols is often exothermic.[17] If the heat is not dissipated effectively, the temperature can rise, accelerating the reaction in an uncontrolled manner.

    • Solution: Add the isocyanate slowly to the alcohol solution. Use an ice bath or a cooling mantle to maintain a constant temperature.

  • Probe Fouling (for in-situ FTIR/Raman):

    • Causality: The surface of the ATR probe (FTIR) or the optical window (Raman) can become coated with reactants or products, leading to a dampened or inaccurate signal.

    • Solution: Ensure the probe is clean before starting the reaction. If fouling is suspected during the reaction, it may be necessary to stop, clean the probe, and restart if feasible.

Experimental Protocols

Protocol 1: In-situ FTIR Monitoring of Carbamate Synthesis

This protocol describes the general setup for monitoring the reaction between an isocyanate and an alcohol in real-time.

  • System Setup:

    • Insert a clean, dry in-situ FTIR probe (e.g., a diamond ATR probe) into the reaction vessel.

    • Ensure the probe is positioned in a well-mixed region of the vessel, away from the walls and stirrer.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Add the alcohol and the solvent to the reaction vessel.

    • Begin stirring and allow the system to reach the desired reaction temperature.

    • Collect a background spectrum of the alcohol/solvent mixture. This is crucial for accurate subtraction of solvent and starting material peaks.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the isocyanate to the vessel.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the decrease in the isocyanate peak area (around 2250-2285 cm⁻¹) and the increase in the carbamate carbonyl peak area (typically 1700-1740 cm⁻¹).[2]

  • Data Analysis:

    • Plot the peak area of the isocyanate and/or carbamate as a function of time to generate a reaction profile.

    • The reaction is considered complete when the isocyanate peak has disappeared or its area has plateaued.

Protocol 2: Offline HPLC Analysis for Carbamate Quantification

This protocol outlines a general method for quantifying the formation of a carbamate product.

  • Sample Preparation:

    • At predetermined time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that contains a quenching agent if necessary (e.g., a primary amine to consume any remaining isocyanate).

  • HPLC Method Development:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.

    • Detection: UV detection is often used if the carbamate has a chromophore. If not, a fluorescence detector after post-column derivatization can be employed.[13]

    • Standard Curve: Prepare a series of standard solutions of the purified carbamate product at known concentrations and inject them to create a calibration curve.

  • Analysis:

    • Inject the quenched and diluted samples from the reaction time course onto the HPLC system.

    • Integrate the peak area of the carbamate product in each chromatogram.

    • Use the calibration curve to determine the concentration of the carbamate at each time point.

  • Data Interpretation:

    • Plot the concentration of the carbamate versus time to obtain the reaction kinetics.

    • Calculate the final yield based on the concentration at the reaction endpoint.

References

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. Available at: [Link]

  • Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution - ResearchGate. Available at: [Link]

  • Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

  • Kinetics of Carbamate Formation and Breakdown - ResearchGate. Available at: [Link]

  • Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution | Semantic Scholar. Available at: [Link]

  • Isocyanate Reactions - Mettler Toledo. Available at: [Link]

  • Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Available at: [Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. Available at: [Link]

  • 13>C NMR study on carbamate hydrolysis reactions in aqueous amine/CO>2> solutions. Available at: [Link]

  • EPA 632 Carbamate Pesticide Testing by HPLC. Available at: [Link]

  • Carbamates in Drinking Water Can Now be Measured Faster, and with More Sensitivity. Available at: [Link]

  • Carbamate - Wikipedia. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis - ACS Publications. Available at: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate | Scilit. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy - American Chemical Society. Available at: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin. Available at: [Link]

  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide - INIS-IAEA. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC. Available at: [Link]

  • Polymer Layer-Accelerated CO2 Absorption in Aqueous Amino Acid Solutions - OSTI.GOV. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Available at: [Link]

  • Full article: Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Available at: [Link]

  • NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC - NIH. Available at: [Link]

  • Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates - PubMed. Available at: [Link]

  • Camera-enabled techniques for organic synthesis - OUCI. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available at: [Link]

  • Ammonium Carbonate, Ammonium Bicarbonate, and Ammonium Carbamate Equilibria: A Raman Study | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications. Available at: [Link]

  • Automated sample preparation for monitoring groundwater pollution by carbamate insecticides and their transformation products - PubMed. Available at: [Link]

  • ChemInform Abstract: Stereodivergent Carbamate Synthesis by Selective in situ Trapping of Organic Carbonate Intermediates. | Request PDF - ResearchGate. Available at: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - ResearchGate. Available at: [Link]

  • Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine. Available at: [Link]

  • The role of Raman spectroscopy in biopharmaceuticals from development to manufacturing. Available at: [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for one of the most fundamental transformations in organic synthesis: the tert-butoxycarbonyl (Boc) protection of amines. The choice of catalyst is paramount for achieving high efficiency, selectivity, and yield. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthetic workflows are both successful and robust.

Troubleshooting Guide: Overcoming Common Hurdles in Catalyzed Boc Protection

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: My reaction is slow or incomplete, even with a standard base like triethylamine (TEA).

Question: I'm protecting a primary aliphatic amine with di-tert-butyl dicarbonate ((Boc)₂O) and TEA in dichloromethane (DCM), but after several hours, TLC analysis shows significant starting material remaining. What's causing this, and how can I accelerate the reaction?

Potential Causes & Solutions:

  • Low Nucleophilicity of the Amine: Your amine may be sterically hindered or electronically deactivated, reducing its reactivity towards (Boc)₂O. While TEA is a sufficient stoichiometric base to neutralize the acidic byproduct, it is not an effective catalyst for activating the anhydride.[1]

  • Solution: Introduce a Nucleophilic Catalyst. The most common and highly effective solution is to add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) .

Why DMAP Works (The Causality): DMAP is a superior nucleophile compared to the amine substrate. It rapidly attacks the (Boc)₂O anhydride to form a highly reactive N-Boc-pyridinium intermediate.[2] This intermediate is much more electrophilic than (Boc)₂O itself, making it readily susceptible to attack by even weakly nucleophilic amines. The catalyst (DMAP) is then regenerated, completing the catalytic cycle.[2]

Experimental Protocol: DMAP-Catalyzed Boc Protection

  • Dissolve the amine (1.0 equiv) in anhydrous DCM or acetonitrile (ACN) (approx. 0.1–0.5 M).

  • Add TEA (1.1–1.5 equiv) to the solution.

  • Add DMAP (0.01–0.1 equiv).

  • Slowly add a solution of (Boc)₂O (1.05–1.2 equiv) in the reaction solvent. Caution: The reaction can be exothermic and produce CO₂ gas; ensure the system is not closed.[2]

  • Stir at room temperature and monitor by TLC until completion.

  • Upon completion, perform a standard aqueous workup, often including a wash with dilute aqueous acid (e.g., 1M HCl or aqueous CuSO₄) to remove DMAP and TEA.[3]

Issue 2: My substrate contains acid-sensitive functional groups, and I'm observing side products or degradation.

Question: I am attempting to Boc-protect an amine in a molecule that also contains an acid-labile group (e.g., a t-butyl ester or an acetal). Standard methods seem to be causing decomposition. What catalytic system offers the necessary mildness and selectivity?

Potential Causes & Solutions:

  • In-situ Acid Generation: Standard Boc protection generates tert-butoxycarboxylic acid, which decomposes into CO₂ and tert-butanol.[2] However, under certain conditions, acidic byproducts can accumulate and degrade sensitive substrates.

  • Solution: Employ Heterogeneous or "Green" Catalysts. Solid-supported acid or base catalysts provide a milder and more controlled reaction environment. They can be easily removed by simple filtration, simplifying purification and preventing product degradation during workup.[4][5]

Recommended "Green" Catalyst Systems:

CatalystTypeKey AdvantagesTypical Conditions
Amberlite-IR 120 Heterogeneous Acid ResinVery fast reaction times (often <5 min), reusable, simple filtration workup.[4]Solvent-free or in DCM, room temperature.[4]
Indion 190 Resin Heterogeneous Acid ResinHigh yields, chemoselective, reusable, and mild conditions.[5][6]Solvent-free, room temperature.[5][6]
Malic Acid Homogeneous OrganocatalystEnvironmentally benign, operates efficiently at room temperature without solvent.[7]Solvent-free, room temperature.
Sulfonated Reduced Graphene Oxide (SrGO) Heterogeneous Solid AcidMetal-free, highly efficient with short reaction times, reusable for multiple cycles.[8]Solvent-free, room temperature.[8]

Workflow for Selecting a Mild Catalyst:

G start Start: Substrate with Acid-Sensitive Group cat_choice Choose Catalyst Type start->cat_choice hetero_acid Heterogeneous Acid Catalyst (e.g., Amberlite, Indion 190) cat_choice->hetero_acid Prioritize easy removal organo Green Organocatalyst (e.g., Malic Acid) cat_choice->organo Prioritize metal-free/ solvent-free protocol Run small-scale test reaction at room temperature hetero_acid->protocol organo->protocol monitor Monitor by TLC/LCMS for completion and side products protocol->monitor success Success: Scale up reaction monitor->success Clean conversion failure Failure: Consider alternative protecting group strategy monitor->failure Decomposition observed G cluster_0 Catalyst Activation cluster_1 Protection & Regeneration DMAP DMAP Intermediate N-Boc-pyridinium (Highly Reactive) DMAP->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Amine R-NH₂ Product R-NHBoc Intermediate->Product Amine->Product Nucleophilic Attack Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates is a cornerstone of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS No. 152192-96-6), a key building block in various synthetic pathways. The choice of analytical technique is paramount for confirming identity, purity, and stability, directly impacting the quality and reproducibility of downstream applications.[1]

This document moves beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing self-validating protocols. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the presented information is not only scientifically accurate but also practically applicable in a modern laboratory setting. All protocols are framed within the context of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure data integrity and reliability.[2][3][4][5][6]

Structural Elucidation and Identity Confirmation

The initial and most critical step in characterizing a synthesized molecule is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[7] The presence and integration of this signal are strong indicators of successful Boc protection. The methylene protons adjacent to the nitrogen and oxygen atoms will show distinct chemical shifts and coupling patterns, providing connectivity information. Due to restricted rotation around the carbamate bond, rotamers can sometimes be observed, leading to a broadening or duplication of signals, a phenomenon to be aware of during spectral interpretation.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of exchangeable protons (e.g., the hydroxyl proton).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (singlet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expertise & Experience: For Boc-protected amines, Electrospray Ionization (ESI) is a soft ionization technique well-suited for generating the protonated molecule, [M+H]⁺. A key characteristic of Boc-protected compounds in MS is their susceptibility to in-source fragmentation or McLafferty rearrangement, which can lead to the loss of the tert-butyl group or the entire Boc group.[9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, providing strong evidence for the proposed chemical formula.

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer.

    • Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Mass Spectrometry Analysis:

    • Analyze the eluent using an ESI source in positive ion mode.

    • Acquire data over a relevant mass range (e.g., m/z 100-500).

    • For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • For HRMS data, calculate the elemental composition from the accurate mass and compare it with the theoretical composition of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (C₁₀H₂₁NO₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expertise & Experience: For the target molecule, key characteristic absorptions include a broad O-H stretch from the alcohol group (around 3400 cm⁻¹), C-H stretches from the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate carbonyl group (around 1680-1700 cm⁻¹). The disappearance of primary or secondary amine N-H stretches (if starting from an unprotected amine) and the appearance of the strong carbamate C=O band are indicative of a successful reaction.[8][10]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: No specific preparation is usually needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C-H, C=O, C-N, C-O).

Purity Assessment and Quantification

Once the identity of the compound is confirmed, its purity must be assessed. This is crucial for ensuring the reliability of subsequent reactions and for meeting regulatory standards in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying components in a mixture, making it the primary tool for purity assessment.

Expertise & Experience: A reversed-phase HPLC method using a C18 column is the most common approach for compounds of this polarity. The Boc-protected amine is significantly less polar than its deprotected counterpart, resulting in a longer retention time.[11] UV detection is suitable due to the presence of the carbamate chromophore, typically monitored around 210-220 nm. Method validation according to ICH guidelines (Q2(R2)) is essential to ensure the method is fit for its intended purpose, covering parameters like specificity, linearity, accuracy, precision, and robustness.[4][5]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to the product.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

HPLC_Workflow cluster_setup Method Setup & Sample Prep cluster_run Chromatographic Run cluster_data Data Processing & Purity Calculation System HPLC System with UV Detector & C18 Column MobilePhase Prepare Mobile Phases (A: Water/Acid, B: ACN/Acid) System->MobilePhase Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (~1 mg/mL in Mobile Phase A) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (215 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Complementary Characterization Techniques

For a comprehensive characterization, especially for regulatory filings or in-depth material science studies, additional techniques provide valuable information.

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.

Expertise & Experience: This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₂₁NO₃).[2][3][11] This provides strong, independent confirmation of the compound's composition and purity.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Expertise & Experience: TGA can reveal information about the thermal stability of the compound and the presence of residual solvents or water.[12] The thermal deprotection of the Boc group is a known phenomenon and TGA can be used to determine the temperature at which this decomposition occurs.[6] DSC can be used to determine the melting point (if the compound is a solid at room temperature) and to identify any phase transitions.[5][13]

Comparative Guide to Analytical Methods

The following table provides a comparative summary of the discussed analytical techniques for the characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Technique Information Provided Strengths Limitations Typical Application
¹H & ¹³C NMR Detailed molecular structure, connectivity, and relative proton count.Unambiguous structure elucidation.Requires relatively pure sample; can be insensitive to minor impurities.Primary: Identity confirmation.
LC-MS (HRMS) Molecular weight and elemental composition.High sensitivity and specificity; confirms molecular formula.Ionization efficiency can vary; Boc group can be labile in the source.[9]Primary: Identity and molecular formula confirmation.
FTIR Presence of functional groups.Fast, simple, and non-destructive (with ATR).Provides limited structural information; not quantitative.Secondary: Quick identity check and confirmation of functional groups.
HPLC-UV Purity and quantification of components.High precision and accuracy for quantification; robust and reliable.Requires a chromophore for UV detection; method development can be time-consuming.Primary: Purity assessment and assay.
Elemental Analysis Percentage of C, H, N.Confirms empirical formula and high purity.[2][3][11]Destructive; requires specialized equipment.Secondary: Confirmation of elemental composition.
TGA/DSC Thermal stability, solvent content, melting point, and phase transitions.Provides information on physical properties and stability.[12]Does not provide structural information.Secondary: Assessment of thermal properties and solvent content.

Conclusion

The comprehensive characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester requires a multi-technique approach. NMR and HRMS are indispensable for the definitive confirmation of its structure and molecular formula. HPLC stands as the primary method for assessing purity and for quantitative analysis. FTIR, elemental analysis, and thermal analysis provide valuable complementary information that contributes to a complete analytical profile of the molecule. By employing these methods within a validated framework, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Chaudhary, A. (n.d.). Analytical method validation as per ich and usp. Slideshare. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Figueiredo, S. L., et al. (n.d.). DSC (a) and TG (b) curves for the thermal decomposition of... ResearchGate. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Journal of Chromatography A. (2001, July 6). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • Slideshare. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-HYDROXY-1-METHYLETHYL)CARBAMIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). (2-hydroxyethyl)propyl-carbamic acid tert-butyl ester suppliers USA. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of tert-Butyl (2-hydroxyethyl)(propyl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a non-negotiable cornerstone of robust chemical and pharmaceutical development. The compound tert-butyl (2-hydroxyethyl)(propyl)carbamate, a key building block, is no exception. Its purity profile directly influences the outcome of subsequent synthetic transformations, impacting yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity assessment of this carbamate, supported by detailed experimental protocols and comparative data.

The Critical Role of Purity in Synthesis

tert-Butyl (2-hydroxyethyl)(propyl)carbamate is synthesized through the protection of 2-(propylamino)ethan-1-ol with di-tert-butyl dicarbonate (Boc₂O). Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-(propylamino)ethan-1-ol.

  • Byproducts of the Protecting Group: tert-Butanol or products from the breakdown of Boc₂O.

  • Over-alkylation or side reactions: Formation of undesired related substances.

An effective analytical method must be able to separate the main component from these potential impurities with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of moderately polar, non-volatile compounds like tert-butyl (2-hydroxyethyl)(propyl)carbamate. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Why RP-HPLC is the Method of Choice

The choice of RP-HPLC is underpinned by several key advantages:

  • Versatility and Robustness: A wide array of C18 columns and mobile phase combinations can be employed to optimize the separation.

  • High Resolution: Capable of separating structurally similar impurities.

  • Quantitative Accuracy: With appropriate detection, HPLC provides excellent precision and accuracy for impurity quantification.

  • Compatibility with Mass Spectrometry (MS): LC-MS can be used for the identification of unknown impurities.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of tert-butyl (2-hydroxyethyl)(propyl)carbamate by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol for HPLC Analysis

This protocol is a robust starting point for the purity analysis of tert-butyl (2-hydroxyethyl)(propyl)carbamate.

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % B
    0 20
    20 95
    25 95
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The carbamate functional group has some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the tert-butyl (2-hydroxyethyl)(propyl)carbamate sample.

  • Dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as outlined in pharmacopeias such as the United States Pharmacopeia (USP)[1][2]. This typically includes criteria for peak tailing, resolution, and reproducibility.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, other techniques can be employed, each with its own set of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Similar to HPLC but utilizes columns with sub-2 µm particles and higher pressures.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Same as HPLC, but with enhanced performance.
Resolution HighVery HighVery High
Sensitivity Good to HighVery High (with MS)Excellent
Analysis Time 20-30 minutes15-25 minutes2-10 minutes
Solvent Consumption Moderate to HighLowLow
Key Advantages Robust, versatile, and widely applicable.Excellent for identifying volatile impurities and residual solvents.Significantly faster analysis, higher resolution, and lower solvent consumption compared to HPLC.
Key Limitations Longer run times and higher solvent consumption compared to UPLC.Potential for thermal degradation of carbamates at high inlet temperatures.[3]Higher initial instrument cost and more stringent sample filtration requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For tert-butyl (2-hydroxyethyl)(propyl)carbamate, its primary utility would be in the detection of residual solvents and volatile starting materials. However, direct analysis of the main component can be challenging due to its polarity and potential for thermal degradation in the GC inlet.

Proposed GC-MS Protocol for Volatile Impurities:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C (split injection, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, employing smaller particle size columns (sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. For the purity analysis of tert-butyl (2-hydroxyethyl)(propyl)carbamate, converting an HPLC method to a UPLC method can offer substantial benefits in terms of throughput and efficiency. The principles of separation remain the same as HPLC, but the instrumentation is optimized for higher pressures and lower dispersion.

Method Validation and Scientific Integrity

Any analytical method used for purity determination in a regulated environment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5][6]. This ensures the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

For the comprehensive purity analysis of tert-butyl (2-hydroxyethyl)(propyl)carbamate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and robust technique. It offers a judicious balance of resolution, sensitivity, and quantitative accuracy, making it the gold standard for routine quality control.

While GC-MS is a valuable complementary technique for the specific analysis of volatile impurities and residual solvents, its utility for the primary analyte is limited by potential thermal lability. UPLC offers a significant improvement over HPLC in terms of speed and efficiency and should be considered for high-throughput environments.

The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, including the need for speed, the nature of potential impurities, and the regulatory context. A well-developed and validated HPLC method, grounded in the principles outlined in this guide and supported by authoritative standards[7][8][9], will ensure the reliable and accurate determination of the purity of tert-butyl (2-hydroxyethyl)(propyl)carbamate, thereby safeguarding the quality of downstream products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Organic Syntheses. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2017). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. (2009). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

A Comparative Guide to the NMR and Mass Spectrometry Data of 2-(N-Boc-propylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of successful research. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(N-Boc-propylamino)ethanol, a key building block in various synthetic pathways. By comparing its spectral data with those of structurally related alternatives, this document aims to provide a comprehensive resource for the identification, verification, and quality control of this compound.

The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in modern organic synthesis, prized for its stability under a range of conditions and its straightforward removal. 2-(N-Boc-propylamino)ethanol incorporates this protective group onto a versatile amino alcohol scaffold, making it a valuable precursor for the synthesis of more complex molecules, including ligands, therapeutic agents, and functionalized materials. Accurate interpretation of its NMR and mass spectra is therefore critical to ensure the integrity of subsequent synthetic steps.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(N-Boc-propylamino)ethanol, alongside an analysis of its expected mass spectrum obtained via electrospray ionization (ESI). To provide a richer context for data interpretation, we will compare these predicted data with the experimental and predicted data of three key analogues: the parent amine 2-(propylamino)ethanol, the closely related N-Boc-protected 2-(methylamino)ethanol, and the analogous tert-butyl (2-hydroxyethyl)carbamate.

Structural Comparison of Analyzed Compounds

The subtle structural differences between 2-(N-Boc-propylamino)ethanol and its selected analogues give rise to distinct and predictable variations in their NMR and mass spectra. Understanding these differences is key to confident spectral interpretation.

G cluster_0 Target Compound cluster_1 Comparative Analogues cluster_1a Analogue 1 cluster_1b Analogue 2 cluster_1c Analogue 3 2-(N-Boc-propylamino)ethanol label_0 2-(N-Boc-propylamino)ethanol 2-(propylamino)ethanol label_1a 2-(propylamino)ethanol tert-butyl (2-hydroxyethyl)(methyl)carbamate label_1b tert-butyl (2-hydroxyethyl)(methyl)carbamate tert-butyl (2-hydroxyethyl)carbamate label_1c tert-butyl (2-hydroxyethyl)carbamate

Caption: Structures of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2][3][4] The chemical shifts (δ) of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(N-Boc-propylamino)ethanol exhibits characteristic signals for each of its proton environments. The following table summarizes these predicted chemical shifts and compares them with the data for our selected analogues.

Compound Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration
2-(N-Boc-propylamino)ethanol -CH₂-OH~3.6 - 3.7t2H
-N-CH₂- (ethanol)~3.3 - 3.4t2H
-N-CH₂- (propyl)~3.1 - 3.2t2H
-CH₂- (propyl)~1.5 - 1.6sextet2H
-CH₃ (propyl)~0.9t3H
-C(CH₃)₃ (Boc)~1.45s9H
-OHbroad s1H
2-(propylamino)ethanol -CH₂-OH~3.5 - 3.6t2H
-NH-CH₂- (ethanol)~2.7 - 2.8t2H
-NH-CH₂- (propyl)~2.5 - 2.6t2H
-CH₂- (propyl)~1.4 - 1.5sextet2H
-CH₃ (propyl)~0.9t3H
-NH, -OHbroad s2H
tert-butyl (2-hydroxyethyl)(methyl)carbamate -CH₂-OH~3.7 - 3.8t2H
-N-CH₂-~3.4 - 3.5t2H
-N-CH₃~2.9s3H
-C(CH₃)₃ (Boc)~1.46s9H
-OHbroad s1H
tert-butyl (2-hydroxyethyl)carbamate -CH₂-OH~3.66t2H
-NH-CH₂-~3.26t2H
-C(CH₃)₃ (Boc)~1.43s9H
-NH, -OHbroad s2H

Key Interpretive Points for ¹H NMR:

  • The Boc Group: The most prominent feature in the spectra of the Boc-protected compounds is the large singlet at approximately 1.45 ppm, integrating to nine protons. This is a clear diagnostic signal for the presence of the tert-butyl group.

  • Effect of the Propyl Group: The introduction of the propyl group in 2-(N-Boc-propylamino)ethanol leads to a characteristic triplet-sextet-triplet pattern for the propyl chain protons, providing unambiguous evidence for this substituent.

  • N-Substitution: The chemical shifts of the methylene protons adjacent to the nitrogen atom are significantly influenced by the nature of the N-substituent. In the parent amine, these protons are shifted upfield compared to their Boc-protected counterparts due to the electron-withdrawing nature of the carbamate group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.

Compound Assignment Predicted ¹³C Chemical Shift (ppm)
2-(N-Boc-propylamino)ethanol C=O (Boc)~156
-C(CH₃)₃ (Boc)~80
-CH₂-OH~61
-N-CH₂- (ethanol)~50
-N-CH₂- (propyl)~48
-CH₂- (propyl)~21
-CH₃ (propyl)~11
-C(CH₃)₃ (Boc)~28
2-(propylamino)ethanol -CH₂-OH~62
-NH-CH₂- (ethanol)~53
-NH-CH₂- (propyl)~51
-CH₂- (propyl)~23
-CH₃ (propyl)~12
tert-butyl (2-hydroxyethyl)(methyl)carbamate C=O (Boc)~157
-C(CH₃)₃ (Boc)~80
-CH₂-OH~60
-N-CH₂-~52
-N-CH₃~35
-C(CH₃)₃ (Boc)~28
tert-butyl (2-hydroxyethyl)carbamate C=O (Boc)~157
-C(CH₃)₃ (Boc)~79
-CH₂-OH~62
-NH-CH₂-~43
-C(CH₃)₃ (Boc)~28

Key Interpretive Points for ¹³C NMR:

  • Carbonyl and Quaternary Carbons: The carbonyl carbon of the Boc group appears characteristically downfield around 156-157 ppm. The quaternary carbon of the tert-butyl group is typically observed near 80 ppm.

  • Alkyl Chain Carbons: The chemical shifts of the carbon atoms in the propyl and ethyl chains are consistent with their positions relative to the heteroatoms. The carbons directly attached to nitrogen and oxygen are deshielded and appear at higher chemical shifts.

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like N-Boc protected amino alcohols.[5][6][7] It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Predicted Mass Spectral Data
Compound Molecular Formula Molecular Weight ( g/mol ) Predicted [M+H]⁺ (m/z) Characteristic Fragments (m/z)
2-(N-Boc-propylamino)ethanol C₁₀H₂₁NO₃203.28204.29148.1 (loss of C₄H₈), 104.1 (loss of Boc group)
2-(propylamino)ethanol C₅H₁₃NO103.16104.1774.1 (loss of C₂H₅), 58.1 (loss of C₂H₄OH)
tert-butyl (2-hydroxyethyl)(methyl)carbamate C₈H₁₇NO₃175.22176.23120.1 (loss of C₄H₈), 90.1 (loss of Boc group)
tert-butyl (2-hydroxyethyl)carbamate C₇H₁₅NO₃161.20162.21106.1 (loss of C₄H₈), 62.1 (loss of Boc group)

Key Interpretive Points for Mass Spectrometry:

  • Molecular Ion: The most important piece of information from the mass spectrum is the mass-to-charge ratio (m/z) of the protonated molecule, which confirms the molecular weight of the compound.

  • Fragmentation of the Boc Group: A hallmark of the mass spectra of Boc-protected compounds is the facile loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (100 Da) upon fragmentation.[8][9][10][11] The observation of a neutral loss of 56 or 100 Da is strong evidence for the presence of a Boc protecting group.

Experimental Protocols

To ensure the acquisition of high-quality NMR and mass spectrometry data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

G cluster_0 NMR Sample Preparation and Analysis Workflow prep Sample Preparation: - Weigh 5-10 mg of the compound. - Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Transfer to a 5 mm NMR tube. acq Data Acquisition: - Insert the sample into the spectrometer. - Tune and shim the instrument. - Acquire ¹H and ¹³C spectra. prep->acq Insert into Spectrometer proc Data Processing: - Apply Fourier transform. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale using the residual solvent peak. acq->proc Process Raw Data analysis Spectral Analysis: - Integrate the ¹H signals. - Assign peaks to the corresponding nuclei. - Analyze coupling patterns. proc->analysis Interpret Spectra

Caption: Workflow for NMR data acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(N-Boc-propylamino)ethanol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field should be locked to the deuterium signal of the solvent. The sample should be shimmed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. For a 100 MHz spectrometer, a spectral width of 200-220 ppm is appropriate. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR). Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities to determine coupling patterns.

Mass Spectrometry Protocol

G cluster_0 ESI-MS Analysis Workflow prep Sample Preparation: - Prepare a stock solution of the compound (~1 mg/mL) in methanol or acetonitrile. - Dilute to a final concentration of 1-10 µg/mL in the mobile phase. infusion Sample Infusion: - Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). prep->infusion Introduce into Mass Spectrometer acq Data Acquisition: - Acquire the mass spectrum in positive ion mode. - Set the mass range to scan beyond the expected [M+H]⁺. - Optimize source parameters (e.g., capillary voltage, gas flow). infusion->acq Ionize and Analyze analysis Data Analysis: - Identify the [M+H]⁺ peak. - Look for characteristic fragment ions. - Confirm the isotopic distribution. acq->analysis Interpret Mass Spectrum

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of 2-(N-Boc-propylamino)ethanol at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (typically a mixture of water and an organic solvent with a small amount of acid, such as 0.1% formic acid).

  • Instrumentation and Ionization: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300). Optimize the ESI source parameters, such as the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Analyze the spectrum for any characteristic fragment ions, such as the loss of isobutylene or the entire Boc group. The isotopic pattern of the molecular ion peak should also be examined to confirm the elemental composition.

Conclusion

The structural characterization of 2-(N-Boc-propylamino)ethanol is readily achievable through the combined application of NMR and mass spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the characteristic signals of the Boc and propyl groups serving as key identifiers. ESI-MS confirms the molecular weight of the compound and reveals the characteristic fragmentation pattern of the Boc protecting group. By comparing the spectral data of the target compound with those of its structural analogues, researchers can gain a deeper understanding of the subtle yet significant effects of N-alkylation and N-protection on the spectral features. This comprehensive guide, with its detailed predicted data and experimental protocols, serves as a valuable resource for the confident and accurate analysis of this important synthetic intermediate.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Vadakedath, S., Kandi, V., Godishala, V., Pinnelli, V. B., Alkafaas, S. S., & EIkafas, S. S. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology, 7(1), 6-22.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Sugie, K. I., Kurakami, D., Akutsu, M., & Saito, K. (2020). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 38(2), 526-532.
  • Chitumalla, R. (2014). Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions.
  • Zare, R. N., et al. (2018).
  • Chánez-Cárdenas, M. E., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(8), 11446-11463.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • Wolf, C. E., et al. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 104-114.
  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2009). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Zammarchi, F., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Amino Alcohols in Human Plasma by Isotope Dilution Mass Spectrometry using 2-Amino-2-methyl-1-propanol-d11.
  • Reddit. (2023).
  • Zhang, Q., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-234.
  • Gasteiger, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Patiny, L., et al. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of chemical information and computer sciences, 43(6), 1733-1739.
  • SoftwareOne. (n.d.). NMR Predictors - ACD Labs.
  • American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor.
  • Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software.
  • SourceForge. (2013).
  • Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
  • Levitt, M. H. (2008). Spin dynamics: basics of nuclear magnetic resonance. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
  • Günther, H. (2013).
  • Duer, M. J. (Ed.). (2004).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • Siuzdak, G. (1996). Mass spectrometry for biotechnology. Academic press.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609.
  • McNaught, A. D. (1997). Compendium of chemical terminology (Vol. 1669). Blackwell Science Oxford.
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • U.S. National Library of Medicine. (n.d.). PubChem.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce.

Sources

A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of organic synthesis, particularly within peptide chemistry and complex molecule construction, the strategic selection of an amine protecting group is a critical determinant of synthetic success. The ability to mask the nucleophilicity of an amine and subsequently reveal it under controlled conditions is fundamental to modern synthetic strategies. This guide offers a detailed comparison of three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document moves beyond a simple cataloging of facts, providing in-depth analysis of the chemical principles, practical applications, and experimental considerations for each group. By presenting comparative data, detailed protocols, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed and effective decisions in their synthetic endeavors.

The Principle of Orthogonal Protection

The primary distinction and a cornerstone of their utility lies in the unique conditions required for the cleavage of each protecting group. This concept, known as orthogonality, allows for the selective deprotection of one functional group in the presence of others, a critical capability in multi-step synthesis.[1][2]

  • Boc (tert-Butoxycarbonyl): This group is characteristically acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[1][3]

  • Cbz (Carboxybenzyl): Also known as Z-group, it is cleaved by catalytic hydrogenolysis.[1][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is readily removed by treatment with a mild base, most commonly piperidine.[1][5]

The strategic deployment of these orthogonal protecting groups enables the precise and sequential construction of complex molecules, such as peptides, where different amino acid side chains require protection throughout the synthesis.[6][7]

In-Depth Analysis of Protecting Groups

The Boc Group: A Stalwart of Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group has been a foundational tool in peptide synthesis, particularly in the early development of solid-phase peptide synthesis (SPPS).[] Its stability to a wide range of nucleophilic and basic conditions makes it a robust choice for many applications.[3]

Protection Mechanism: The Boc group is typically introduced via the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[9][10] The amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.[11]

Deprotection Mechanism: Removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[9][10][11]

Diagram: Boc Protection and Deprotection

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Nucleophilic Attack Boc2O Boc₂O Boc2O->ProtectedAmine Base Base ProtectedAmine_dep R-NH-Boc CarbamicAcid [R-NH-COOH] ProtectedAmine_dep->CarbamicAcid Protonation & Cleavage TFA TFA (H⁺) TFA->ProtectedAmine_dep FreeAmine R-NH₂ + CO₂ + (CH₃)₃C⁺ CarbamicAcid->FreeAmine Decarboxylation

Caption: Mechanism of Boc protection and acid-catalyzed deprotection.

The Cbz Group: A Classic Removed by Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group is a versatile protecting group, particularly valuable in solution-phase synthesis.[13][14] Its stability to both acidic and basic conditions allows for a high degree of orthogonality with other protecting groups.[15]

Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[4] The amine attacks the acyl chloride, displacing the chloride ion.

Deprotection Mechanism: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This process reduces the benzyl group, leading to the formation of toluene and a carbamic acid intermediate that, like in the Boc deprotection, spontaneously decarboxylates to release the free amine.[4]

Diagram: Cbz Protection and Deprotection

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine Nucleophilic Acyl Substitution CbzCl Cbz-Cl CbzCl->ProtectedAmine Base Base ProtectedAmine_dep R-NH-Cbz CarbamicAcid [R-NH-COOH] ProtectedAmine_dep->CarbamicAcid Hydrogenolysis H2_PdC H₂/Pd-C H2_PdC->ProtectedAmine_dep FreeAmine R-NH₂ + CO₂ + Toluene CarbamicAcid->FreeAmine Decarboxylation Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ ProtectedAmine R-NH-Fmoc Amine->ProtectedAmine Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->ProtectedAmine ProtectedAmine_dep R-NH-Fmoc Carbanion Fluorenyl Carbanion Intermediate ProtectedAmine_dep->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->ProtectedAmine_dep FreeAmine R-NH₂ + Dibenzofulvene-Piperidine Adduct Carbanion->FreeAmine E1cB Elimination

Caption: Mechanism of Fmoc protection and base-mediated deprotection.

Comparative Performance and Experimental Data

The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy, including the nature of the substrate, the presence of other functional groups, and the desired final product.

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Acid-Labile [1]Reductively Cleaved [1]Base-Labile [1]
Typical Deprotection Reagent Trifluoroacetic Acid (TFA) [9]H₂/Pd-C [4]20% Piperidine in DMF [5]
Stability Stable to base and hydrogenolysis [3]Stable to mild acid and base [15]Stable to acid and hydrogenolysis [16]
Key Advantages Robust, well-established chemistry. Useful for reducing aggregation in certain peptide sequences. []High orthogonality. Stable to a wide range of non-reductive reagents. [15]Mild deprotection conditions. Orthogonal to acid-labile side-chain protecting groups. Automation-friendly. [5][13]
Potential Limitations Requires strong acid for cleavage, which can be harsh on sensitive substrates. [15]Formation of t-butyl cations can lead to side reactions. [12]Incompatible with reducible functional groups (e.g., alkynes, some sulfur-containing amino acids). Catalyst poisoning can be an issue. [15]Dibenzofulvene byproduct can form adducts if not properly scavenged. [16]Diketopiperazine formation can be an issue at the dipeptide stage. [17]
Primary Application Solid-Phase Peptide Synthesis (Boc/Bzl strategy), solution-phase synthesis. [][13]Primarily solution-phase synthesis. [14]Dominant in modern Solid-Phase Peptide Synthesis (Fmoc/tBu strategy). [18][19]

Experimental Protocols

General Protocol for Boc Deprotection in SPPS
  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature. [9]3. Washing: Filter the deprotection solution and wash the resin extensively with DCM to remove residual acid and the cleaved Boc group byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Final Wash: Wash the resin again with DCM and then with the solvent to be used for the next coupling step (e.g., DMF).

General Protocol for Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature. [5]A second treatment is often performed to ensure complete deprotection.

  • Washing: Filter the deprotection solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The progress of deprotection can be monitored by UV spectroscopy of the filtrate due to the strong absorbance of the dibenzofulvene adduct. [5]4. Final Wash: Wash the resin with the solvent to be used for the next coupling step.

Diagram: Typical SPPS Cycle (Fmoc Strategy)

SPPS_Cycle Start Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Chain Elongation Repeat->Deprotection

Caption: A simplified workflow of a single cycle in Fmoc-based SPPS.

Conclusion: Making an Informed Choice

The selection of an amine protecting group is a strategic decision that profoundly impacts the design and outcome of a synthetic route.

  • Boc remains a powerful tool, especially for solution-phase synthesis and in specific SPPS strategies where its acid-lability is advantageous, for instance, in synthesizing peptides prone to aggregation where strong acid can disrupt secondary structures. []* Cbz offers excellent stability and orthogonality for complex, multi-step solution-phase syntheses, provided the substrate is compatible with catalytic hydrogenation.

  • Fmoc has become the dominant strategy for solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide array of acid-labile side-chain protecting groups and linkers, facilitating the synthesis of complex and modified peptides. [][16] A thorough understanding of the mechanisms, stability profiles, and practical handling of Boc, Cbz, and Fmoc groups is essential for any researcher in the chemical sciences. By leveraging the unique properties of each group and the principles of orthogonality, chemists can navigate the challenges of complex synthesis and efficiently construct the molecules of tomorrow.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wuhan AlfaChem Technology Co., Ltd. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Protecting Groups in Solid-Phase Organic Synthesis. Chemical Reviews, 100(6), 2091-2158. [Link]

  • Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

Sources

efficacy of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester vs other linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to PROTAC Linker Efficacy: From Common Scaffolds to Custom Design

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional construct, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[5][] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[7][8] The PROTAC is then released to act catalytically, enabling potent and sustained protein knockdown.[7]

While the two ligands determine the "what" and "who" of the degradation process, the linker is far from a passive spacer. It is the architectural core of the PROTAC, and its composition, length, rigidity, and attachment points are critical determinants of the molecule's overall performance.[3][9] An optimized linker is essential for facilitating stable and productive ternary complex formation, which is the cornerstone of efficient protein degradation.[][7] Furthermore, the linker profoundly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, which are crucial for drug development.[9][10]

This guide provides a comparative analysis of common PROTAC linker classes and explores the principles of their design and evaluation. We will begin by deconstructing a specific chemical entity, (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, to understand how such building blocks contribute to linker synthesis, before comparing the efficacy of established linker archetypes supported by experimental data and detailed protocols.

Deconstructing a Building Block: (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

A search of the current scientific literature does not identify "(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester" as a linker within a published, complete PROTAC molecule. Instead, its structure suggests it is a versatile chemical intermediate or building block for synthesizing custom linkers.[11][12][13]

Let's analyze its components:

  • tert-Butyl carbamic acid (Boc group): This is a common protecting group for amines in organic synthesis.[14] In the context of PROTAC assembly, this Boc group would be removed to reveal a reactive secondary amine, allowing for its conjugation to either the POI or E3 ligase ligand.

  • Propyl chain: This provides a short, flexible, three-carbon alkyl spacer.

  • (2-Hydroxy-ethyl) group: This introduces a hydroxyl (-OH) group, which can serve as a handle for further chemical modification or improve the hydrophilicity of the resulting linker.

Therefore, this molecule represents a precursor that, after deprotection, would yield a short, flexible linker fragment with a degree of polarity. This illustrates a key principle in PROTAC development: the rational design and synthesis of linkers from fundamental chemical building blocks to systematically probe structure-activity relationships (SAR).[4][15]

The PROTAC Mechanism of Action

The function of a PROTAC is a cyclical process that hijacks the cell's natural protein disposal machinery.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Common PROTAC Linker Classes

The optimization of a PROTAC almost always involves synthesizing and testing a library of molecules with varying linkers.[] The most prevalent linker motifs are based on alkyl chains and polyethylene glycol (PEG), though more rigid and functionalized linkers are increasingly being explored to enhance efficacy and selectivity.[3][17]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be tuned.[3][7]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[7][17] By replacing the ether oxygens of PEG linkers with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA) and increase lipophilicity, which can enhance passive diffusion across cell membranes.[] However, this increased hydrophobicity can also negatively impact aqueous solubility.[17][19] Alkyl chains are generally considered metabolically stable.[]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs.[19][20][21] This can be crucial for mitigating the high lipophilicity of the two ligands. Approximately 55% of published PROTACs contain PEG motifs.[3] While beneficial for solubility, PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[19]

The choice between alkyl and PEG linkers involves a trade-off between membrane permeability and solubility, which must be empirically balanced for each specific PROTAC.[]

Rigid Linkers: Pre-organizing for Potency

To reduce the entropic penalty associated with the binding of a flexible PROTAC, researchers have incorporated rigid structural motifs into the linker.[7] These include:

  • Cyclic Structures: Scaffolds like piperazine, piperidine, or cyclohexane introduce conformational constraints.[3][19]

  • Aromatic Systems: Phenyl rings can provide planarity and opportunities for π-π stacking interactions with the target protein or E3 ligase.[10]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") can effectively restrict linker flexibility.[7][] The resulting triazole is also highly stable to metabolism.[17][19]

By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can enhance the stability of the ternary complex, leading to improved degradation potency and potentially greater selectivity.[7][19]

Linker Class Key Properties Advantages Disadvantages
Alkyl Chains Flexible, hydrophobic, metabolically stable.[]Synthetically accessible, enhances membrane permeability.[7][]Can lead to poor aqueous solubility.[17][19]
PEG Chains Flexible, hydrophilic, improves solubility.[19][20]Improves drug-like properties, synthetically tunable.[7][21]May have lower metabolic stability.[19]
Rigid Linkers Conformational constraint, pre-organized structure.[7][17]Can reduce entropic penalty, improve potency and selectivity.[7]More synthetically challenging, may not achieve productive geometry.[7]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[17][22] Lower DC50 values indicate higher potency. The optimal linker is highly dependent on the specific POI-E3 ligase pair, and there is no universally applicable design strategy.[3][17] Optimization is therefore an empirical process.

The following table provides illustrative data from the literature, demonstrating how linker length and composition can dramatically affect degradation efficacy for the same target protein and E3 ligase.

PROTAC Example Target (Cell Line) E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
PROTAC A ERα (MCF7)VHLAlkyl12>1000<20[23]
PROTAC B ERα (MCF7)VHLAlkyl16~100>80[23]
PROTAC C ERα (MCF7)VHLAlkyl20>1000<20[23]
PROTAC D BRD4 (HEK293T)CRBNPEG/AlkylShort>1000N/A[4]
PROTAC E (ZXH-3-26) BRD4 (HEK293T)CRBNPEG/AlkylExtended5>90[4]

Note: This data is compiled for illustrative purposes. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

As the data shows, both excessively short and long linkers can fail to produce an effective PROTAC. For the ERα-targeting PROTACs, a 16-atom alkyl linker was optimal, with shorter and longer versions being ineffective.[23] Similarly, extending the linker of a BRD4-targeting PROTAC was necessary to achieve potent degradation.[4] This underscores the necessity of systematically synthesizing and testing a range of linker lengths and compositions.[24]

Experimental Protocols for Validating Linker Efficacy

A multi-faceted approach is required to validate the efficacy of a PROTAC and, by extension, its linker. This involves confirming the formation of the ternary complex and quantifying the degradation of the target protein.

Workflow for PROTAC Efficacy Evaluation

Experimental_Workflow cluster_workflow PROTAC Efficacy Determination Start 1. Cell Culture & Seeding Treatment 2. Treat with PROTAC Dilutions (Include Vehicle Control) Start->Treatment Incubation 3. Incubate for Defined Time (e.g., 18-24 hours) Treatment->Incubation Lysis 4. Cell Lysis & Protein Quantification Incubation->Lysis Measurement 5. Target Protein Measurement (e.g., Western Blot, HiBiT Assay) Lysis->Measurement Analysis 6. Data Normalization & Analysis Measurement->Analysis Result 7. Determine DC50 & Dmax Analysis->Result

Caption: A general experimental workflow for determining DC50 and Dmax values.[25]

Protocol 1: Ternary Complex Formation Assays

Confirming that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex is a critical first step.[26] The stability of this complex is often correlated with degradation efficiency.[] Several biophysical methods can be used:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the proximity between the POI and E3 ligase, typically labeled with donor and acceptor fluorophores. A signal is generated only when the two proteins are brought together by the PROTAC.[5][27]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay detects proximity. Donor and acceptor beads coated with antibodies against the POI and E3 ligase generate a chemiluminescent signal when brought close by the PROTAC.[28]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay is well-suited for studying ternary complex formation in a physiological context. The target protein is often tagged with a NanoLuc® luciferase (energy donor) and the E3 ligase with a HaloTag® labeled with a fluorescent acceptor.[26]

Causality Check: These assays directly measure the primary event that a PROTAC must mediate. A failure to form a ternary complex explains a lack of degradation and would guide the redesign of the linker to better orient the two ligands.

Protocol 2: DC50 Determination using Western Blot

Western blotting is the gold-standard method for directly visualizing and quantifying the loss of a target protein.[2][8]

Objective: To determine the concentration-dependent degradation of a target protein after treatment with a PROTAC.

Materials:

  • Selected cell line cultured in appropriate growth medium.

  • PROTAC compound (stock solution in DMSO).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA assay kit for protein quantification.

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in a logarithmic growth phase at the time of harvest.[8] Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. A typical concentration range might be 1 nM to 10,000 nM.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO as the highest PROTAC concentration to control for solvent effects.

    • Mechanism Control: Co-treat cells with an effective dose of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., MLN4924). This is a critical step to validate that protein loss is due to proteasomal degradation.[29]

  • Incubation: Incubate the cells for a predetermined time point (e.g., 18-24 hours). The optimal time should be determined empirically.[30]

  • Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the POI, followed by the appropriate HRP-conjugated secondary antibody.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescent imager.

    • Quantify the band intensity using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope non-linear regression model to calculate the DC50 and Dmax.[22][25]

Trustworthiness through Self-Validation: The inclusion of a proteasome inhibitor control is essential. If the PROTAC-induced loss of the POI is rescued in the presence of MG132, it provides strong evidence that the degradation is occurring via the intended ubiquitin-proteasome pathway.[8]

Conclusion: Rational Design in an Empirical Field

The linker is a pivotal component in PROTAC design, directly influencing the formation of a productive ternary complex and dictating the overall efficacy and drug-like properties of the molecule. While initial design often begins with synthetically tractable flexible linkers like alkyl and PEG chains, achieving optimal degradation frequently requires exploring more rigid or functionalized motifs. There are no universal rules for linker design; success depends on a systematic, empirical process of synthesis and evaluation for each specific target and E3 ligase pair.[3]

The experimental protocols detailed in this guide, from biophysical confirmation of ternary complex formation to the quantitative assessment of protein degradation, provide a robust framework for validating linker efficacy. By combining rational design principles with rigorous, multi-faceted experimental validation, researchers can successfully navigate the complexities of linker optimization and accelerate the development of novel protein-degrading therapeutics.

References

  • Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.). BOC Sciences.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Comparing the efficacy of different PROTAC linkers in targeted protein degrad
  • PROTAC Ternary Complex Form
  • PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.
  • Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025). Journal of Medicinal Chemistry.
  • PEG Linkers for PROTAC Synthesis. (2022). Biopharma PEG.
  • A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers. (2025). BenchChem.
  • Novel approaches for the rational design of PROTAC linkers. (2020).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI.
  • PROTAC PEG Linkers. (2024). JenKem Technology USA.
  • Ternary Complex Formation. (n.d.).
  • Ternary Complex Form
  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). University of Nottingham.
  • PEG-bis-amine (MW 20000). (n.d.). MedchemExpress.com.
  • Designing PROTACs with a Single PEG Unit Linker: Application Notes and Protocols. (2025). BenchChem.
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025). PubMed.
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (n.d.). RSC Medicinal Chemistry.
  • A Comparative Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot Analysis and Altern
  • Validating PROTAC Linker Efficacy: A Compar
  • Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. (2025). BenchChem.
  • Determination of PROTAC efficacy. A. PROTACs having different linker... (n.d.).
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025). AiFChem.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.
  • Sakamoto, K. M., et al. (2003). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 233, 479-487.
  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins. (n.d.).
  • Introduction Targeted degradation and mechanistic validation – Immunoblotting; Simple Western Jess Summary and conclusion PROT. (n.d.). Bio-Techne.
  • Targeted Protein Degrad
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org.
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Acta Pharmaceutica Sinica B.
  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Oxford Academic.
  • The Simple Way to Targeted Protein Degrad
  • (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester. (n.d.). Chem-Impex.
  • (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester | 152192-96-6. (n.d.). J&K Scientific.
  • (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER. (2022). ChemicalBook.
  • [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester. (n.d.). Benchchem.

Sources

A Comparative Guide to the Synthesis of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive validation of a preferred synthetic route for tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate, a key intermediate in pharmaceutical development. We offer an in-depth comparison with an alternative method, supported by experimental data and a detailed protocol. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and efficient synthesis.

Introduction: The Role of N-Boc Protected Amino Alcohols

tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate is a valuable bifunctional molecule used in the synthesis of more complex pharmaceutical agents. Its structure contains a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, making it an ideal building block for introducing N-propylaminoethanol moieties. The Boc protecting group is favored in organic synthesis due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2][3]

The efficiency and purity of this starting material are paramount to the success of multi-step syntheses. This guide validates a primary synthetic route—the direct Boc protection of N-propylaminoethanol—and compares it against a plausible alternative, providing the necessary data for an informed selection.

Overview of Primary Synthetic Strategy: Direct N-Boc Protection

The most common and direct method for synthesizing the target compound is the nucleophilic acyl substitution reaction between N-propylaminoethanol and di-tert-butyl dicarbonate (Boc₂O).[1] This approach is highly chemoselective, targeting the more nucleophilic secondary amine over the hydroxyl group.

Reaction Mechanism and Rationale

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of N-propylaminoethanol onto one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which subsequently collapses. The collapse releases the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[1] The evolution of CO₂ gas provides a significant thermodynamic driving force, pushing the reaction to completion.[1]

This method is favored for its high atom economy, operational simplicity, and the general availability and relatively low cost of the starting materials. Various solvents and bases can be employed, allowing for process optimization.[1][4]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R₂NH boc Boc₂O amine->boc Nucleophilic Attack inter [R₂NH⁺-C(O⁻)(OtBu)-O-Boc] product R₂N-Boc inter->product Collapse byproducts tBuOH + CO₂ inter->byproducts

Caption: Simplified mechanism of Boc protection of a secondary amine.

Validated Experimental Protocol: Route 1

This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate via direct N-Boc protection.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
N-PropylaminoethanolC₅H₁₃NO103.1610.0 g0.097
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2523.2 g0.106
Triethylamine (Et₃N)C₆H₁₅N101.1914.7 mL0.106
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated aq. NaHCO₃--100 mL-
Brine--100 mL-
Anhydrous MgSO₄----
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-propylaminoethanol (10.0 g, 0.097 mol) and dissolve in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction upon addition of Boc₂O.

  • Base Addition: Add triethylamine (14.7 mL, 0.106 mol) to the solution and stir for 5 minutes. Triethylamine acts as a base to neutralize the acid formed during the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (23.2 g, 0.106 mol) in 50 mL of DCM to the stirring solution over 30 minutes. A slow addition rate prevents excessive gas evolution and a rapid temperature increase.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1]

  • Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the pure product.

Experimental Workflow A 1. Dissolve N-Propylaminoethanol in DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Add Boc₂O Solution Dropwise C->D E 5. Stir at Room Temperature (12-16h) D->E F 6. Monitor by TLC E->F G 7. Quench with Water & Separate Layers F->G Reaction Complete H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Column Chromatography I->J K Product: Pure tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate J->K

Caption: Step-by-step workflow for the synthesis of the target compound.

Comparison with an Alternative Synthetic Route

To provide a comprehensive evaluation, we compare the direct Boc protection method (Route 1) with an alternative two-step approach (Route 2): N-alkylation of tert-butyl N-(2-hydroxyethyl)carbamate.[5][6]

Route 2 Overview:

  • Step 1: Boc protection of ethanolamine to form tert-butyl N-(2-hydroxyethyl)carbamate.

  • Step 2: N-alkylation of the resulting carbamate with an n-propyl halide (e.g., 1-bromopropane) in the presence of a strong base like sodium hydride (NaH).

Performance Comparison
ParameterRoute 1: Direct ProtectionRoute 2: AlkylationRationale & Justification
Overall Yield ~85-95%~60-75%Route 1 is a single, high-yielding step. Route 2 suffers from cumulative yield loss over two steps and potential side reactions.
Purity (Post-Chromatography) >98%~95%Route 1 is highly chemoselective. Route 2 can suffer from over-alkylation or incomplete reaction, complicating purification.
Number of Steps 12Route 1 is more efficient and requires fewer unit operations, making it more suitable for large-scale production.
Reagent Safety & Handling Standard reagents. Boc₂O is a mild irritant.Requires sodium hydride (pyrophoric) and an alkyl halide (lachrymator).The use of NaH in Route 2 requires stringent anhydrous conditions and specialized handling, increasing operational risk.
Scalability ExcellentModerateThe single-step nature and safer reagents of Route 1 make it more amenable to scaling up.
Cost-Effectiveness HighModerateFewer steps and less expensive reagents (on a molar basis for the transformation) make Route 1 more economical.

Conclusion and Recommendation

Based on the comparative analysis, the direct N-Boc protection of N-propylaminoethanol (Route 1) is the superior and validated synthetic route for producing tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate. It offers a significantly higher yield, greater purity, and a more favorable safety profile in a single, efficient step. This method is robust, scalable, and cost-effective, making it the recommended procedure for laboratory and industrial applications.

References

  • Reddy, D. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • National Institutes of Health. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Molbase. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. [Link]

  • PubChem. tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate. [Link]

  • PubChem. tert-Butyl ethyl(2-hydroxyethyl)carbamate. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemdad. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

A Comparative Guide to Bases in Boc Protection of Amines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its robustness and mild cleavage conditions. The selection of a suitable base is paramount for an efficient and clean Boc protection of amines. This guide provides an in-depth comparative analysis of commonly employed bases, moving beyond mere protocols to elucidate the underlying chemical principles and practical considerations that govern their performance.

The Fundamental Role of the Base in Boc Protection

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. The primary role of the base is to deprotonate the resulting positively charged ammonium species, thereby shifting the equilibrium towards the formation of the desired N-Boc protected amine.[1][2]

However, the choice of base is not a trivial matter. It significantly influences reaction kinetics, yield, and the formation of undesirable byproducts. The selection of an optimal base is contingent upon the nucleophilicity and steric hindrance of the amine substrate, as well as the overall sensitivity of the molecule to basic conditions.

A Comparative Analysis of Common Bases

We will now delve into a comparative study of four widely used bases for Boc protection: a strong inorganic base (Sodium Hydroxide), a weak inorganic base (Sodium Bicarbonate), a tertiary amine base (Triethylamine), and a nucleophilic catalyst (4-Dimethylaminopyridine).

Strong Inorganic Base: Sodium Hydroxide (NaOH)

Sodium hydroxide is a cost-effective and potent base for Boc protection, particularly for amino acids where it aids in their solubilization in aqueous media.[3]

  • Mechanism of Action: As a strong base, NaOH readily deprotonates the protonated amine intermediate, driving the reaction to completion. Reactions are often performed in biphasic systems (e.g., water/dioxane or water/THF) to accommodate both the water-soluble base and the organic-soluble amine and anhydride.[4]

  • Performance: High yields are often achievable with NaOH. For instance, the Boc protection of various amino acids in a dioxane/water mixture with NaOH proceeds efficiently.[3]

  • Advantages:

    • High reactivity, leading to rapid reaction times.

    • Low cost and ready availability.

    • Effective for the protection of amino acids.

  • Limitations & Side Reactions:

    • The strongly basic conditions can be incompatible with base-sensitive functional groups elsewhere in the molecule, potentially leading to hydrolysis of esters or other unwanted reactions.

    • Careful pH control can be necessary to avoid side reactions.

Weak Inorganic Base: Sodium Bicarbonate (NaHCO₃)

Sodium bicarbonate offers a milder alternative to strong bases, making it suitable for substrates that are sensitive to harsh basic conditions.

  • Mechanism of Action: While less potent than NaOH, NaHCO₃ is sufficiently basic to neutralize the acid formed during the reaction and facilitate the deprotonation of the ammonium intermediate. It is often used in biphasic systems, such as chloroform and water, sometimes under reflux conditions.[4]

  • Performance: Good to excellent yields can be obtained with NaHCO₃. For example, the Boc protection of 1,2,3,6-tetrahydropyridine using NaHCO₃ in a biphasic system afforded the product in 89% yield.[5]

  • Advantages:

    • Mild reaction conditions, compatible with a wider range of functional groups.

    • Easy to handle and readily available.

    • Work-up is often straightforward.

  • Limitations & Side Reactions:

    • Reactions may be slower compared to those with stronger bases.

    • May not be effective for the protection of weakly nucleophilic amines.

Tertiary Amine Base: Triethylamine (TEA)

Triethylamine (TEA) is a widely used organic base in Boc protection protocols, particularly in anhydrous organic solvents.

  • Mechanism of Action: As a non-nucleophilic organic base, TEA effectively scavenges the proton from the intermediate without competing with the amine substrate in attacking the (Boc)₂O.

  • Performance: TEA generally provides high yields for a broad range of primary and secondary amines. It is a versatile and reliable choice for many standard Boc protections.

  • Advantages:

    • Soluble in a wide range of organic solvents, allowing for homogeneous reaction conditions.

    • Generally provides clean reactions with easy work-up to remove the triethylammonium salt.

    • A good general-purpose base for a variety of amine substrates.

  • Limitations & Side Reactions:

    • Can sometimes lead to the formation of N,N-di-Boc protected amines as a minor byproduct, especially with unhindered primary amines and an excess of (Boc)₂O.

    • The volatility and odor of TEA can be a practical drawback.

Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)

DMAP is a hypernucleophilic catalyst that can dramatically accelerate the rate of Boc protection, especially for sterically hindered or electronically deactivated (weakly nucleophilic) amines.[3]

  • Mechanism of Action: DMAP functions differently from the other bases. It acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is then readily attacked by the amine, even those with low nucleophilicity. The DMAP is regenerated in the catalytic cycle.[6]

  • Performance: The use of catalytic amounts of DMAP (typically 1-10 mol%) can lead to significantly faster reactions and higher yields, particularly for challenging substrates.[7]

  • Advantages:

    • Dramatically increases the reaction rate.[6]

    • Effective for protecting sterically hindered and weakly nucleophilic amines.

    • Only catalytic amounts are required.

  • Limitations & Side Reactions:

    • The high reactivity of the DMAP-activated intermediate can lead to a decrease in selectivity and an increase in side reactions.[7][8]

    • With primary amines, the formation of isocyanates and subsequently ureas can be a significant side reaction, especially at lower temperatures.[8]

    • Over-reaction to form N,N-di-Boc derivatives is also more prevalent with DMAP.[8]

    • DMAP is toxic and should be handled with care.

Quantitative Data Summary

To provide a clearer comparison, the following table summarizes typical reaction conditions and yields for the Boc protection of a model primary amine, benzylamine, using the different bases discussed. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, these represent typical literature-reported values.

BaseTypical ConditionsReaction TimeYield (%)Key Considerations
NaOH Dioxane/Water, rt1-4 h~90-95Good for amino acids, but potential for base-sensitive group incompatibility.
NaHCO₃ Chloroform/Water, reflux2-6 h~85-95Mild conditions, suitable for sensitive substrates, but may be slower.
TEA DCM or THF, rt1-5 h~90-98General-purpose, good for a wide range of amines in organic solvents.
DMAP (cat.) Acetonitrile or DCM, rt0.5-2 h>95Highly effective for hindered or deactivated amines, but higher risk of side reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection using an Inorganic Base (e.g., NaHCO₃)
  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Aqueous Base: Add a saturated aqueous solution of sodium bicarbonate (2-3 volumes relative to the organic solvent).

  • Reagent Addition: To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature or reflux until the reaction is complete as monitored by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc Protection using Triethylamine (TEA)
  • Dissolution: Dissolve the amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Base Addition: Add triethylamine (1.1-1.5 equiv) to the solution and stir for 5-10 minutes.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) to the stirred solution.

  • Reaction: Stir the reaction at room temperature until completion as indicated by TLC analysis.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess TEA, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 3: General Procedure for Boc Protection using Catalytic DMAP
  • Dissolution: Dissolve the amine (1.0 equiv) and DMAP (0.05-0.1 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress closely by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture. The crude product can be purified by column chromatography to remove baseline impurities and any remaining DMAP.

Visualization of Mechanistic Pathways

Boc_Protection_Mechanisms

Conclusion and Recommendations

The choice of base for Boc protection is a critical parameter that should be tailored to the specific substrate and desired reaction outcome.

  • For routine protection of robust primary and secondary amines, Triethylamine in an anhydrous organic solvent offers a reliable and high-yielding method.

  • For base-sensitive substrates, the milder conditions afforded by Sodium Bicarbonate are advantageous, albeit potentially at the cost of a longer reaction time.

  • Sodium Hydroxide is a powerful and economical choice, particularly well-suited for the protection of amino acids in aqueous systems.

  • When dealing with sterically hindered or electronically deactivated amines where other methods fail, catalytic DMAP is the reagent of choice, providing a significant rate enhancement. However, practitioners must be vigilant for potential side reactions and should purify the product carefully.

By understanding the distinct mechanisms and performance characteristics of these common bases, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, more efficient drug discovery and development processes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Boc-Protected Amines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14919.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds.
  • Organic Chemistry Portal. (n.d.).
  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Common Conditions. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Bases.
  • Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds.
  • RSC Publishing. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
  • BenchChem. (2025). The Sentinel of Synthesis: An In-depth Guide to the Boc Protecting Group.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • SciSpace. (n.d.).

Sources

A Comparative Guide to Carbamate Synthesis: An In-Depth Analysis of Yields and Methodologies for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of carbamates is a fundamental and frequently employed transformation. The carbamate moiety is a cornerstone in medicinal chemistry, materials science, and as a crucial protecting group in organic synthesis. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides an objective, in-depth comparison of the performance of various carbamate synthesis methods, supported by experimental data from the peer-reviewed literature. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction to Carbamate Synthesis: Navigating the Options

The synthesis of carbamates, esters of carbamic acid (R₂NCOOH), has evolved significantly from classical methods reliant on hazardous reagents to more sustainable and versatile catalytic approaches. The ideal synthetic route is often dictated by the specific requirements of the target molecule, including the presence of sensitive functional groups, desired scale, and economic viability. This guide will explore the following key methodologies, providing a critical evaluation of their reported yields and practical considerations:

  • Traditional Methods: Reactions involving phosgene derivatives, isocyanates, and chloroformates.

  • Rearrangement Reactions: The Hofmann and Curtius rearrangements.

  • Carbonylation Reactions: Oxidative and reductive carbonylation approaches.

  • Modern Sustainable Methods: The utilization of carbon dioxide (CO₂) as a C1 feedstock.

Comparative Analysis of Carbamate Synthesis Methods

The selection of a synthetic strategy for carbamate formation is a critical decision that directly influences reaction outcomes. The following table summarizes quantitative data for various methods, offering a comparative perspective on their performance with representative amine substrates, aniline and benzylamine. It is important to note that yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

MethodAmine SubstrateCarbon SourceReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Chloroformate AnilinePhenyl ChloroformatePyridineCH₂Cl₂0 to rt3>95[1]
Chloroformate BenzylamineBenzyl ChloroformateAmmonia-Cold->99 (crude)[2]
Triphosgene BenzylaminesTriphosgene-CH₂Cl₂0 to rt-High[3][4]
Hofmann Rearrangement Benzamide(from amide)NBS, NaOMeMeOH--Good[1]
Curtius Rearrangement Carboxylic Acid(from acid)DPPA, AlcoholTolueneReflux4-2442-46[5][6]
Oxidative Carbonylation AnilineCO/O₂Pd/IodideEtOH150-93[7]
Reductive Carbonylation NitrobenzeneCOPd-phenanthrolineMeOH--84[8]
CO₂ & Alkyl Halide BenzylamineCO₂Cs₂CO₃, TBAI, Benzyl BromideDMFrt590-92[9][10]
CO₂ & Alkyl Halide AnilineCO₂DBU, Butyl BromideMeCN700.8345-92[11][12][13]
CO₂, Amine & Alcohol Aliphatic AminesCO₂Basic catalysts---Good[14]

In-Depth Discussion of Synthesis Methodologies

Traditional Methods: High Yields with Hazardous Reagents

Traditional methods for carbamate synthesis, while often providing high yields, rely on the use of hazardous reagents such as phosgene and its derivatives (e.g., triphosgene), isocyanates, and chloroformates.

a) From Chloroformates: The reaction of an amine with an alkyl or aryl chloroformate is one of the most common and generally high-yielding methods for carbamate synthesis. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[1]

  • Causality of Experimental Choices: The use of a non-nucleophilic base is crucial to prevent competition with the amine for the chloroformate. The reaction is often performed at low temperatures to control its exothermicity and minimize side reactions.

b) From Isocyanates: The addition of an alcohol to an isocyanate is a highly efficient and atom-economical method for forming carbamates. This reaction is often uncatalyzed or can be promoted by bases or organometallic catalysts. Isocyanates themselves are frequently generated in situ from other functional groups to avoid handling these toxic and moisture-sensitive reagents.[15]

c) From Phosgene and its Derivatives: Phosgene (COCl₂) and its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), are highly reactive electrophiles that can be used to synthesize carbamates from amines and alcohols.[1][3][4] The reaction typically proceeds through the formation of a carbamoyl chloride or a chloroformate intermediate.

G cluster_0 Traditional Methods Amine Amine (R₂NH) Carbamate Carbamate (R₂N-CO-OR') Amine->Carbamate + Chloroformate - HCl Chloroformate Chloroformate (R'O-CO-Cl) Chloroformate->Carbamate Isocyanate Isocyanate (R-N=C=O) Isocyanate->Carbamate + Alcohol Alcohol Alcohol (R'OH) Alcohol->Carbamate

Caption: Reaction pathways for traditional carbamate synthesis.

Rearrangement Reactions: Accessing Carbamates from Amides and Carboxylic Acids

Rearrangement reactions provide alternative routes to carbamates, often starting from readily available carboxylic acid derivatives.

b) Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[16][17][18] This method is known for its broad substrate scope and tolerance of a wide range of functional groups.[15]

G cluster_1 Rearrangement Reactions Amide Primary Amide Isocyanate Isocyanate Intermediate Amide->Isocyanate Hofmann Rearrangement AcylAzide Acyl Azide AcylAzide->Isocyanate Curtius Rearrangement Carbamate Carbamate Isocyanate->Carbamate + Alcohol Alcohol Alcohol Alcohol->Carbamate

Caption: Isocyanate formation in Hofmann and Curtius rearrangements.

Carbonylation Reactions: Catalytic Approaches with Carbon Monoxide

Carbonylation reactions offer catalytic routes to carbamates using carbon monoxide (CO) as the C1 source.

b) Reductive Carbonylation: Reductive carbonylation of nitroaromatics provides a direct route to aryl carbamates.[8] In this process, a nitro compound is reduced and carbonylated in the presence of an alcohol and a catalyst.

Sustainable Synthesis with Carbon Dioxide: A Greener Alternative

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for carbamate synthesis has gained significant attention.[14][15]

a) Three-Component Coupling of Amines, CO₂, and Alkyl Halides: This method involves the reaction of an amine with CO₂ to form a carbamate salt, which is then alkylated in situ with an alkyl halide to yield the desired carbamate.[9][10] The choice of base is critical to promote the reaction and suppress side reactions.[12]

b) Dehydrative Carbamate Formation from CO₂, Amines, and Alcohols: Catalytic methods have been developed for the direct synthesis of carbamates from CO₂, amines, and alcohols, with the removal of water as the only byproduct.[14]

G cluster_2 CO₂-Based Synthesis Amine Amine Carbamate Carbamate Amine->Carbamate CO2 CO₂ CO2->Carbamate + Alkyl Halide - Halide Salt AlkylHalide Alkyl Halide AlkylHalide->Carbamate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS No. 152192-96-6). As a crucial intermediate in pharmaceutical development and other chemical syntheses, ensuring its proper management from use to disposal is paramount for laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that prioritize safety and operational integrity.

The core principle underpinning this protocol is to treat this compound as hazardous waste. This approach is based on a conservative assessment of structurally similar chemicals and the general toxicological profile of the carbamate class of compounds. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

Hazard Assessment and Characterization

The potential hazards are summarized below. This substance should be handled as if it possesses all of these characteristics.

Hazard ClassificationGHS Hazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed.[5][6][7]Danger💀
Skin Irritation (Category 2) H315: Causes skin irritation.[5][6][7]Danger
Serious Eye Damage (Category 1) H318: Causes serious eye damage.[5][6][7]Danger腐蚀
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritation.[5][6][7]Danger

Causality: The primary driver for these potential hazards is the carbamate moiety and its metabolic fate. The recommended disposal method for carbamate-containing compounds is typically high-temperature incineration by a licensed hazardous waste facility, which ensures the complete and safe destruction of the molecule.[3][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, a robust safety protocol must be in place. This is not merely a list of equipment but a system to prevent exposure.

  • Engineering Controls : All handling of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[9]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.[10]

    • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[5][10][11]

    • Body Protection : A standard laboratory coat is required. For significant quantities or in case of a spill, chemically impervious clothing may be necessary.[5][10]

  • First-Aid Measures : In the event of exposure, immediate action is critical.

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[5][9]

    • If on Skin : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[5]

    • If in Eyes : Rinse cautiously and immediately with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5]

    • If Swallowed : Rinse the mouth and get emergency medical help immediately. Do not induce vomiting.[5][9][12]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear documentation and procedure.

Step 1: Waste Characterization and Segregation

  • Characterize : All waste containing (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be classified as Hazardous Waste .

  • Segregate : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[10] It is critical to keep carbamate waste segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[9][10]

Step 2: Containerization

  • Select Container : Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid. When possible, plastic containers are preferred over glass to minimize the risk of breakage.[13][14] The container must be compatible with the chemical.

  • Fill Level : Never fill a waste container beyond 90% of its capacity.[13] This headspace allows for vapor expansion and reduces the risk of spills during handling and transport.

  • Keep Closed : The waste container must be kept closed at all times, except when actively adding waste.[15]

Step 3: Labeling

  • Immediate Labeling : Affix a completed EHS-provided hazardous waste tag or label to the container before adding the first drop of waste.[14]

  • Required Information : The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste ".[8][15]

    • The full, unabbreviated chemical name: (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester and its CAS number 152192-96-6 .

    • For mixtures, list all chemical constituents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).[14]

    • The physical hazards of the waste (e.g., Toxic, Irritant).

    • The location of generation (Building, Room Number, Principal Investigator).

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][15]

  • Secondary Containment : The SAA should include secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Storage Limits : Partially filled containers may remain in an SAA for up to one year. Full containers must be removed from the SAA for disposal within three days.[15]

Step 5: Final Disposal

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[3][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[14][16]

  • Documentation : Ensure all disposal activities are documented in your laboratory's waste log, from generation to pickup. This creates a "cradle-to-grave" record as required by regulations like the Resource Conservation and Recovery Act (RCRA).[8][13]

  • Scheduled Pickup : Follow your institution's procedure for scheduling a waste pickup. Ensure the container is properly sealed and labeled for the collection team.[14]

Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately.

  • Isolate and Secure : Close the lab door and prevent re-entry. Contact your institution's EHS emergency line.

  • Small Spill Cleanup (Only if trained and safe to do so) :

    • Ensure you are wearing the appropriate PPE (respirator may be required).

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester waste.

G Disposal Workflow for (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester node_start Waste Generation node_char Characterize as Hazardous Waste (Precautionary Principle) node_start->node_char node_seg Segregate from Incompatibles (Acids, Bases, Oxidizers) node_char->node_seg node_package Package in Compatible, Sealed & Labeled Container (<90% Full) node_seg->node_package node_store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment node_package->node_store node_contact Container Full or Disposal Needed node_store->node_contact node_ehs Contact EHS or Licensed Hazardous Waste Contractor node_contact->node_ehs node_doc Document Waste & Schedule Pickup node_ehs->node_doc node_end Final Disposal via Licensed Facility (Incineration) node_doc->node_end

Caption: Decision workflow for safe disposal.

References

  • Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. Benchchem.
  • TERT-BUTYL N-(2-HYDROXYETHYL)
  • SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Labor
  • SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Inform
  • How to Dispose of Chemical Waste.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • SAFETY DATA SHEET - tert-Butyl carbam
  • SAFETY DATA SHEET - 2-[2-(Boc-amino)ethoxy]ethanol. Sigma-Aldrich.
  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)
  • (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.
  • SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbam
  • MATERIAL SAFETY DATA SHEET - (3-OXO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER. Anichem.
  • TERT-BUTYL N-(2-HYDROXYETHYL)
  • tert-Butyl Carbazate CAS No 870-46-2 MATERIAL SAFETY D
  • tert-butyl N-(2-hydroxyethyl)
  • (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester. J&K Scientific.
  • tert-Butyl N-(2-Hydroxypropyl)
  • (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester. Chem-Impex.
  • tert-Butyl (2-hydroxyethyl)(methyl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.